Ald-Ph-amido-PEG11-C2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H56N2O13 |
|---|---|
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C32H56N2O13/c33-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-34-32(36)31-3-1-30(29-35)2-4-31/h1-4,29H,5-28,33H2,(H,34,36) |
Clé InChI |
CAXZOLSIKSTMBB-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ald-Ph-amido-PEG11-C2-NH2 is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a specialized chemical tool integral to the development of complex bioconjugates. As a heterobifunctional molecule, it possesses two distinct reactive termini—an aldehyde group and a primary amine—separated by an 11-unit polyethylene glycol chain. This non-cleavable linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the terminal functional groups allow for a sequential and controlled conjugation strategy. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and illustrates its role in relevant biochemical pathways and workflows.
Core Properties and Data Presentation
This compound is a well-defined compound with specific physicochemical properties crucial for its application in bioconjugation. The following table summarizes its key quantitative data.
| Property | Value | Source/Method |
| Chemical Formula | C₃₂H₅₆N₂O₁₃ | [1] |
| Molecular Weight | 676.79 g/mol | [2] |
| CAS Number | 1337889-01-6 | [1] |
| Purity | >96% | [1] |
| Appearance | White/Off-white solid | General Observation |
| Solubility | Soluble in Water, DMSO, DMF | [3] |
| Storage Conditions | -20°C, under desiccant | [3] |
Mechanism of Action and Applications
This compound serves as a molecular bridge, connecting two different molecules of interest, typically a targeting moiety (like an antibody) and a payload (like a cytotoxic drug or a protein degrader). Its non-cleavable nature means that the entire antibody-linker-drug complex must be internalized and the antibody degraded within the lysosome to release the active payload, a mechanism that can enhance plasma stability.[4]
Application in Antibody-Drug Conjugates (ADCs)
In ADC development, the linker's dual functionality allows for a two-step conjugation process. First, the primary amine of the linker is coupled to a payload molecule. Subsequently, the aldehyde group of the linker-payload construct is conjugated to an antibody.
Application in PROTACs
This linker can also be used in the synthesis of PROTACs, where it connects a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase. The PEG chain provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Note: These are starting-point protocols and require optimization for specific antibodies, payloads, and desired final product characteristics.
Protocol 1: Amide Bond Formation - Conjugation of Payload to the Linker's Amine Terminus
This protocol describes the coupling of a payload molecule containing a carboxylic acid group to the primary amine of this compound.
Materials:
-
Payload with a carboxylic acid group
-
This compound
-
Coupling agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of the Payload's Carboxylic Acid:
-
Dissolve the payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the activated payload solution to the linker solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, purify the payload-linker conjugate using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Protocol 2: Reductive Amination - Conjugation of Payload-Linker to the Antibody
This protocol details the conjugation of the aldehyde-functionalized payload-linker construct to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Purified payload-linker construct from Protocol 1
-
Antibody in an amine-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane
-
Reaction buffer (e.g., PBS, pH adjusted as needed)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Dissolve the payload-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the antibody solution. A typical starting molar excess of the payload-linker is 5-20 fold over the antibody.
-
Add the reducing agent (e.g., a fresh solution of NaBH₃CN to a final concentration of ~20 mM).
-
Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight with gentle mixing. The optimal pH for reductive amination is typically between 6.0 and 7.5 to favor the formation of the Schiff base while maintaining the stability of the antibody.
-
-
Quenching and Purification:
-
Quench any unreacted aldehyde groups by adding a quenching reagent like Tris buffer.
-
Remove unreacted payload-linker and other small molecules by purifying the ADC using Size-Exclusion Chromatography (SEC).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Confirm the integrity and purity of the final ADC using SDS-PAGE and SEC.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involving this compound.
References
An In-Depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bifunctional linker, Ald-Ph-amido-PEG11-C2-NH2. It is a non-cleavable linker containing a terminal aldehyde group and a primary amine, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. This document details its chemical structure and physicochemical properties, offering insights into its solubility and stability. Furthermore, this guide presents detailed experimental protocols for its application in the synthesis of antibody-drug conjugates (ADCs), a pivotal area in targeted cancer therapy. The included diagrams of reaction pathways and experimental workflows aim to provide a clear and practical understanding of its use in bioconjugation.
Introduction
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has seen remarkable advancements, offering the potential for highly specific delivery of potent cytotoxic agents to cancer cells. The linker component of an ADC is critical, dictating the stability of the conjugate in circulation and the efficiency of payload release. This compound is a heterobifunctional linker designed for the synthesis of stable, non-cleavable ADCs.[1][2][3][4] Its structure incorporates a benzaldehyde (B42025) group for covalent attachment to amine-containing biomolecules and a terminal primary amine for the conjugation of payloads. The 11-unit polyethylene glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting ADC.[5][] This guide serves as a technical resource for researchers and drug development professionals, providing essential information on the structure, properties, and practical application of this versatile linker.
Structure and Physicochemical Properties
This compound is a well-defined molecule with a specific chemical structure that dictates its reactivity and utility in bioconjugation.
Chemical Structure:
Caption: Chemical Structure of this compound.
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₆N₂O₁₃ | [7][8] |
| Molecular Weight | 676.8 g/mol | [7][8] |
| Purity | >96% | [7][8] |
| CAS Number | 1337889-01-6 | [7][8] |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in water, DMSO, and DMF | [9][10] |
| Storage | Store at -20°C | [9] |
Stability:
The benzaldehyde group in this compound offers greater stability in aqueous solutions compared to aliphatic aldehydes, which is advantageous for bioconjugation reactions that are typically performed in aqueous buffers.[9] The amide bond and the PEG backbone are generally stable under physiological conditions.
Experimental Protocols
The primary application of this compound is in the covalent conjugation of biomolecules, particularly in the synthesis of ADCs. The aldehyde group reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, through reductive amination to form a stable secondary amine bond.
Reductive Amination Reaction:
Caption: Reductive amination of an antibody with this compound.
Protocol for Antibody-Linker Conjugation via Reductive Amination:
This protocol is a general guideline and may require optimization for specific antibodies and applications.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-8.0
-
Reducing Agent: 1 M Sodium cyanoborohydride (NaBH₃CN) in 10 mM NaOH
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and other small molecules by size-exclusion chromatography using a column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified antibody-linker conjugate.
-
Protocol for Payload Conjugation to the Amine-Terminal of the Linker:
The terminal amine of the purified antibody-linker conjugate can be used to attach a payload that has a suitable amine-reactive functional group (e.g., an NHS ester).
Materials:
-
Purified antibody-linker conjugate
-
Payload with an amine-reactive group (e.g., NHS ester-activated drug)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
Procedure:
-
Payload Preparation:
-
Dissolve the amine-reactive payload in DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the payload stock solution to the purified antibody-linker conjugate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the final ADC using size-exclusion chromatography to remove any unreacted payload and other small molecules.
-
Concentrate the purified ADC and store it under appropriate conditions.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality and consistency.
Key Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the protein concentration and, in some cases, the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance wavelength.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: A powerful technique to determine the DAR and the distribution of drug-loaded species.
-
Size-Exclusion Chromatography (SEC)-HPLC: To assess the purity of the ADC and detect any aggregation.
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and determine the precise mass, which can be used to verify the DAR.
-
In Vitro Cell-Based Assays: To evaluate the potency and specificity of the ADC.
Workflow for ADC Synthesis and Characterization
Caption: General workflow for ADC synthesis and characterization.
Conclusion
This compound is a valuable tool for the development of antibody-drug conjugates. Its bifunctional nature, coupled with the benefits of a hydrophilic PEG spacer, allows for the creation of stable, non-cleavable ADCs with potentially improved physicochemical and pharmacokinetic properties. The well-established reductive amination chemistry provides a reliable method for conjugation to antibodies. This technical guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively utilize this linker in their ADC programs. Careful optimization of the reaction conditions and thorough characterization of the final conjugate are paramount to achieving a successful and therapeutically effective ADC.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]
- 4. This compound | Wolfe Labs [wolfelabs.com]
- 5. labinsights.nl [labinsights.nl]
- 7. M-PEG-benzaldehyde | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. mPEG benzaldehyde [nanocs.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Ald-Ph-amido-PEG11-C2-NH2 (CAS: 1337889-01-6): A Non-Cleavable Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional, non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This document outlines its core properties, its role in enhancing ADC performance, and provides representative experimental protocols and data to guide its application in targeted drug delivery.
Introduction to this compound in ADC Development
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal aldehyde group (via a phenyl-amido linkage) and a terminal primary amine. The 11-unit PEG chain imparts hydrophilicity to the ADC, a critical feature for overcoming the challenges associated with hydrophobic cytotoxic payloads.[1][2] As a non-cleavable linker, it ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cell.[3][4] This mechanism enhances plasma stability and can lead to an improved therapeutic window.[3][5]
The structure of this compound offers a precise spacer length, which is crucial for optimizing the distance between the antibody and the payload. This defined separation helps maintain the biological activity of both the antibody and the cytotoxic drug.[1]
Physicochemical and Functional Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1337889-01-6 | N/A |
| Molecular Formula | C₃₂H₅₆N₂O₁₃ | N/A |
| Molecular Weight | 676.8 g/mol | N/A |
| PEG Units | 11 | N/A |
| Reactive Groups | Aldehyde, Amine | N/A |
| Cleavability | Non-cleavable | [3][4] |
| Solubility | Soluble in aqueous solutions and organic solvents | [1][2] |
Role and Advantages of the PEG11 Linker in ADCs
The incorporation of a PEG11 linker in ADC design offers several advantages that contribute to improved therapeutic potential.
Enhanced Hydrophilicity and Reduced Aggregation
Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[1][2] The hydrophilic PEG11 chain creates a hydration shell around the payload, increasing the overall solubility of the ADC and mitigating the risk of aggregation.[2] This improved biophysical property is crucial for manufacturability and in vivo performance.
Improved Pharmacokinetics
The increased hydrodynamic radius imparted by the PEG11 linker reduces renal clearance, leading to a prolonged circulation half-life of the ADC.[1] This extended exposure can result in greater accumulation of the ADC at the tumor site, potentially enhancing its efficacy.[1] While specific data for a PEG11 linker is not always isolated, the general trend shows that longer PEG chains tend to decrease clearance rates.
Optimized Stability and Drug-to-Antibody Ratio (DAR)
The non-cleavable nature of the linker provides high stability in systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[3][5] Furthermore, the enhanced solubility provided by the PEG linker can enable the development of ADCs with higher, more homogenous DARs without compromising stability.[2]
Table 1: Representative Impact of PEG Linker Length on ADC Properties
| Property | Shorter PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG12) | Rationale |
| Aggregation | Higher risk with hydrophobic payloads | Lower risk | Increased hydrophilicity mitigates aggregation.[1] |
| In Vitro Potency (IC50) | May be higher | Can sometimes be slightly reduced | Potential for steric hindrance with very long linkers.[6] |
| Pharmacokinetics (Clearance) | Faster | Slower | Increased hydrodynamic radius reduces renal clearance.[1] |
| In Vivo Efficacy | May be lower for hydrophobic payloads | Often enhanced, especially for hydrophobic payloads | Improved pharmacokinetics and tumor accumulation.[6] |
Note: This table represents general trends observed in studies comparing different PEG linker lengths. The optimal length is specific to the antibody, payload, and target.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and characterization of an ADC using a heterobifunctional linker like this compound.
Two-Step Conjugation of this compound to a Payload and Antibody
This protocol outlines a general strategy for the sequential conjugation of the linker to a payload and then to an antibody.
Step 1: Conjugation of the Linker to a Payload
This step will depend on the functional group available on the cytotoxic payload. For a payload with a carboxylic acid, the amine end of the linker can be used to form a stable amide bond.
-
Activation of Payload's Carboxylic Acid: Dissolve the payload in an appropriate anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.5-fold molar excess of a carbodiimide (B86325) (e.g., EDC) and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload.
-
Conjugation to the Linker: Add a solution of this compound (1.0-fold molar equivalent to the payload) in the same solvent to the activated payload solution. Add a non-nucleophilic base (e.g., DIEA, 2-3 molar equivalents) to facilitate the reaction. Stir at room temperature overnight.
-
Purification: Purify the aldehyde-functionalized linker-payload conjugate using reverse-phase HPLC or silica (B1680970) gel chromatography. Characterize the product by LC-MS and NMR.
Step 2: Conjugation of the Linker-Payload to the Antibody
The aldehyde group on the linker-payload can be conjugated to the antibody through various methods. One common approach is to target the lysine (B10760008) residues of the antibody via reductive amination.
-
Antibody Preparation: Buffer exchange the monoclonal antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reductive Amination: Add the purified aldehyde-linker-payload to the antibody solution at a desired molar excess (e.g., 5- to 20-fold). Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture. The final concentration of the reducing agent should be optimized but is typically in the range of 20-50 mM.
-
Incubation: Incubate the reaction at 4°C for 24-48 hours with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Characterization of the ADC
4.2.1. Determination of Drug-to-Antibody Ratio (DAR)
-
Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of ADCs.
-
Protocol Outline:
-
Sample Preparation: Prepare the ADC samples in the HIC mobile phase A (high salt buffer).
-
HIC-HPLC: Inject the sample onto a HIC column (e.g., Butyl-NPR). Elute the different ADC species using a decreasing salt gradient (mobile phase B, low salt buffer).
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the different species.
-
4.2.2. Analysis of Aggregation
-
Method: Size-Exclusion Chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates).
-
Protocol Outline:
-
Sample Preparation: Prepare the ADC samples in a suitable mobile phase (e.g., PBS).
-
SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.
-
In Vitro Cytotoxicity Assay
-
Method: A cell viability assay, such as the MTT or MTS assay, is used to determine the in vitro potency (IC50) of the ADC.
-
Protocol Outline:
-
Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and the free payload in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.
-
Cell Viability Measurement: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and plot the percentage of cell viability against the ADC concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
-
Mandatory Visualizations
Logical Relationships and Workflows
Caption: General workflow for the synthesis and evaluation of an ADC.
Signaling Pathway
The following diagram illustrates the mechanism of action of an ADC with a non-cleavable linker and a tubulin inhibitor payload (e.g., a derivative of auristatin or maytansine).
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Conclusion
This compound is a valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its discrete PEG11 chain provides a balance of hydrophilicity to improve solubility and pharmacokinetics, while its non-cleavable nature ensures stability in circulation. The heterobifunctional aldehyde and amine groups allow for controlled, sequential conjugation to both the cytotoxic payload and the monoclonal antibody. While specific performance data for ADCs utilizing this exact linker is not extensively available in the public domain, the general principles of PEGylation and non-cleavable linker technology strongly support its potential for developing effective and safer targeted cancer therapies. The experimental protocols and characterization methods outlined in this guide provide a solid framework for researchers to incorporate this compound into their ADC development programs.
References
An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker essential in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2] This molecule features a terminal aldehyde group on a phenyl ring and a primary amine group, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The PEG chain enhances the solubility and stability of therapeutic agents, making it a valuable tool in drug delivery systems.[4]
The aldehyde group provides a reactive site for conjugation with molecules containing aminooxy or hydrazide functional groups, forming stable oxime or hydrazone linkages, respectively.[5][6][7] The terminal amine group can be conjugated to proteins or peptides, which is crucial for ADC synthesis.[2][3] This guide provides comprehensive data, experimental protocols, and a workflow visualization for the application of this compound.
Core Data Presentation
The quantitative data for this compound is summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₆N₂O₁₃ | [3] |
| Molecular Weight | 676.8 g/mol | [3] |
| CAS Number | 1337889-01-6 | [3] |
| Purity | > 96% | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [8][9] |
Experimental Protocols
The dual functionality of this compound allows for a range of conjugation strategies. A common application is the linkage of a payload molecule to an antibody. The following protocol details a two-step conjugation process utilizing reductive amination.
3.1 Materials
-
This compound
-
Antibody (or other protein/peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload molecule with a primary amine
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: MES or PBS, pH 5-7
-
Quenching Solution
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
3.2 Protocol: Two-Step Conjugation via Reductive Amination
This protocol leverages the aldehyde group for conjugation to a primary amine on a payload molecule.
Step 1: Schiff Base Formation
-
Preparation: Dissolve the this compound linker and the amine-containing payload molecule in the reaction buffer. The pH should be optimized between 5 and 7 to facilitate Schiff base formation.[10]
-
Reaction: Mix the linker and payload solutions. A 10- to 50-fold molar excess of the linker is recommended to drive the reaction.[10]
-
Incubation: Allow the reaction to proceed for 30 minutes at room temperature to form the unstable imine intermediate (Schiff base).[10]
Step 2: Reduction and Stabilization
-
Reduction: Add NaBH₃CN to the reaction mixture to a final concentration of 20-50 mM. This selectively reduces the imine to a stable secondary amine linkage.[10][11]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10]
-
Quenching: Quench the reaction with a suitable quenching solution to remove unreacted aldehyde groups.[10]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
3.3 Characterization
The final conjugate should be characterized to confirm successful conjugation and purity. Recommended analytical techniques include:
-
Mass Spectrometry (LC-MS or MALDI-TOF): To verify the molecular weight of the conjugate.[10]
-
RP-HPLC: To assess the purity of the final product.[10]
-
NMR Spectroscopy: To confirm the structure of the conjugate.[10]
Workflow Visualization
The following diagram illustrates the logical workflow for the two-step conjugation protocol described above.
Caption: Workflow for ADC synthesis using this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. precisepeg.com [precisepeg.com]
- 4. Ald-PEG-amine | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Ald-Ph-PEG2-NHS ester, 1807521-07-8 | BroadPharm [broadpharm.com]
- 9. Ald-Ph-PEG24-NHS ester, 674369-02-9 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Imperative of PEG11 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the success of these bioconjugates is the linker, a critical component that not only tethers the payload to the antibody but also profoundly influences the overall stability, solubility, pharmacokinetics, and therapeutic index of the ADC. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the 11-unit PEG chain (PEG11), has emerged as a pivotal strategy for optimizing ADC performance. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG11 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functions of the PEG11 Spacer in ADCs
The inclusion of a PEG11 spacer in an ADC linker imparts several critical advantages that address common challenges in ADC development, such as aggregation and rapid clearance.[1][2] These benefits stem from the inherent physicochemical properties of PEG, a hydrophilic and biocompatible polymer.[3][4]
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[2] The hydrophilic PEG11 chain forms a hydration shell around the payload, significantly increasing the overall water solubility of the ADC and mitigating the risk of aggregation.[1][5] This improved solubility is crucial for maintaining the stability and biological activity of the conjugate.[6]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the ADC. This larger size reduces renal clearance, leading to a longer circulation half-life.[1][7] An extended half-life allows for greater accumulation of the ADC in tumor tissue, enhancing its therapeutic efficacy.[2] Studies have shown that a PEG length of at least eight units is a critical threshold for minimizing plasma clearance, positioning the PEG11 spacer as an effective choice for improving pharmacokinetic profiles.[8][9]
-
Reduced Immunogenicity: The flexible PEG11 chain can act as a "stealth" shield, masking potential epitopes on the payload or the antibody from the immune system.[1][5] This can reduce the risk of an immune response against the ADC, a significant consideration for therapeutic proteins.
-
Optimized Stability and Controlled Drug Release: The PEG11 spacer can protect the linker and payload from enzymatic degradation in the bloodstream, enhancing the stability of the ADC in circulation.[1] This ensures that the cytotoxic payload is not prematurely released before the ADC reaches its target, thereby minimizing off-target toxicity.[8] The design of the overall linker, including the PEG spacer, can also be fine-tuned to control the rate of drug release within the target cell.[]
-
Precise Spacer Length for Optimal Potency: The 11-unit length of the PEG chain provides a well-defined and discrete distance between the antibody and the payload.[1] This spacing is crucial for ensuring that the antibody can still bind effectively to its target antigen and that the payload can exert its cytotoxic effect upon internalization. The optimal PEG length is often a balance between improved pharmacokinetics and maintaining potent in vitro and in vivo activity.[2]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific ADC. While longer PEG chains generally lead to improved pharmacokinetics, there can be a trade-off with in vitro cytotoxicity. The following tables summarize representative data on the impact of PEG linker length on various ADC properties.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy
| ADC Component | Linker Type | Circulation Half-life (t½) | Tumor Growth Inhibition (TGI) | Reference |
| Affibody-MMAE | SMCC (No PEG) | 19.6 minutes | Less effective | [11] |
| Affibody-MMAE | PEG4K | 2.5-fold increase vs. No PEG | - | [12] |
| Affibody-MMAE | PEG10K | 11.2-fold increase vs. No PEG | More ideal therapeutic ability | [11][12] |
| Non-binding IgG-MMAE (DAR 8) | No PEG | - | - | [9] |
| Non-binding IgG-MMAE (DAR 8) | PEG8 | Approached parental antibody PK | - | [9] |
Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity and Hydrophobicity
| ADC Component | Linker Type | In Vitro Cytotoxicity (IC50) | Hydrophobicity (HIC Retention Time) | Reference |
| Affibody-MMAE | SMCC (No PEG) | ~5 nM | - | [11] |
| Affibody-MMAE | PEG10K | ~110 nM | - | [11] |
| Trastuzumab-MMAE (DAR 8) | PEG2 | Lower IC50 (Higher Potency) | Lower Retention Time (Less Hydrophobic) | [13] |
| Trastuzumab-MMAE (DAR 8) | PEG12 | Higher IC50 (Lower Potency) | - | [7] |
Experimental Protocols
The development and evaluation of ADCs containing PEG11 spacers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
ADC Synthesis and Purification
Objective: To conjugate the payload to the antibody via a PEG11-containing linker and purify the resulting ADC.
Methodology:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS).[7]
-
Linker-Payload Activation: Prepare the maleimide-functionalized PEG11 linker-drug.
-
Conjugation: Add the activated linker-payload to the reduced antibody at a specific molar ratio (e.g., 5-10 fold excess). Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[14]
-
Quenching: Stop the reaction by adding an excess of a thiol-containing reagent such as N-acetylcysteine.[14]
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).[7]
Characterization of ADCs
Objective: To determine the drug-to-antibody ratio (DAR), aggregation levels, and hydrophobicity of the purified ADC.
-
Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column.
-
Mobile Phases: Mobile Phase A (e.g., a high salt buffer like 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7) and Mobile Phase B (e.g., a low salt buffer like 25 mM sodium phosphate, pH 7, with 20% isopropanol).
-
Procedure: Inject the ADC sample onto the column and elute with a decreasing salt gradient. Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and having longer retention times. The average DAR is calculated from the peak areas of the different species.[7]
-
-
Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Instrumentation: An HPLC system with an SEC column.
-
Mobile Phase: A suitable buffer such as PBS.
-
Procedure: Inject the ADC sample onto the column. Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric ADC. The percentage of aggregation is calculated by integrating the peak areas.[7]
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the premature release of the payload in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human or murine plasma at 37°C.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[1]
-
ADC Capture: At each time point, capture the ADC from the plasma using affinity beads (e.g., Protein A or G).
-
Analysis: Elute the ADC from the beads. Analyze the intact ADC or digested fragments by liquid chromatography-mass spectrometry (LC-MS) to determine the DAR over time. A decrease in DAR indicates linker cleavage and payload release.[1]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Methodology:
-
Cell Culture: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Pharmacokinetic (PK) Analysis
Objective: To determine the clearance, half-life, and exposure of the ADC in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model, such as female BALB/c mice or Sprague-Dawley rats.[8][11]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC.[8]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).[11]
-
Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.[11]
-
Quantification: Measure the concentration of the total antibody and the antibody-conjugated drug in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
Data Analysis: Use pharmacokinetic modeling software to calculate PK parameters such as clearance, volume of distribution, and half-life.[9]
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Dosing: Administer the treatments according to a predefined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizing Key Processes in ADC Development
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structure of a PEGylated ADC, a typical experimental workflow, and the mechanism of action.
Caption: Structure of an ADC with a PEG11 spacer.
Caption: Experimental workflow for ADC evaluation.
Caption: ADC mechanism of action.
Conclusion
The PEG11 spacer is a critical component in the rational design of modern ADCs, offering a powerful means to overcome challenges associated with payload hydrophobicity and suboptimal pharmacokinetic profiles. By enhancing solubility, prolonging circulation half-life, and providing a stable yet releasable connection between the antibody and the payload, the PEG11 linker contributes significantly to widening the therapeutic window of ADCs. The optimal design, however, requires empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between the PEG spacer and the other components of the ADC, researchers can continue to develop safer and more effective targeted therapies for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. benchchem.com [benchchem.com]
The Core Mechanism of Action of Non-Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for non-cleavable linkers used in antibody-drug conjugates (ADCs). It delves into the intracellular trafficking, payload release, and key experimental protocols for characterization, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to Non-Cleavable Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of release, and overall therapeutic index.[1] Non-cleavable linkers are characterized by their high stability in systemic circulation, releasing the cytotoxic payload only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[2][3] This contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[2]
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which minimizes premature drug release and reduces off-target toxicity, potentially leading to a wider therapeutic window.[1][2] Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a successful example of an ADC that utilizes the non-cleavable linker succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to link the anti-HER2 antibody trastuzumab to the microtubule inhibitor DM1.[4]
Mechanism of Action: A Stepwise Intracellular Journey
The mechanism of action for ADCs with non-cleavable linkers is a multi-step process that relies on the cellular machinery of the target cancer cell.
Diagram: Signaling Pathway of ADC Internalization and Payload Release
Caption: Mechanism of action for an ADC with a non-cleavable linker.
-
Binding: The ADC circulates in the bloodstream and selectively binds to its target antigen on the surface of a cancer cell.[5]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an early endosome.[5][6]
-
Trafficking: The endosome matures and traffics to the lysosome.[6]
-
Antibody Degradation and Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases. This degradation releases the payload, which is still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated.[4][6]
-
Target Engagement and Cytotoxicity: The resulting active metabolite, the payload-linker-amino acid complex, is then able to engage its intracellular target, leading to cytotoxicity and apoptosis of the cancer cell.[6]
A key characteristic of non-cleavable linkers is the nature of the released payload. Because the linker remains attached to the payload along with a charged amino acid, the resulting active metabolite is typically less membrane-permeable. This limits its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[2] While this can be a disadvantage in heterogeneous tumors, it contributes to the improved safety profile of ADCs with non-cleavable linkers.[1][2]
Quantitative Data on ADC Performance
The performance of an ADC with a non-cleavable linker is evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data for trastuzumab emtansine (T-DM1), a well-characterized ADC with a non-cleavable linker.
Table 1: In Vitro Cytotoxicity of T-DM1 in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | T-DM1 IC50 (µg/mL) | Reference |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 | [7] |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 | [7] |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 | [7] |
| SK-BR-3 | Breast Cancer | High | ~0.01 | [8] |
| BT-474 | Breast Cancer | High | ~0.01 | [8] |
| MDA-MB-453 | Breast Cancer | Moderate | ~0.1 | [8] |
| JIMT-1 | Breast Cancer | Moderate | ~0.1 | [8] |
Table 2: Pharmacokinetic Parameters of T-DM1 in Human Clinical Trials
| Parameter | Value | Unit | Reference |
| Elimination Clearance | 0.676 | L/day | [9][10] |
| Volume of Distribution (Central) | 3.127 | L | [9][10] |
| Terminal Elimination Half-life | 3.94 | days | [9][10] |
| Cycle 1 Cmax | 74.4 ± 10.1 | µg/mL | [11] |
| Cycle 1 Ctrough | 1.34 ± 0.802 | µg/mL | [11] |
| Cycle 1 AUCinf | 338 ± 69.5 | µg*day/mL | [11] |
Table 3: In Vivo Efficacy of T-DM1 in Xenograft Models
| Xenograft Model | Cancer Type | T-DM1 Dose | Tumor Growth Inhibition | Reference |
| KMCH-1 | Biliary Tract Cancer | 20 mg/kg | 108% | [7] |
| Mz-ChA-1 | Biliary Tract Cancer | 20 mg/kg | 75% | [7] |
| JIMT-1 | Breast Cancer | 5 mg/kg | Significant inhibition | [12] |
| NCI-N87 | Gastric Cancer | 5 mg/kg | Significant inhibition | [13] |
| EOC xenografts | Ovarian Cancer | Not specified | Significantly more effective than trastuzumab + pertuzumab | [14] |
Experimental Protocols
The characterization of ADCs with non-cleavable linkers involves a suite of specialized assays to determine their efficacy, stability, and mechanism of action.
Diagram: Experimental Workflow for ADC Characterization
Caption: General experimental workflow for the characterization of an ADC.
Drug-to-Antibody Ratio (DAR) Measurement
The DAR is a critical quality attribute that influences the ADC's efficacy and safety.
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. Mass Spectrometry (MS) provides a direct measurement of the molecular weight to determine the DAR.
-
Protocol Outline (HIC):
-
Equilibrate the HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR based on the peak areas of the different drug-loaded species.
-
In Vitro Cytotoxicity Assay (MTT/XTT)
This assay determines the potency of the ADC in killing cancer cells.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol Outline (MTT):
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for 72-120 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the rate and extent of ADC internalization into target cells.
-
Principle: Uses a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes, or a quenching antibody to distinguish between surface-bound and internalized ADC.
-
Protocol Outline (pH-sensitive dye):
-
Label the ADC with a pH-sensitive dye.
-
Incubate target cells with the labeled ADC at 37°C for various time points. A 4°C control is used to measure surface binding without internalization.
-
Wash the cells to remove unbound ADC.
-
Analyze the cells by flow cytometry to measure the fluorescence intensity.
-
The increase in fluorescence over time corresponds to the amount of internalized ADC.
-
Lysosomal Degradation and Payload Release Assay
This assay confirms that the payload is released from the ADC within the lysosome.
-
Principle: The ADC is incubated with isolated lysosomes or lysosomal enzymes, and the release of the payload-linker-amino acid metabolite is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol Outline:
-
Incubate the ADC with a preparation of isolated lysosomes at 37°C for different time points.
-
Stop the reaction and extract the small molecule components.
-
Analyze the samples by LC-MS to identify and quantify the released payload-linker-amino acid metabolite.
-
Logical Relationships and Therapeutic Implications
The stability of the non-cleavable linker is a key determinant of the ADC's therapeutic index.
Diagram: Linker Stability and Therapeutic Index
Caption: The relationship between non-cleavable linker stability and the therapeutic index of an ADC.
A highly stable non-cleavable linker ensures that the ADC remains intact in the systemic circulation, leading to low premature payload release. This, in turn, reduces off-target toxicity to healthy tissues. The payload is only released in a targeted manner following internalization and lysosomal degradation within the cancer cells, ensuring high on-target efficacy. The combination of reduced toxicity and high efficacy results in a wider therapeutic window, which is a critical attribute for a successful ADC.
Conclusion
Non-cleavable linkers represent a robust and effective strategy in ADC design, offering enhanced plasma stability and a favorable safety profile. Their mechanism of action, which relies on the complete lysosomal degradation of the antibody for payload release, is a well-defined process that can be thoroughly characterized using a variety of in vitro and in vivo assays. A comprehensive understanding of this mechanism, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational design and development of the next generation of safe and effective antibody-drug conjugates for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of trastuzumab emtansine (T-DM1) as a single agent or in combination with pertuzumab in HER2-positive breast cancer patients with recurrent or locally advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "Superior in vitro and in vivo activity of trastuzumab-emtansine (T-DM1" by Gulden Menderes, Elena Bonazzoli et al. [scholar.bridgeporthospital.org]
Technical Guide: Determining the Solubility of Ald-Ph-amido-PEG11-C2-NH2 in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of Ald-Ph-amido-PEG11-C2-NH2 in dimethyl sulfoxide (B87167) (DMSO). This compound is a bifunctional, non-cleavable linker containing an 11-unit polyethylene (B3416737) glycol (PEG) chain, commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs). Understanding its solubility in DMSO is critical for the precise preparation of stock solutions used in bioconjugation, high-throughput screening, and various analytical procedures.
Data Presentation
Quantitative solubility data should be systematically recorded to allow for clear interpretation and comparison. The following table serves as a template for presenting the results obtained from the experimental protocols detailed in this guide.
| Measurement Parameter | Equilibrium Method | Kinetic Method |
| Temperature | 25°C (Room Temperature) | 25°C (Room Temperature) |
| Solubility (mg/mL) | Data to be determined | Data to be determined |
| Solubility (mM) | Data to be determined | Data to be determined |
Note: The molecular weight of this compound is approximately 676.8 g/mol , which should be used for converting mg/mL to mM.
Experimental Protocols
Two primary methods are recommended for determining the solubility of this compound in DMSO: the Equilibrium Shake-Flask Method and the High-Throughput Kinetic Solubility Assay.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the thermodynamic solubility, representing the true saturation point of the compound in the solvent at equilibrium. It is considered the gold standard for solubility measurement.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature after a sufficient equilibration period.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatic orbital shaker
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE or similar chemically resistant membrane)
-
Calibrated micropipettes and sterile tips
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Charged Aerosol Detector (CAD)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid after equilibration is essential.
-
Solvent Addition: Add a precise, known volume of anhydrous DMSO to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[1][2]
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.[1]
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced purity, filter the collected supernatant through a 0.22 µm syringe filter.[2]
-
Dilution: Accurately dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. The benzaldehyde-phenyl group in the molecule allows for UV detection (typically around 254 nm). Alternatively, a CAD can be used as it does not require a chromophore.[3]
-
Calculation: Determine the concentration of the diluted sample against a standard curve. Calculate the original solubility in the DMSO supernatant by applying the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of solubility and is particularly useful in early-stage research and screening workflows. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.[4][5]
Objective: To quickly determine the apparent solubility of this compound when prepared via dilution from a concentrated DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO
-
96-well microplates (UV-transparent if using a spectrophotometric method)
-
Multichannel pipettes
-
Plate reader with nephelometry (light scattering) or UV-Vis spectrophotometry capabilities
-
Plate sealer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM). Ensure the compound is fully dissolved, using gentle vortexing if necessary.[6]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with fresh DMSO to create a range of concentrations.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[4]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. A sharp increase in signal indicates the formation of a precipitate.[4]
-
Visual Inspection: Manually inspect the plate against a dark background for any signs of cloudiness or solid particles.
-
UV Spectrophotometry: Measure the absorbance in each well. While less direct for precipitation, a drop in the expected linear absorbance trend can indicate insolubility.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration that remains a clear, precipitate-free solution.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for High-Throughput Kinetic Solubility Assay.
References
Purity and Characterization of Ald-Ph-amido-PEG11-C2-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and characterization of Ald-Ph-amido-PEG11-C2-NH2, a heterobifunctional linker critical in the development of Antibody-Drug Conjugates (ADCs). This non-cleavable linker, featuring a terminal aldehyde for conjugation to a payload and a primary amine for attachment to an antibody, possesses a discrete polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units. The precise control of its purity and structural integrity is paramount to ensuring the efficacy, safety, and batch-to-batch consistency of the resulting ADC.
Compound Identification and Specifications
This compound is a well-defined chemical entity with the following key identifiers and typical quality specifications as reported by various suppliers.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1337889-01-6[1] |
| Molecular Formula | C32H56N2O13[1] |
| Molecular Weight | 676.8 g/mol [1] |
| Purity Specification | >96% to ≥98%[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
Analytical Characterization Methodologies
A suite of analytical techniques is employed to confirm the identity, purity, and stability of this compound. The following sections detail the experimental protocols for the key characterization methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm (to detect the phenyl ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.
The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. It provides information on the chemical environment of the hydrogen atoms within the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of deuterated solvent.
-
Data Acquisition: Standard ¹H NMR pulse sequence.
-
Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and integrations of the protons corresponding to the aldehyde, phenyl, PEG, and amine functionalities. The integration of the PEG methylene (B1212753) protons relative to the aromatic or aldehyde protons can confirm the length of the PEG chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound, providing definitive confirmation of its identity. Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed for the peak corresponding to the calculated molecular weight of the compound (676.8 g/mol ). The presence of the [M+H]⁺ ion at m/z 677.8 confirms the identity of the molecule. High-resolution mass spectrometry can provide a more precise mass measurement, further confirming the elemental composition.
Potential Impurities
Understanding the potential impurities is crucial for quality control. Impurities in this compound can arise from the starting materials or as byproducts of the synthesis process. Common potential impurities include:
-
PEG Homologues: PEGs with a different number of ethylene glycol units (e.g., PEG10, PEG12). These can be detected by mass spectrometry as ions with mass differences of 44 Da (the mass of an ethylene glycol unit).
-
Unreacted Starting Materials: Residual amounts of the starting PEG-amine or the aldehyde-containing phenyl precursor.
-
Side-Reaction Products: Byproducts from incomplete or alternative reaction pathways during the amidation step.
-
Oxidation Products: The aldehyde functionality can be susceptible to oxidation to a carboxylic acid, particularly during storage.
Experimental and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathway and Logical Relationships in ADC Development
The successful application of this compound is part of a larger, logical framework in the design and development of an Antibody-Drug Conjugate. The following diagram illustrates the key relationships.
Caption: ADC Development and Mechanism of Action.
References
An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2 for Research Use Only
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, potential applications, and generalized protocols for its use in research settings. This molecule is intended for research use only and is not for use in humans or animals as a drug, medical device, or diagnostic tool.[1]
This linker features two distinct reactive functional groups at either end of a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The benzaldehyde (B42025) group allows for the formation of a stable bond with amine-containing molecules, such as antibodies, while the terminal primary amine enables conjugation to a second molecule of interest, typically a cytotoxic payload for ADCs or a ligand for an E3 ubiquitin ligase in the context of PROTACs. The PEG spacer enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate.
Core Properties and Specifications
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C32H56N2O13 | [1] |
| Molecular Weight | 676.8 g/mol | [1] |
| CAS Number | 1337889-01-6 | [1] |
| Purity | Typically >96% | [1] |
| Appearance | Solid or semi-solid | |
| Solubility | Soluble in DMSO, DMF | |
| Reactive Groups | Aldehyde (Ald), Primary Amine (NH2) | |
| Spacer Arm | 11-unit Polyethylene Glycol (PEG11) | |
| Cleavability | Non-cleavable | [2] |
Applications in Drug Development
The unique structure of this compound makes it a versatile tool for creating complex biomolecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. The benzaldehyde group can be reacted with lysine (B10760008) residues on the antibody surface, while the amine group can be conjugated to the drug molecule. The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded in the lysosome, releasing the active payload.[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as the central linker connecting a protein-of-interest (POI) binding ligand to an E3 ligase ligand. The length and flexibility of the PEG11 chain can be critical for optimizing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of an ADC. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Small Molecule Payload
This protocol describes the conjugation of the linker to a carboxylic acid-containing payload via the linker's primary amine.
Materials:
-
This compound
-
Carboxylic acid-functionalized payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized payload, DCC, and NHS in anhydrous DMF in a 1:1.1:1.2 molar ratio.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Add this compound (1 equivalent) and a catalytic amount of TEA or DIPEA to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting aldehyde-functionalized payload-linker conjugate by reverse-phase HPLC.
-
Characterize the product by mass spectrometry and NMR.
Protocol 2: Conjugation of the Aldehyde-Functionalized Payload-Linker to an Antibody
This protocol describes the conjugation of the purified payload-linker construct to a monoclonal antibody via reductive amination.
Materials:
-
Aldehyde-functionalized payload-linker conjugate
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Add the aldehyde-functionalized payload-linker conjugate to the antibody solution at a molar ratio of 5-10 fold excess of the linker.
-
Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Allow the reaction to proceed at 4°C for 16-24 hours.
-
Purify the resulting ADC by size-exclusion chromatography to remove excess linker-payload and other reagents.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an Antibody-Drug Conjugate using this compound.
Caption: General workflow for the synthesis of an ADC.
Conceptual Signaling Pathway for ADC Action
This diagram illustrates the conceptual mechanism of action for an ADC developed with a non-cleavable linker like this compound.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Safety and Handling
As with any laboratory chemical, this compound should be handled with care. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for similar amine and aldehyde-containing PEG linkers should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are recommended.
Conclusion
This compound is a valuable tool for researchers in the fields of oncology, immunology, and drug discovery. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of next-generation therapeutics like ADCs and PROTACs. The protocols and diagrams provided in this guide offer a foundational understanding for the application of this versatile linker in a research context. It is imperative that researchers further optimize these generalized methods for their specific molecular constructs and experimental systems.
References
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This powerful synergy allows for the selective delivery of potent payloads to tumor cells, minimizing systemic toxicity and widening the therapeutic window. The design and construction of a successful ADC is a multifactorial undertaking, requiring a deep understanding of the intricate interplay between its three core components: the antibody, the linker, and the cytotoxic payload. This technical guide provides an in-depth exploration of the fundamental principles governing ADC design, offering insights into the critical considerations and experimental methodologies that underpin the development of these next-generation therapeutics.
Core Components and Design Considerations
The efficacy and safety of an ADC are critically dependent on the careful selection and optimization of its constituent parts. Each component plays a distinct yet interconnected role in the overall performance of the conjugate.
The Antibody: The Guiding Missile
The monoclonal antibody (mAb) serves as the targeting moiety, responsible for recognizing and binding to a specific tumor-associated antigen (TAA).[1] The ideal antibody for an ADC possesses several key characteristics:
-
High Target Specificity: The mAb must exhibit high specificity for a TAA that is abundantly expressed on the surface of cancer cells with limited or no expression on healthy tissues.[2] This ensures that the cytotoxic payload is delivered preferentially to the tumor, sparing normal cells from off-target toxicity.
-
Efficient Internalization: Upon binding to its target antigen, the ADC-antigen complex must be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][3] This process sequesters the ADC within the cell, allowing for the subsequent release of the payload.
-
Favorable Pharmacokinetics: The antibody should have a long circulating half-life to maximize its opportunity to reach the tumor site.[4] Humanized or fully human antibodies are generally preferred to minimize immunogenicity.[5]
-
Retention of Effector Functions: In some cases, the antibody's intrinsic effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), can contribute to the overall anti-tumor activity of the ADC.[6]
The Linker: The Crucial Bridge
The linker is the chemical bridge that connects the cytotoxic payload to the antibody. Its properties are paramount to the stability and conditional activation of the ADC.[7] Linkers must be stable enough to prevent premature payload release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently release the payload once the ADC has reached its target.[7][8] Linkers are broadly classified into two categories:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[9] This includes:
-
Acid-Labile Linkers (e.g., Hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.0-5.0) but are relatively stable at physiological pH (~7.4).[10]
-
Protease-Sensitive Linkers (e.g., Valine-Citrulline): These linkers are cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[9]
-
Glutathione-Sensitive Linkers (e.g., Disulfides): These linkers are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[9]
-
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), do not have a specific cleavage site.[9] The payload is released upon the complete degradation of the antibody backbone within the lysosome.[9] This generally results in higher plasma stability and a reduced "bystander effect," where the released payload can kill neighboring antigen-negative cells.[9]
The Payload: The Potent Warhead
The payload is the cytotoxic component of the ADC, responsible for inducing cancer cell death. Ideal payloads are highly potent, often with sub-nanomolar to picomolar IC50 values, as only a small amount of the ADC may reach the tumor.[11] The mechanism of action of the payload is a primary determinant of the ADC's efficacy.[11] Common classes of payloads include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]
-
DNA-Damaging Agents: These compounds, including calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), cause DNA damage that triggers programmed cell death.[8]
The choice of payload also influences the "bystander effect." Membrane-permeable payloads like MMAE can diffuse out of the target cell and kill adjacent cancer cells that may not express the target antigen, which is advantageous in heterogeneous tumors.[11]
Quantitative Data in ADC Design
The optimization of an ADC requires the careful consideration of quantitative parameters that influence its performance. The following tables summarize key data for linker stability and payload potency.
Table 1: Comparative In Vivo Stability of Common ADC Linkers
| Linker Type | Cleavage Mechanism | Representative Half-Life in Human Plasma | Key Characteristics |
| Hydrazone | Acid-Labile (pH-sensitive) | ~2 days[10] | Early generation linker, prone to instability in circulation. |
| Disulfide | Glutathione-Sensitive | Variable, can be improved with steric hindrance | Susceptible to exchange with circulating thiols. |
| Valine-Citrulline | Protease-Sensitive (Cathepsin B) | >7 days[10] | High stability in plasma, efficient cleavage in lysosomes. |
| Silyl Ether | Acid-Labile (pH-sensitive) | >7 days[9] | Improved stability over traditional acid-cleavable linkers. |
| Thioether (Non-cleavable) | Antibody Degradation | Generally the most stable[4][9] | High plasma stability, payload released as an amino acid conjugate. |
Note: Half-life values are representative and can be influenced by the specific antibody, payload, and conjugation site.
Table 2: Comparative In Vitro Cytotoxicity of Common ADC Payloads
| Payload Class | Example Payload | Mechanism of Action | Representative IC50 Range (pM) |
| Auristatins | MMAE | Microtubule Inhibition | 1-100[11][12] |
| MMAF | Microtubule Inhibition | 10-500[13] | |
| Maytansinoids | DM1 | Microtubule Inhibition | 10-1000[14] |
| Ansamitocin P3 | Microtubule Inhibition | Sub-nanomolar to picomolar[11] | |
| Calicheamicins | Ozogamicin | DNA Double-Strand Breaks | 0.1-10 |
| PBD Dimers | Tesirine | DNA Cross-linking | 1-50 |
Note: IC50 values are highly dependent on the cell line, target antigen expression, and the specific ADC construct.
Experimental Protocols for ADC Characterization
Rigorous analytical and functional characterization is essential throughout the ADC development process. The following sections provide detailed methodologies for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on differences in their hydrophobicity. The addition of a hydrophobic payload increases the hydrophobicity of the antibody, leading to stronger retention on the HIC column. Species with higher DARs are more hydrophobic and elute later.[15]
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1-2 mg/mL in Mobile Phase A (high salt buffer).[5] For example, 1M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[5]
-
-
Instrumentation:
-
An HPLC or UHPLC system equipped with a UV detector and a HIC column (e.g., Protein-Pak Hi Res HIC).[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, with 5% isopropanol).[16]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 10-25% isopropanol).[16]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 10-20 minutes).[5][16]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: 25-30 °C.[16]
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for cysteine-linked ADCs).[5]
-
Calculate the percentage of the total peak area for each species.
-
The average DAR is calculated as a weighted average: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[15]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which is a measure of its potency in killing cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[17]
Methodology:
-
Cell Seeding:
-
Seed the target cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[18][19]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.[20]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells (vehicle control) and cells treated with a non-targeting isotype control ADC.[21]
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[17][22]
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][22]
-
Agitate the plate on an orbital shaker for 15 minutes.[20]
-
-
Data Acquisition and Analysis:
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the ADC, and tumor growth is monitored over time to assess the efficacy of the treatment.
Methodology:
-
Cell Line and Animal Model Selection:
-
Choose a human cancer cell line that expresses the target antigen.
-
Use immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old).[21]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.[21]
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, isotype control ADC).[21]
-
-
Dosing:
-
Administer the ADC and control agents intravenously (IV) via the tail vein at the specified dose and schedule (e.g., a single dose or weekly for 3-4 weeks).[21]
-
-
Endpoints and Data Analysis:
-
Primary Endpoint: Tumor growth inhibition (TGI). Monitor tumor volume and body weight for the duration of the study (e.g., 28-60 days).[21]
-
Secondary Endpoints: Record complete and partial tumor regressions.
-
Plot the mean tumor volume ± SEM over time for each group.
-
Calculate the percent TGI and perform statistical analysis (e.g., ANOVA).[21]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows in ADC design and development.
Caption: Generalized mechanism of action of an antibody-drug conjugate.
Caption: A typical workflow for antibody-drug conjugate development.
Caption: Experimental workflow for DAR analysis by HIC-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
introduction to non-cleavable ADC linker technology
An In-depth Technical Guide to Non-Cleavable ADC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the ADC.[2][3] This technical guide provides a comprehensive overview of non-cleavable linker technology, a key strategy in modern ADC design.
Non-cleavable linkers are characterized by their high stability in systemic circulation, only releasing the cytotoxic payload after the entire ADC has been internalized by the target cancer cell and the antibody component has been degraded within the lysosome.[4][5] This mechanism of action offers distinct advantages in terms of safety and therapeutic window compared to their cleavable counterparts.[1][6]
Mechanism of Action of Non-Cleavable Linkers
The journey of an ADC with a non-cleavable linker from administration to cell killing is a multi-step process that relies on the specific biology of the target cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable non-cleavable linker preventing premature release of the cytotoxic payload.[7] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through a process called endocytosis.[7]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle within the cell that contains a variety of degradative enzymes.[5][7]
-
Antibody Degradation and Payload Release: Inside the lysosome, the antibody component of the ADC is completely degraded by proteases.[1][4] This degradation process liberates the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody.[5]
-
Cytotoxic Action: The released payload-linker-amino acid complex then exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule assembly.[]
A key characteristic of non-cleavable linkers is that the released cytotoxic payload remains attached to the linker and an amino acid. This resulting complex is often charged and less membrane-permeable, which can limit its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect".[2][9] While this can be a limitation in treating heterogeneous tumors, it also contributes to the improved safety profile of ADCs with non-cleavable linkers by reducing off-target toxicity.[5][6]
Signaling Pathway of ADC Internalization and Processing
Caption: Signaling pathway of non-cleavable ADC internalization and payload release.
Types of Non-Cleavable Linkers
The two primary types of non-cleavable linkers used in ADC development are based on thioether and maleimidocaproyl (MC) chemistry.[4][10]
-
Thioether Linkers: These are formed by the reaction of a thiol group (often from a cysteine residue on the antibody) with a maleimide (B117702) group on the linker. A prominent example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[4][10] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which helps to reduce the hydrolysis of the thioether bond, thereby increasing its stability in circulation.[7]
-
Maleimidocaproyl (MC) Linkers: This type of linker is also based on maleimide chemistry and is another common choice for constructing non-cleavable ADCs.[6]
Quantitative Data on ADC Performance
The stability and efficacy of ADCs are critical parameters evaluated during development. The following tables summarize key quantitative data for ADCs utilizing non-cleavable linkers.
| Linker Type | ADC Example | In Vitro Stability (Plasma) | In Vivo Efficacy Model | Key Findings | Reference |
| Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | High stability, minimal premature payload release | HER2-positive breast cancer xenografts | Demonstrated significant anti-tumor activity and improved therapeutic window compared to cleavable counterparts in certain models.[4] | [4] |
| Non-cleavable | Trastuzumab-mc-DM1 | Generally higher plasma stability than many cleavable linkers.[7] | JIMT-1 Breast Cancer | Showed superior efficacy compared to conjugates with a lower drug-to-antibody ratio.[11] | [11] |
| Parameter | Cleavable Linkers | Non-Cleavable Linkers |
| Plasma Stability | Variable, can be prone to premature cleavage. | Generally higher, leading to a longer half-life.[7] |
| Payload Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction.[4][12] | Proteolytic degradation of the antibody in the lysosome.[4][5] |
| Bystander Effect | Often significant, as the released payload can diffuse to neighboring cells.[2] | Limited, as the released payload-linker complex has poor membrane permeability.[9] |
| Off-Target Toxicity | Potentially higher due to premature payload release.[6] | Generally lower due to enhanced stability.[6] |
| Therapeutic Window | Can be narrower. | Potentially wider.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the preclinical evaluation of ADCs with non-cleavable linkers.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target cancer cells.
Methodology:
-
Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
ADC Treatment: Plate cells in 96-well plates and treat with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload.
-
Incubation: Incubate the cells for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound to determine its potency.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[11]
Methodology:
-
Tumor Implantation: Implant human cancer cells (xenograft) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[11]
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[11]
-
Tumor Measurement: Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy of the ADC.
Experimental Workflow for ADC Evaluation
Caption: General experimental workflow for the preclinical evaluation of ADCs.
Conclusion
Non-cleavable linkers represent a mature and highly effective technology in the field of antibody-drug conjugates. Their hallmark is exceptional stability in circulation, which translates to a favorable safety profile and a potentially wider therapeutic window. While the lack of a significant bystander effect may limit their application in certain tumor types, their reliance on lysosomal degradation for payload release ensures highly targeted and specific cancer cell killing. The continued development and optimization of non-cleavable linker technology, alongside careful selection of the antibody and payload, will undoubtedly lead to the next generation of innovative and effective ADC therapies.
References
- 1. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 9. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 10. An to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
chemical properties of polyethylene glycol linkers
An In-depth Technical Guide to the Chemical Properties of Polyethylene (B3416737) Glycol Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−)n.[1][2] In bioconjugation, drug delivery, and pharmaceutical sciences, PEG linkers serve as flexible, biocompatible spacers to connect two or more molecular entities, such as a protein to a small molecule drug or a nanoparticle to a targeting ligand.[3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4]
The utility of PEG linkers is derived from their unique physicochemical properties, including high water solubility, low immunogenicity, conformational flexibility, and biocompatibility.[3] These characteristics are instrumental in developing advanced therapeutics like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems, where they enhance solubility, stability, and circulation half-life.[3][5][6]
Core Chemical and Physical Properties
The functional advantages of PEG linkers are a direct result of their inherent chemical and physical characteristics.
Structure and Architecture
PEG linkers can be synthesized in various architectures to meet the specific needs of an application.[1]
-
Linear PEGs: Consist of a single, straight chain of ethylene glycol units.[1] They can be functionalized at one or both ends.
-
Branched PEGs: Feature multiple PEG arms radiating from a central core.[1] This structure increases the hydrodynamic volume and provides a superior "stealth" effect, enhancing shielding from proteolytic enzymes and the immune system.[1][7]
-
Homobifunctional PEGs: Possess identical reactive groups at both ends, making them suitable for crosslinking applications.[1]
-
Heterobifunctional PEGs: Have different reactive groups at each terminus, allowing for the sequential and site-specific conjugation of two distinct molecules.[1]
Furthermore, PEG linkers can be polydisperse , containing a mixture of polymers with a range of molecular weights, or monodisperse (discrete), where every molecule has a precisely defined number of ethylene glycol units and thus a specific molecular weight.[5][8] Monodisperse PEGs are critical for applications requiring high purity and batch-to-batch consistency, as they reduce the risk of immunogenicity.[1][9]
Solubility and Hydrophilicity
The repeating ethylene oxide units in PEG form hydrogen bonds with water, making it highly soluble in aqueous environments and many organic solvents.[2][10] This hydrophilicity is a primary advantage of PEGylation. When conjugated to hydrophobic drugs or proteins, PEG linkers can significantly increase the overall solubility of the conjugate, mitigating aggregation and improving stability.[6][11] This is particularly crucial in the development of ADCs, where hydrophobic payloads can otherwise lead to aggregation and compromise safety and efficacy.[6][9]
Biocompatibility and Immunogenicity
PEG is generally considered non-toxic and biocompatible, with approval for numerous biomedical applications.[2][12] The process of PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins.[4][9] The flexible, hydrophilic PEG chains create a "stealth" shield around the conjugated molecule, masking immunogenic epitopes and reducing recognition by the immune system.[2][13] This shielding effect can decrease both innate and adaptive immune responses, prolong circulation time, and lower the risk of adverse immune reactions.[13][14] However, it is now understood that PEG is not immunologically inert, and pre-existing anti-PEG antibodies have been documented in a portion of the population, which can affect the efficacy of PEGylated therapeutics.[2][13]
Flexibility and Steric Hindrance
The C-O-C bonds in the PEG backbone can rotate freely, giving the chain significant conformational flexibility.[2][15] This property allows PEG to act as an effective spacer, separating two conjugated molecules to minimize steric hindrance between them.[7] However, the PEG chain itself can exert steric hindrance effects. A long PEG chain can physically block the reactive groups on a biomolecule or linker, impeding conjugation.[16] Post-conjugation, it can also sterically shield the active site of a protein or the binding domain of an antibody, potentially reducing its biological activity.[16][17] The length and architecture (linear vs. branched) of the PEG linker must therefore be carefully optimized to balance the benefits of spacing with the potential for negative steric effects.[16][18]
Chemical Reactivity and Functionalization
PEG linkers can be functionalized with a wide array of reactive groups at their termini to enable covalent attachment to biomolecules. The choice of functional group is dictated by the target functional group on the biomolecule (e.g., amine, thiol) and the desired reaction chemistry.[1]
| Functional Group | Target on Biomolecule | Resulting Linkage | Optimal pH | Reaction Efficiency |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0 - 8.5 | High[1] |
| Maleimide | Thiol / Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | Very High[1] |
| Alkyne / Azide (B81097) | Azide / Alkyne | Triazole (Click Chemistry) | N/A (Cu-catalyzed or strain-promoted) | Very High[1] |
| Aldehyde | Amine (-NH₂) / Hydrazide | Imine (Schiff Base), then reducible to stable amine | ~5.0 (for N-terminal) | High[10] |
| Hydrazide | Aldehyde / Ketone | Hydrazone | 4.5 - 5.5 | High[19] |
| DBCO (Dibenzocyclooctyne) | Azide (-N₃) | Triazole (Strain-Promoted "Copper-Free" Click Chemistry) | N/A | Very High[19] |
Experimental Protocols
Rigorous characterization is essential to ensure the quality, purity, and performance of PEG linkers and their conjugates.
Protocol: Synthesis of a Heterobifunctional PEG Linker (NH₂-PEG-NHS)
This protocol outlines a general procedure for converting a PEG-diol into an amine-functionalized PEG with an NHS ester end group, a common linker for bioconjugation.
-
Monotosylation of PEG-diol:
-
Dissolve PEG-diol (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise.
-
Stir the reaction at 0°C for 2 hours, then at room temperature for 16 hours.
-
Wash the mixture with dilute HCl, then saturated sodium bicarbonate and brine. Dry the organic layer and concentrate under reduced pressure to obtain TsO-PEG-OH.[20]
-
-
Azidation:
-
Dissolve TsO-PEG-OH (1 equivalent) in anhydrous DMF.
-
Add sodium azide (NaN₃) (3-5 equivalents) and heat the reaction to 80-90°C for 12-24 hours.
-
After cooling, dilute with water and extract the product (N₃-PEG-OH) with DCM. Purify via silica (B1680970) gel chromatography.[20]
-
-
Staudinger Reduction to Amine:
-
Dissolve N₃-PEG-OH (1 equivalent) in a THF/water mixture.
-
Add triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) and stir at room temperature for 12 hours.
-
Remove THF under reduced pressure and purify the resulting NH₂-PEG-OH.[20]
-
-
Activation with NHS Ester:
-
Dissolve NH₂-PEG-OH (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) in anhydrous acetonitrile (B52724).
-
Add a base such as DIPEA (2 equivalents) and stir under an inert atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC. Purify the final product, NH₂-PEG-NHS, using silica gel chromatography.[20]
-
Protocol: Characterization of a PEGylated Protein by Mass Spectrometry
This protocol describes a "bottom-up" proteomics approach to identify PEGylation sites and determine the degree of PEGylation.
-
Protein Digestion:
-
Denature the PEGylated protein in a buffer containing urea (B33335) or guanidinium (B1211019) HCl.
-
Reduce disulfide bonds using dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Perform a buffer exchange to remove urea and alkylating agents.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.[21]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against the protein sequence.
-
Identify peptide fragments containing the PEG mass modification to pinpoint the exact amino acid residue(s) where PEG is attached.[21]
-
Quantify the relative abundance of PEGylated vs. non-PEGylated peptides to assess the degree of PEGylation.
-
Role of PEG Linkers in Drug Development
PEG linkers are central to the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates.
Application in Antibody-Drug Conjugates (ADCs)
In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells.[] Many cytotoxic payloads are hydrophobic, and conjugating them to an antibody can induce aggregation, especially at a high drug-to-antibody ratio (DAR).[6] Incorporating a hydrophilic PEG linker offers several key advantages:
-
Enhanced Solubility: The PEG linker counteracts the hydrophobicity of the payload, improving the solubility and stability of the ADC, permitting higher DARs.[6][11]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life, allowing for greater tumor accumulation.[6][23]
-
Tunable Drug Release: PEG linkers can be designed to be stable (non-cleavable) or cleavable. Cleavable linkers are engineered to release the payload in response to specific triggers in the tumor microenvironment or inside the cell (e.g., low pH in lysosomes or specific enzymes like cathepsins).[4]
Conclusion
The chemical properties of polyethylene glycol linkers—including their hydrophilicity, biocompatibility, flexibility, and versatile reactivity—make them an indispensable tool in modern drug development.[4] By providing a means to precisely control the physicochemical characteristics of bioconjugates, PEG linkers enable the creation of more soluble, stable, and effective therapeutics. A thorough understanding of how linker architecture and length influence properties like steric hindrance and immunogenicity is critical for the rational design of next-generation drugs, from ADCs to nanoparticle-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biochempeg.com [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 15. purepeg.com [purepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. precisepeg.com [precisepeg.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 23. adcreview.com [adcreview.com]
Methodological & Application
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 Conjugation to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) linkers to antibodies is a critical strategy in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). The Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable, 11-unit PEG linker designed for this purpose.[1][2][3] Its heterobifunctional nature, featuring an aldehyde group on one end and an amine group on the other, allows for a versatile and controlled conjugation process. This document provides a detailed protocol for the conjugation of a pre-functionalized payload to an antibody using this linker via reductive amination.
PEGylation, the covalent attachment of PEG chains, offers several advantages, including improved solubility, stability, and an extended circulatory half-life of the antibody conjugate.[4][5] The specific chemistry of the linker dictates the conjugation strategy. The aldehyde group on the this compound linker can react with primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody surface, to form a Schiff base, which is then reduced to a stable secondary amine bond.[6]
Data Presentation
The success of an antibody conjugation reaction is evaluated based on several key parameters. The following table summarizes typical quantitative data for PEGylated antibody conjugates.
| Parameter | Typical Value | Method of Determination |
| PEG Molecules per Antibody | 2 - 8 | MALDI Mass Spectrometry, SEC-HPLC[4][7] |
| Purity of Conjugate | >90% | Size-Exclusion Chromatography (SEC-HPLC)[4] |
| Antibody Recovery | >85% | UV-Vis Spectroscopy (A280)[4] |
| Aggregation | <5% | Size-Exclusion Chromatography (SEC-HPLC) |
Note: These values are representative and can vary depending on the specific antibody, payload, and reaction conditions.
Experimental Protocols
This protocol describes the conjugation of a payload, first attached to the this compound linker, to an antibody via reductive amination.
Part 1: Conjugation of Payload to this compound Linker
This initial step involves the attachment of the desired payload (e.g., a small molecule drug) to the amine terminus of the linker. The specific chemistry for this step will depend on the functional groups available on the payload. A common approach is to use a payload that has been activated with an NHS ester to react with the amine group of the linker, forming a stable amide bond.
Materials:
-
This compound
-
NHS-activated payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Purification column (e.g., C18 reverse-phase column)
Procedure:
-
Preparation of Linker and Payload:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Dissolve the NHS-activated payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the linker solution to the payload solution at a slight molar excess of the linker (e.g., 1.2:1 linker to payload).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS-activated payload.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Linker-Payload Conjugate:
-
Purify the resulting Ald-Ph-amido-PEG11-C2-Payload conjugate using reverse-phase HPLC to remove unreacted components.
-
Confirm the identity and purity of the product using LC-MS.
-
Part 2: Conjugation of Linker-Payload to Antibody
This part of the protocol details the reductive amination reaction between the aldehyde group of the linker-payload conjugate and the primary amines of the antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Purified Ald-Ph-amido-PEG11-C2-Payload conjugate.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) stock solution (e.g., 1 M in DMSO). Sodium cyanoborohydride is a common choice for reductive amination with proteins.[8]
-
Reaction Buffer: Borate buffer (e.g., 100 mM sodium borate, pH 8.5).[8]
-
Purification equipment: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.[5]
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer (Borate buffer, pH 8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the purified linker-payload conjugate to the antibody solution. The molar ratio of linker-payload to antibody will determine the degree of labeling and should be optimized (a starting point could be a 10- to 20-fold molar excess of the linker-payload).[5]
-
Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typical.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the Antibody Conjugate:
-
Remove unreacted linker-payload and reducing agent using Size-Exclusion Chromatography (SEC) or dialysis.[4] The SEC column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Antibody Conjugate:
-
Concentration: Determine the final concentration of the purified antibody conjugate using a UV-Vis spectrophotometer at 280 nm.[4]
-
Degree of Conjugation: Determine the average number of linker-payload molecules conjugated per antibody using MALDI-TOF mass spectrometry.[4]
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC. The conjugated antibody will have a shorter retention time compared to the unconjugated antibody due to its larger size.[5]
-
Visualizations
Caption: Workflow for the two-step conjugation of a payload to an antibody.
Caption: The chemical pathway of reductive amination for antibody conjugation.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. idosi.org [idosi.org]
- 7. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis Using Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable, bifunctional linker, Ald-Ph-amido-PEG11-C2-NH2. This linker features a phenyl-aldehyde group for conjugation to an amine-containing payload and a terminal primary amine for subsequent attachment to a monoclonal antibody (mAb).
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer. The PEG moiety enhances hydrophilicity, which can improve solubility and stability of the final ADC. As a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody, which can offer a stable linkage in circulation and potentially reduce off-target toxicity.[1][2][3][4]
This guide outlines a two-step conjugation strategy:
-
Drug-Linker Conjugate Synthesis: Covalent attachment of an amine-containing cytotoxic payload to the aldehyde group of the linker via reductive amination.
-
ADC Synthesis: Conjugation of the purified drug-linker construct to the monoclonal antibody via the linker's terminal amine group, targeting surface-exposed lysine (B10760008) residues.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-PEG-Amine)
This protocol describes the conjugation of an amine-containing cytotoxic payload to the this compound linker through reductive amination.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)[5][6][7]
-
Glacial Acetic Acid
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Lyophilizer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for characterization
Procedure:
-
Dissolution: Dissolve the this compound linker (1.2 equivalents) and the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.
-
Reaction Initiation: Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation.
-
Reduction: Add the reducing agent, such as Sodium Cyanoborohydride (2-3 equivalents), to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
Purification: Upon completion, purify the drug-linker conjugate using a semi-preparative RP-HPLC system.
-
Lyophilization: Lyophilize the collected fractions containing the pure product to obtain the drug-linker conjugate as a solid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS.
Protocol 2: Synthesis of the Antibody-Drug Conjugate (ADC)
This protocol details the conjugation of the purified drug-linker conjugate to the monoclonal antibody by targeting lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Purified Drug-Linker Conjugate (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) system for characterization
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Activation of Antibody (Optional but recommended for controlled conjugation): While direct EDC/NHS coupling with the linker's amine is possible, a more controlled approach involves pre-activating the antibody's carboxyl groups. This method is illustrative. For direct lysine conjugation, proceed to step 3.
-
One-Step Lysine Conjugation:
-
To the antibody solution, add the purified drug-linker conjugate at a desired molar excess (e.g., 5- to 20-fold).
-
Add freshly prepared solutions of EDC and NHS (or Sulfo-NHS) to the reaction mixture to activate the antibody's carboxyl groups for reaction with the linker's amine.[8]
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted reagents.
-
Purification: Purify the ADC from unconjugated drug-linker and other reagents using a SEC system equilibrated with a suitable formulation buffer (e.g., PBS).
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Data Presentation
Quantitative data from ADC synthesis should be summarized for clear comparison and quality control.
Table 1: Drug-Linker Conjugate Synthesis Summary
| Parameter | Result |
| Starting Payload Amount (mg) | |
| Starting Linker Amount (mg) | |
| Final Yield of Drug-Linker (mg) | |
| Purity by RP-HPLC (%) | |
| Observed Mass (LC-MS) | |
| Theoretical Mass |
Table 2: ADC Synthesis and Characterization Summary
| Parameter | ADC Batch 1 | ADC Batch 2 | ADC Batch 3 |
| Antibody Concentration (mg/mL) | |||
| Molar Ratio (Linker:Ab) | |||
| Average Drug-to-Antibody Ratio (DAR) by HIC | |||
| Monomer Purity by SEC (%) | |||
| Aggregates by SEC (%) | |||
| Free Drug-Linker Level (%) |
Mandatory Visualizations
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis, purification, and characterization.
Intracellular Trafficking of a Non-Cleavable ADC
Caption: Intracellular trafficking and mechanism of action of a non-cleavable ADC.
Detailed Methodologies for Key Experiments
Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[9][10][11][12]
Materials:
-
HIC Column (e.g., Butyl-NPR)
-
HPLC System
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol)
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in a buffer compatible with the initial mobile phase conditions.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with the initial mobile phase composition (e.g., 100% Mobile Phase A).
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Unconjugated antibody will elute first, followed by ADCs with increasing DARs (DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of each species × DAR of that species) / 100
-
Analysis of Purity and Aggregation by SEC
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is used to determine the purity of the ADC and quantify the percentage of high molecular weight species (aggregates).
Materials:
-
SEC Column
-
HPLC System
-
Mobile Phase: A buffer compatible with the ADC (e.g., PBS, pH 7.4)
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with an isocratic flow of the mobile phase.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The main peak represents the monomeric ADC.
-
Earlier eluting peaks correspond to aggregates.
-
Later eluting peaks may represent fragments or unconjugated small molecules.
-
Calculate the percentage of monomer and aggregates by integrating the respective peak areas.
-
This comprehensive guide provides the necessary protocols and background information to successfully synthesize and characterize ADCs using the this compound linker. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for developing safe and effective ADCs.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. adcreview.com [adcreview.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ymc.eu [ymc.eu]
- 11. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional linker containing a phenyl-aldehyde group and an amine group, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and is frequently employed in the development of Antibody-Drug Conjugates (ADCs).[1] The aldehyde group provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on antibodies or other proteins, through reductive amination. The terminal amine group can be used for subsequent conjugation to a payload molecule.
The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing the hydrodynamic radius, which in turn can lead to a longer plasma half-life.[2][3] The choice of linker is a critical aspect of ADC design, directly impacting the therapeutic index by influencing stability, pharmacokinetics, and payload delivery.[2][3]
Principle of Conjugation: Reductive Amination
The primary conjugation strategy for utilizing the aldehyde group of this compound is reductive amination . This two-step process involves the initial reaction of the aldehyde with a primary amine on a biomolecule to form a Schiff base (an imine). This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
The reaction is typically performed in an aqueous buffer system at a slightly acidic to neutral pH. The pH is a critical parameter, as a lower pH (around 5.5-6.5) can favor the selective conjugation to the N-terminal α-amine of a protein over the ε-amines of lysine residues, due to the difference in their pKa values.
Experimental Protocols
Protocol 1: General Reductive Amination of a Protein with this compound
This protocol outlines a general procedure for the conjugation of the this compound linker to a protein, such as a monoclonal antibody (mAb).
Materials:
-
Protein (e.g., mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (or 100 mM sodium acetate, pH 5.5 for N-terminal selectivity)
-
Reducing Agent Stock Solution: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH (handle with caution in a fume hood)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the chosen Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature.
-
Add the reducing agent, sodium cyanoborohydride, to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 12-24 hours at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate using TFF.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Assess the degree of conjugation (Drug-to-Antibody Ratio, DAR, if a drug is attached to the amine end) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Analyze the purity and aggregation state of the conjugate by SEC-HPLC.
-
Confirm the integrity of the protein using SDS-PAGE.
-
Data Presentation
The incorporation of PEG linkers can significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following table summarizes representative data on how PEG linker length can influence these parameters.
| PEG Linker Length | ADC Example | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-Life (t½, hours) | In Vivo Antitumor Efficacy (% Tumor Growth Inhibition) |
| Short (e.g., PEG4) | ADC-A | 5 | 100 | 60 |
| Medium (e.g., PEG8) | ADC-B | 15 | 150 | 85 |
| Long (e.g., PEG12) | ADC-C | 30 | 200 | 95 |
| Very Long (e.g., PEG24) | ADC-D | 50 | 250 | 90 |
Note: Data is synthesized from multiple sources for illustrative purposes and the actual values will vary depending on the specific antibody, payload, and tumor model.[2][4]
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Signaling Pathway Targeted by an ADC
References
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker designed for the synthesis of advanced Antibody-Drug Conjugates (ADCs) in cancer research. This linker features a terminal benzaldehyde (B42025) group and a primary amine, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially leading to improved efficacy and reduced off-target toxicity.[1][2] The non-cleavable nature of the linker ensures that the cytotoxic payload is released only after the complete lysosomal degradation of the antibody, which can improve plasma stability and offer a better safety profile compared to some cleavable linkers.[3][4][5]
The linker's two distinct reactive groups, an aldehyde and an amine, allow for a controlled, two-step conjugation strategy. This enables the sequential attachment of a cytotoxic payload and a monoclonal antibody, minimizing the formation of undesirable byproducts and facilitating the creation of more homogeneous ADCs.
Principle of the Method
The use of this compound in ADC construction involves a two-step conjugation process. This sequential approach provides greater control over the synthesis compared to a one-pot reaction.
-
Payload Attachment: The primary amine of the linker can be acylated by a cytotoxic drug that has been functionalized with an activated ester (e.g., an N-hydroxysuccinimide [NHS] ester). This reaction forms a stable amide bond, covalently linking the drug to the PEG spacer.
-
Antibody Conjugation: The benzaldehyde group at the other end of the linker is then used for conjugation to the antibody. This is typically achieved through reductive amination, where the aldehyde reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody surface to form an initial imine bond, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).
This strategic, two-step process allows for the purification of the linker-drug intermediate before the final conjugation to the antibody, leading to a more defined and well-characterized final ADC product.
Applications in Cancer Research
The primary application of this compound is in the development of targeted cancer therapies, specifically in the construction of ADCs.
-
Targeted Chemotherapy: By linking a highly potent cytotoxic agent to an antibody that specifically targets a tumor-associated antigen, the ADC can deliver the drug directly to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.
-
Overcoming Drug Resistance: ADCs can be effective against chemo-resistant tumors by delivering payloads that bypass traditional resistance mechanisms.
-
Improved Pharmacokinetics: The hydrophilic PEG11 spacer is designed to improve the solubility and stability of the ADC. This can lead to a longer circulation half-life, increased tumor accumulation, and a more favorable pharmacokinetic profile.[1][3][6]
Data Presentation
While specific data for ADCs using the this compound linker is not extensively published, the following tables present representative data from studies on non-cleavable, PEGylated ADCs to illustrate the expected performance characteristics.
Table 1: Comparative In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
| Conjugate | Target Cell Line | IC50 (ng/mL) | Fold Change in Cytotoxicity | Reference |
| ZHER2-SMCC-MMAE (Non-PEGylated) | SK-BR-3 | ~5 | - | [6] |
| ZHER2-PEG4k-MMAE | SK-BR-3 | ~22.5 | 4.5-fold reduction | [6] |
| ZHER2-PEG10k-MMAE | SK-BR-3 | ~110 | 22-fold reduction | [6] |
Note: This data is for affibody-drug conjugates and illustrates a common trade-off where longer PEG chains can sometimes reduce in vitro potency while improving in vivo performance.
Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated ADCs
| Conjugate | Animal Model | Half-life (t1/2) | Fold Change in Half-life | Reference |
| ZHER2-SMCC-MMAE (Non-PEGylated) | Rat | ~2 hours | - | [6] |
| ZHER2-PEG4k-MMAE | Rat | ~5 hours | 2.5-fold increase | [6] |
| ZHER2-PEG10k-MMAE | Rat | ~22.4 hours | 11.2-fold increase | [6] |
Note: This data highlights the significant improvement in circulation half-life afforded by PEGylation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using this compound.
Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate
This protocol outlines the sequential conjugation of a drug to the linker, followed by conjugation to an antibody.
Part A: Activation of Cytotoxic Drug and Conjugation to this compound
-
Drug Functionalization:
-
If the cytotoxic drug does not possess a reactive group for conjugation, it must first be functionalized. For drugs with a carboxylic acid, this can be achieved by converting it to an NHS ester.
-
Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO.
-
Add N,N'-Disuccinimidyl carbonate (DSC) or a mixture of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) in a 1.2-fold molar excess.
-
Let the reaction proceed for 4-12 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
The resulting NHS-activated drug can be used directly or after purification.
-
-
Conjugation of Drug to Linker:
-
Dissolve the NHS-activated drug in anhydrous DMSO.
-
Dissolve this compound in DMSO and add it to the drug solution in a 1.5-fold molar excess.
-
Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Purify the drug-linker conjugate using reversed-phase HPLC. Lyophilize the pure fractions to obtain the purified product.
-
Part B: Conjugation of Drug-Linker to Antibody via Reductive Amination
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column.
-
-
Reductive Amination Reaction:
-
Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add the drug-linker solution to the antibody solution. A 10- to 20-fold molar excess of the drug-linker is typically used.
-
Gently mix the solution and allow the initial imine formation to proceed for 1-2 hours at room temperature.
-
Prepare a fresh solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in PBS.
-
Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate the reaction overnight (12-16 hours) at 4°C with gentle agitation.
-
-
Purification of the ADC:
-
Remove the excess, unreacted drug-linker and reducing agent by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, tangential flow filtration (TFF) or dialysis can be used for purification.
-
Collect the fractions containing the purified ADC, which will elute in the high molecular weight range.
-
Protocol 2: Characterization of the Purified ADC
This protocol describes the analytical methods to characterize the final ADC product.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution. The ADC is separated based on the hydrophobicity imparted by the conjugated drug molecules.
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium (B1175870) sulfate (B86663) to a low salt mobile phase).
-
The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR=1, 2, 3, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.[7][8][9]
-
-
UV-Vis Spectroscopy: If the drug has a unique absorbance peak distinct from the antibody's absorbance at 280 nm, the DAR can be calculated using the Beer-Lambert law by measuring the absorbance at both wavelengths.
-
-
Analysis of Aggregation and Purity:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the purified ADC.
-
Use an SEC column with an appropriate molecular weight range.
-
The main peak should correspond to the monomeric ADC (~150 kDa). Higher molecular weight species indicate aggregation.
-
The purity of the ADC can be determined by the percentage of the main peak area.[10]
-
-
-
In Vitro Cell Cytotoxicity Assay:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment condition.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ald-Ph-amido-PEG11-C2-NH2 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-C2-NH2 is a bifunctional, non-cleavable linker designed for the development of Antibody-Drug Conjugates (ADCs). This linker features a terminal aldehyde group on a phenyl ring for covalent conjugation to a payload and a terminal amine group for attachment to a monoclonal antibody. The hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs for targeted drug delivery.
Application Notes
Mechanism of Action
ADCs constructed with this compound leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells expressing a target antigen, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to the target antigen on the cell surface, the ADC is internalized through receptor-mediated endocytosis. The non-cleavable nature of the linker ensures that the payload is released only after the degradation of the antibody backbone within the lysosome. The released payload, with the linker still attached, can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization and inducing apoptosis.
Advantages of this compound Linker
-
Enhanced Stability: The non-cleavable amide and oxime/hydrazone bonds provide high stability in circulation, minimizing premature drug release and off-target toxicity.[1][]
-
Improved Pharmacokinetics: The hydrophilic PEG11 spacer increases the hydrodynamic radius of the ADC, which can lead to a longer circulation half-life and improved tumor accumulation.[3]
-
Controlled Drug-to-Antibody Ratio (DAR): The defined length of the PEG linker allows for more controlled and homogenous drug loading.
-
Versatility: The aldehyde and amine functionalities allow for a two-step conjugation strategy, providing flexibility in the design of the ADC.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Payload (MMAE) and Antibody to this compound
This protocol describes the synthesis of an ADC targeting the EGFR, using a monoclonal antibody (e.g., Cetuximab), the this compound linker, and a modified Monomethyl auristatin E (MMAE) payload containing an aminooxy group (MMAE-ONH2).
Step 1: Conjugation of MMAE-ONH2 to this compound via Oxime Ligation
-
Reagent Preparation:
-
Dissolve this compound in anhydrous Dimethylformamide (DMF) to a final concentration of 10 mM.
-
Dissolve MMAE-ONH2 in anhydrous DMF to a final concentration of 12 mM (1.2 molar equivalents).
-
Prepare a 1 M stock solution of aniline (B41778) in DMF as a catalyst.
-
-
Ligation Reaction:
-
In a clean, dry reaction vial, add the this compound solution.
-
Add the MMAE-ONH2 solution to the vial.
-
Add the aniline catalyst to a final concentration of 100 mM.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the MMAE-linker conjugate (MMAE-PEG11-C2-NH2).
-
Upon completion, purify the product by preparative reverse-phase HPLC.
-
Lyophilize the purified product to obtain a white powder.
-
Step 2: Conjugation of MMAE-PEG11-C2-NH2 to an Anti-EGFR Antibody
-
Antibody Preparation:
-
Prepare the anti-EGFR antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
-
Activation of Antibody Carboxylic Acids:
-
Dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMSO to a concentration of 100 mM each.
-
Add a 50-fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC/NHS using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the purified MMAE-PEG11-C2-NH2 in conjugation buffer.
-
Add a 5- to 10-fold molar excess of the MMAE-linker to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle agitation.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate to the desired concentration.
-
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR and assess the distribution of drug-loaded species.
-
UV-Vis Spectroscopy: The concentrations of the antibody and the conjugated drug can be determined by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the drug, respectively. The DAR can then be calculated from the molar ratio of the drug to the antibody.
-
Mass Spectrometry (MS): Native or denatured mass spectrometry can provide a precise measurement of the mass of the different ADC species, allowing for accurate DAR determination.
2. In Vitro Cytotoxicity Assay
-
Cell Culture: Culture EGFR-positive cancer cells (e.g., A431) and EGFR-negative control cells (e.g., U-87 MG) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC, the unconjugated antibody, and free MMAE.
-
Viability Assay: After 72-96 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each treatment group.
3. In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant EGFR-positive tumor cells into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, unconjugated antibody, and the ADC at various doses. Administer treatments intravenously.
-
Tumor Growth Monitoring: Measure tumor volume and body weight regularly.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Data Presentation
Table 1: Physicochemical Properties of a Hypothetical Anti-EGFR-PEG11-MMAE ADC
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of a Hypothetical Anti-EGFR-PEG11-MMAE ADC
| Cell Line | Target Expression | Treatment | IC50 (nM) |
| A431 | EGFR+++ | Anti-EGFR-PEG11-MMAE | 0.5 |
| A431 | EGFR+++ | Free MMAE | 0.1 |
| A431 | EGFR+++ | Unconjugated Antibody | >1000 |
| U-87 MG | EGFR- | Anti-EGFR-PEG11-MMAE | >1000 |
Note: The data presented in these tables are representative and based on typical results for ADCs with similar characteristics. Actual results may vary.
Visualizations
Caption: Experimental workflow for ADC synthesis and targeted drug delivery.
Caption: Simplified EGFR signaling pathway and ADC mechanism of action.
References
Application Notes and Protocols: Bioconjugation Techniques for Amine-Reactive Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive crosslinkers are essential tools in bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules.[1][2] These linkers are designed to react specifically with primary amine groups (-NH₂), which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[2][3] This reactivity makes them highly valuable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and the immobilization of proteins on solid supports.[1][3]
The most common class of amine-reactive linkers are N-hydroxysuccinimide (NHS) esters, which react with primary amines under physiological to slightly alkaline conditions to form stable amide bonds.[2] Other amine-reactive functionalities include isothiocyanates, which form stable thiourea (B124793) bonds.[4] The choice of linker depends on several factors, including the desired stability of the conjugate, the reaction conditions, and the specific application.[2] This document provides detailed protocols and quantitative data for the use of common amine-reactive linkers in bioconjugation.
Quantitative Data of Common Amine-Reactive Linkers
The selection of an appropriate amine-reactive linker is a critical step in the design of a bioconjugation experiment. The following tables summarize the key properties and reaction conditions of common amine-reactive functional groups to facilitate the selection process.
| Functional Group | Target Group | Resulting Bond | Optimal pH | Reaction Speed | Bond Stability | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.2 - 8.5 | Moderate (30 min - 4 hours)[5] | High[1] | Susceptible to hydrolysis at high pH; avoid amine-containing buffers (e.g., Tris). |
| Isothiocyanate (ITC) | Primary Amines (-NH₂) | Thiourea | 8.5 - 9.5[4] | Moderate (1-2 hours at RT)[4] | High | Reaction efficiency is highly pH-dependent.[4] |
| Imidoester | Primary Amines (-NH₂) | Amidine | Alkaline | Fast | Moderate | Shorter half-life compared to NHS esters.[2] |
| Aldehyde | Primary Amines (-NH₂) | Schiff Base (reducible to secondary amine) | Varies | Varies | Moderate (Schiff base), High (secondary amine) | Requires a subsequent reduction step to form a stable bond.[2] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and executing bioconjugation protocols. The following diagrams illustrate the key processes involved in amine-reactive bioconjugation.
Experimental Protocols
Protocol 1: NHS Ester Labeling of an Antibody
This protocol outlines the general procedure for labeling an IgG antibody with a fluorescent dye NHS ester.
Materials:
-
Purified IgG antibody in an amine-free buffer (e.g., PBS)
-
NHS Ester Dye (e.g., Cy5 NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[8]
-
Purification column (e.g., Sephadex G-25)[9]
Procedure:
-
Prepare Antibody Solution:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[10] If the antibody is in a different buffer, perform a buffer exchange.
-
-
Prepare NHS Ester Stock Solution:
-
Calculate Molar Ratio:
-
A typical molar ratio of dye to protein for labeling is 10:1 to 20:1, but this should be optimized for each specific protein.[4]
-
The required amount of NHS ester can be calculated using the following formula: NHS_ester_weight [mg] = Molar_Excess × Antibody_weight [mg] × NHS_ester_MW [Da] / Antibody_MW [Da][6][7]
-
-
Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Purification:
-
Determine Degree of Labeling (DOL):
Protocol 2: Fluorescein Isothiocyanate (FITC) Labeling of a Protein
This protocol describes the conjugation of FITC to a protein.
Materials:
-
Purified protein in an amine-free buffer
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[15]
-
Purification column (e.g., Sephadex G-25)[4]
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-25 mg/mL.[4]
-
-
Prepare FITC Solution:
-
Prepare a fresh solution of FITC in anhydrous DMSO at a concentration of 5 mg/mL.[15]
-
-
Conjugation Reaction:
-
Purification:
-
Calculate F/P Ratio:
Applications in Drug Development
Amine-reactive linkers are crucial in the development of targeted therapies, particularly antibody-drug conjugates (ADCs).[1] In ADCs, a potent cytotoxic drug is covalently attached to a monoclonal antibody that targets a specific cancer cell marker.[1] This targeted delivery system ensures that the cytotoxic payload is delivered directly to the tumor, which can reduce systemic toxicity and improve the therapeutic window.[1] Heterobifunctional linkers, such as SMCC, which have both an amine-reactive NHS ester and a sulfhydryl-reactive maleimide (B117702) group, are widely used for creating ADCs.[2] The stability of the bond formed by the amine-reactive linker is critical to prevent premature release of the drug in circulation.[1]
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for Antibody Conjugation with Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a critical strategy in biopharmaceutical development. It enhances the therapeutic properties of antibodies by improving their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[1] This document provides a detailed protocol for the preparation and conjugation of an antibody with Ald-Ph-amido-PEG11-C2-NH2, a non-cleavable linker possessing a terminal aldehyde group.
The primary method detailed here is the conjugation of the linker's aldehyde group to the primary amines of lysine (B10760008) residues on the antibody via reductive amination. This process involves two key steps: the formation of an intermediate Schiff base between the aldehyde and the antibody's amine groups, followed by reduction to a stable secondary amine linkage. This approach is widely used due to the abundance of solvent-accessible lysine residues on most antibodies.[][3]
Principle of the Method
The conjugation strategy relies on the reaction between the aldehyde functional group of the this compound linker and the ε-amino groups of lysine residues on the antibody. The reaction proceeds in two stages:
-
Schiff Base Formation: The antibody is incubated with the aldehyde-PEG linker under mildly acidic to neutral pH conditions (pH 6.0-7.5) to facilitate the formation of a reversible imine bond (Schiff base).
-
Reductive Amination: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to selectively reduce the Schiff base to a stable, covalent secondary amine bond. Sodium cyanoborohydride is preferred because it is effective at reducing imines but does not readily reduce the aldehyde group of the linker at the reaction pH.[4]
The resulting antibody-PEG conjugate will have a variable number of PEG chains attached, and the average number, known as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, is a critical quality attribute that must be carefully controlled and characterized.[5][6]
Data Presentation
The following tables summarize typical quantitative data and reaction parameters for the preparation and characterization of antibody-PEG conjugates using reductive amination. These values are representative and may require optimization for specific antibodies and applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 2 - 10 mg/mL | To ensure efficient reaction kinetics. |
| Molar Ratio (Linker:Antibody) | 10:1 to 30:1 | To drive the reaction towards the desired degree of conjugation. |
| Reaction Buffer | Phosphate Buffered Saline (PBS) | Amine-free buffer to prevent competition with the antibody. |
| Reaction pH | 6.0 - 7.5 | Balances Schiff base formation and stability of the antibody. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of the Schiff base. |
| Reducing Agent Concentration | 10 - 50 mM | Sufficient concentration to ensure complete reduction. |
| Reaction Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can be used to control the reaction rate. |
| Reaction Time | 12 - 24 hours | Allows for completion of both Schiff base formation and reduction. |
Table 2: Typical Characterization Results
| Parameter | Typical Value | Method of Determination |
| Average PEG molecules per Antibody (DAR) | 3 - 5 | Mass Spectrometry (MS)[6][7], Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Purity of Conjugate (Monomer %) | > 95% | Size-Exclusion Chromatography (SEC-HPLC)[8][9] |
| Aggregate Content | < 5% | Size-Exclusion Chromatography (SEC-HPLC)[8] |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Antigen Binding Affinity | Comparable to unmodified Ab | ELISA / Surface Plasmon Resonance (SPR) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of an antibody with this compound.
Materials and Equipment
-
Antibody: Purified antibody at a known concentration (e.g., 10 mg/mL) in an amine-free buffer like PBS, pH 7.4.
-
Linker: this compound.
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered.
-
pH Adjustment Buffer: 0.5 M Sodium Phosphate buffer, pH 6.0.
-
Reducing Agent Stock Solution: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 0.1 M NaOH. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Purification System: Size-Exclusion Chromatography (SEC) system (e.g., ÄKTA pure) with a suitable column (e.g., Superdex 200 Increase 10/300 GL).
-
Analytical Instruments: UV-Vis Spectrophotometer, SEC-HPLC, HIC-HPLC, Mass Spectrometer (e.g., ESI-Q-TOF).
-
General Lab Equipment: Pipettes, sterile microcentrifuge tubes, reaction vials, orbital shaker, pH meter.
Protocol Steps
1. Antibody Preparation a. Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into PBS, pH 7.4 using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL with PBS. c. Adjust the pH of the antibody solution to 6.0 by adding a calculated volume of 0.5 M Sodium Phosphate buffer, pH 6.0. This slightly acidic condition favors Schiff base formation.
2. Linker Preparation a. Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 100 mM). b. The NHS-ester moiety, if present in a linker, readily hydrolyzes; therefore, do not prepare stock solutions for long-term storage.
3. Conjugation Reaction a. In a suitable reaction vial, add the pH-adjusted antibody solution. b. Add the required volume of the this compound stock solution to the antibody to achieve the desired molar excess (e.g., a 20-fold molar excess). The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume. c. Gently mix the solution by pipetting. d. Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM. e. Incubate the reaction mixture for 18-24 hours at 4°C with gentle agitation.
4. Quenching the Reaction a. To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. b. The primary amines in the Tris buffer will react with any excess aldehyde-PEG linker. c. Incubate for an additional 30 minutes at room temperature.
5. Purification of the Antibody-PEG Conjugate a. Purify the antibody-PEG conjugate from unreacted linker and other byproducts using Size-Exclusion Chromatography (SEC).[5][8] b. Equilibrate the SEC column with PBS, pH 7.4. c. Load the quenched reaction mixture onto the column. d. Collect fractions corresponding to the high molecular weight peak, which represents the antibody-PEG conjugate. e. Pool the relevant fractions.
6. Characterization of the Conjugate a. Concentration: Determine the final concentration of the purified antibody-PEG conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). b. Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess its purity and quantify the percentage of monomer, dimer, and other high molecular weight aggregates.[9] c. Degree of PEGylation (DAR): i. Mass Spectrometry (MS): Use ESI-MS to determine the mass of the intact conjugate. The mass difference between the conjugated and unconjugated antibody allows for the calculation of the number of attached PEG linkers.[6][7] ii. Hydrophobic Interaction Chromatography (HIC-HPLC): HIC can separate species with different numbers of attached PEG linkers, as the hydrophobicity of the antibody changes upon conjugation.[9] The relative peak areas can be used to calculate the average DAR.
Visualizations
Chemical Reaction Pathway
Caption: Reductive amination pathway for antibody-PEG conjugation.
Experimental Workflow
Caption: Workflow for preparing an antibody-PEG conjugate.
References
- 1. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. enovatia.com [enovatia.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Drug-Linker Payload with Ald-Ph-amido-PEG11-C2-NH2 for Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells by leveraging the specificity of a monoclonal antibody (mAb). The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] Ald-Ph-amido-PEG11-C2-NH2 is a non-cleavable linker featuring a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[2][3][4] The PEG chain enhances solubility and can reduce immunogenicity.[5] This linker is heterobifunctional, with a terminal primary amine (-NH2) for payload attachment and an aromatic aldehyde (Ald-Ph-) group for conjugation to an antibody.[6]
The amine group allows for the stable attachment of a carboxylated payload via amide bond formation. The aldehyde group enables covalent linkage to the antibody, typically through reductive amination with primary amines on the antibody surface (e.g., lysine (B10760008) residues) or through more site-specific methods involving engineered conjugation sites.[7][8] This document provides detailed protocols for the two-stage synthesis of an ADC using this linker: (1) conjugation of a payload to the linker and (2) conjugation of the resulting drug-linker complex to an antibody.
Part 1: Payload Conjugation to this compound
This protocol describes the conjugation of a generic carboxylic acid-containing payload (Payload-COOH) to the primary amine of the this compound linker. The reaction proceeds via the formation of an active N-hydroxysuccinimide (NHS) ester of the payload, which then reacts with the linker's amine to form a stable amide bond.[9][10]
Experimental Protocol: Payload-to-Linker Conjugation
1. Materials and Reagents:
-
This compound (MW: 676.8 g/mol )[6]
-
Carboxylic acid-containing payload (Payload-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
2. Procedure: Payload Activation and Conjugation
-
Payload Activation:
-
Dissolve Payload-COOH (1.0 equivalent) in anhydrous DMF to a final concentration of 50 mM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[11]
-
Stir the reaction mixture at room temperature for 2-4 hours to form the active NHS ester. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Conjugation to Linker:
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the activated Payload-NHS ester solution dropwise to the linker solution.
-
Add DIPEA (2.0 equivalents) to the mixture to act as a non-nucleophilic base.[11]
-
Stir the reaction overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting Ald-Ph-amido-PEG11-C2-amido-Payload conjugate by RP-HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.
-
Workflow for Payload-to-Linker Conjugation
Caption: Workflow for payload attachment to the linker.
Representative Data: Payload Conjugation
| Parameter | Typical Value | Method of Analysis |
| Starting Materials Purity | >98% | HPLC, NMR |
| Linker (this compound) | >96% | HPLC, NMR[6] |
| Reaction Time | 12-16 hours | LC-MS Monitoring |
| Conversion Rate | >90% | LC-MS |
| Final Product Yield | 65-80% | Gravimetric |
| Final Product Purity | >98% | RP-HPLC |
| Identity Confirmation | Expected M+H peak | ESI-MS |
Part 2: ADC Synthesis via Reductive Amination
This protocol details the conjugation of the Ald-Ph-amido-PEG11-C2-amido-Payload to a monoclonal antibody (e.g., an anti-HER2 mAb) via reductive amination. The aldehyde group on the linker reacts with primary amine groups (e.g., lysine residues) on the antibody to form an initial Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[8][12]
Experimental Protocol: Drug-Linker to Antibody Conjugation
1. Materials and Reagents:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Ald-Ph-amido-PEG11-C2-amido-Payload
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25, Superdex 200)
-
Hydrophobic Interaction Chromatography (HIC) system
2. Procedure: Antibody Conjugation
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the Ald-Ph-amido-PEG11-C2-amido-Payload in a minimal amount of DMSO to prepare a 10-20 mM stock solution.
-
Add the drug-linker stock solution to the antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is recommended as a starting point.[11] The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.[1]
-
Add sodium cyanoborohydride (NaBH₃CN) from a freshly prepared stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 12-24 hours with gentle agitation.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and reducing agent by purifying the ADC using a desalting column (e.g., Sephadex G-25) or SEC.[11]
-
For further purification and to separate ADC species with different drug-to-antibody ratios (DAR), HIC-HPLC can be employed.
-
-
Characterization of the ADC:
-
Concentration: Determine the final ADC concentration using UV-Vis spectroscopy at 280 nm.
-
Aggregation: Assess the level of aggregation using SEC.[13]
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or Mass Spectrometry (ESI-MS) after deglycosylation.[14][15]
-
Purity: Analyze the final ADC purity by SDS-PAGE and SEC.
-
Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis via reductive amination.
Representative Data: ADC Characterization
| Parameter | Target Value / Result | Method of Analysis |
| Molar Ratio (Linker:mAb) | 5:1 to 10:1 | N/A (Reaction Condition) |
| Average DAR | 3.5 - 4.5 | HIC-HPLC, ESI-MS |
| Purity (Monomer) | >95% | SEC-HPLC[13] |
| Aggregation | <5% | SEC-HPLC |
| Residual Free Drug-Linker | <1% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Application Context: Mechanism of an Anti-HER2 ADC
ADCs synthesized with this linker can be used to target surface antigens like HER2, which is overexpressed in certain cancers.[16] The general mechanism involves binding to the target, internalization, and release of the payload to induce cell death.[17][18]
Signaling Pathway and ADC Mechanism of Action
Caption: Mechanism of action for a HER2-targeted ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 4. amsbio.com [amsbio.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veranova.com [veranova.com]
- 16. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, a thorough and robust analytical strategy is paramount to ensure the safety, efficacy, and quality of antibody-drug conjugates (ADCs). The inherent complexity and heterogeneity of these biotherapeutics, which combine a monoclonal antibody (mAb) with a potent small-molecule drug via a chemical linker, necessitate a multi-faceted approach to their characterization.[1] This document provides detailed application notes and experimental protocols for the key analytical methods used in ADC characterization.
Introduction to ADC Characterization
Antibody-drug conjugates represent a rapidly growing class of targeted cancer therapies.[2] Their tripartite structure demands comprehensive analytical evaluation at all stages of development and manufacturing.[3][4] Critical quality attributes (CQAs) that must be meticulously monitored include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, the presence of impurities, and stability.[3][5] An array of orthogonal analytical techniques is employed to provide a complete picture of these complex molecules.[6]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that directly influences the ADC's potency and therapeutic index.[7][8] A low DAR may result in reduced efficacy, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[2] Several techniques are utilized to determine the average DAR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the average DAR and the distribution of drug-loaded species, particularly for cysteine-linked ADCs.[2][9] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[10] HIC analysis is performed under non-denaturing conditions, which preserves the native structure of the ADC.[9][11]
Experimental Protocol: DAR Analysis by HIC-HPLC
Materials:
-
ADC sample
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[12]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[12]
-
HIC HPLC column (e.g., TSKgel Ether-5PW)[11]
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 33.3% Mobile Phase B for 5 column volumes.[12]
-
Prepare the ADC sample by adjusting the concentration to 1 mg/mL and adding ammonium sulfate to a final concentration of 0.5 M.[12]
-
Inject the prepared sample onto the column.
-
Elute the bound ADC using a linear gradient from 33.3% to 100% Mobile Phase B over 30 column volumes.[12]
-
Monitor the elution profile using a UV detector at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for ADC characterization, providing accurate mass measurements that can be used to determine the DAR and drug load distribution.[13][14] Various MS-based techniques are employed, including liquid chromatography-mass spectrometry (LC-MS), native MS, and size-exclusion chromatography-mass spectrometry (SEC-MS).[15]
Experimental Protocol: DAR Determination by LC-MS (Intact Mass Analysis)
Materials:
-
ADC sample (glycosylated and deglycosylated forms)[16]
-
LC-MS system (e.g., ZenoTOF 7600 system)[16]
-
Software for protein deconvolution and DAR calculation (e.g., Biologics Explorer software)[16]
Procedure:
-
Perform intact mass measurements of both the glycosylated and deglycosylated forms of the ADC using the LC-MS system.[16]
-
Acquire the high-resolution time-of-flight (TOF) MS spectra, which will show complex charge state distributions.[16]
-
Utilize the software to perform deconvolution of the mass spectra. This will reveal the mass of the different ADC species, including different glycoforms and drug-loaded variants.[16]
-
The software can then automatically calculate the average DAR based on the relative abundance of the different species.
UV/Vis Spectrophotometry
UV/Vis spectrophotometry offers a simple and rapid method for estimating the average DAR.[7][] This technique relies on measuring the absorbance of the ADC at two different wavelengths: one where the antibody primarily absorbs (typically 280 nm) and another where the drug has its maximum absorbance.[7]
Experimental Protocol: Average DAR Determination by UV/Vis Spectroscopy
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug
-
UV/Vis spectrophotometer
-
Appropriate buffer
Procedure:
-
Determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at both 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).[7]
-
Measure the absorbance of the ADC sample at both 280 nm and λmax_drug.[7]
-
Calculate the average DAR using the Beer-Lambert law and the measured absorbances and extinction coefficients.[7]
Table 1: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Application | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to calculate the average DAR based on the Beer-Lambert law.[7] | Rapid estimation of average DAR for purified ADC samples.[7] | Simple, fast, and requires minimal sample preparation.[7] | Provides only the average DAR, not the distribution of different drug-loaded species. Requires distinct absorbance maxima for the antibody and the drug. Not suitable for complex biological matrices.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity.[7] | Detailed DAR analysis and drug load distribution evaluation, particularly for cysteine-linked ADCs.[2] | Analysis under non-denaturing conditions preserves the native structure. High resolution separation of different DAR species.[9][11] | Less effective for analyzing lysine-conjugated ADCs due to high heterogeneity.[5] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates ADC subunits (light and heavy chains) after reduction based on hydrophobicity. | Detailed DAR analysis at the subunit level for cysteine-linked ADCs.[18] | Good correlation with spectrophotometric methods.[] | Denaturing conditions can dissociate non-covalently linked ADCs. Not suitable for heterogeneous lysine-linked conjugates.[18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography followed by mass determination. | Detailed DAR analysis, drug load distribution, and characterization of conjugation sites.[2][14] | High accuracy and sensitivity. Provides detailed structural information.[15] | Can be complex to implement and may require specialized expertise.[1] |
Analysis of Purity and Impurities
Ensuring the purity of an ADC and characterizing any impurities is crucial for its safety and efficacy.[6] Impurities can include aggregates, fragments, unconjugated antibody, and free drug or drug-linker species.[1][6]
Size-Exclusion Chromatography (SEC)
SEC is the most common technique for quantifying aggregates and fragments in ADC samples.[19][20] The separation is based on the hydrodynamic size of the molecules. SEC can also be used to separate free drug-related impurities from the ADC.[21][22]
Experimental Protocol: Purity Analysis by SEC-HPLC
Materials:
-
ADC sample
-
Mobile Phase: e.g., 50 mM sodium phosphate, 200 mM NaCl, pH 7.0[19]
-
SEC HPLC column (e.g., Agilent AdvanceBio SEC)[19]
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the sample onto the column.
-
Run the analysis under isocratic conditions at a defined flow rate (e.g., 0.35 mL/min).[19]
-
Monitor the elution profile at 280 nm.
-
Identify and quantify the peaks corresponding to aggregates (eluting earlier) and fragments (eluting later) relative to the main monomer peak.
Capillary Electrophoresis (CE)
Capillary electrophoresis techniques, such as capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) and imaged capillary isoelectric focusing (iCIEF), are high-resolution methods used for purity and heterogeneity analysis.[23][24] CE-SDS is used to assess size heterogeneity (e.g., fragmentation), while iCIEF is used to analyze charge heterogeneity.[23]
Experimental Protocol: Purity Determination by Reduced CE-SDS
Materials:
-
ADC sample
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
CE-SDS instrument and consumables
-
Appropriate standards
Procedure:
-
Reduce the ADC sample by incubating with a reducing agent to separate the heavy and light chains.
-
Prepare the sample for CE-SDS analysis according to the instrument manufacturer's instructions.
-
Perform the electrophoretic separation.
-
Analyze the resulting electropherogram to identify and quantify the peaks corresponding to the heavy chain, light chain, and any fragments or impurities.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 5. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 6. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. benchchem.com [benchchem.com]
- 16. sciex.com [sciex.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that significantly influences its potency, toxicity, and pharmacokinetic profile.[1][2][3][4] Accurate and reliable determination of the average DAR and the distribution of different drug-loaded species is crucial for the development and quality control of ADCs.[1][2] This document provides detailed application notes and protocols for the principal analytical techniques used to determine the DAR of ADCs.
Introduction to DAR Analysis Methods
Several analytical methods are available for determining the DAR of ADCs, each with its own advantages and limitations. The choice of method depends on factors such as the conjugation chemistry (e.g., cysteine or lysine), the physicochemical properties of the drug, and the level of detail required for the analysis.[1] The most commonly employed techniques are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
Comparison of Key Methods for DAR Determination
| Method | Principle | Primary Output | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[][7] | Average DAR | Simple, convenient, and rapid.[5][7][8] | Provides only the average DAR, not the distribution. Requires the drug to have a distinct chromophore from the antibody.[2][5] Can be influenced by the linker's absorbance.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity under non-denaturing conditions.[5][9][10] The drug load increases the hydrophobicity of the ADC.[2][11][12] | Chromatogram showing peaks for different drug-loaded species (e.g., DAR0, DAR2, DAR4).[13] | Provides information on drug distribution and the average DAR.[2][5] Analysis is performed under native conditions, preserving the ADC's structure.[9][10][12] | Typically incompatible with MS due to high salt concentrations.[12] May not be suitable for lysine-conjugated ADCs.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC components based on their physicochemical properties, followed by mass determination. | Mass spectrum providing precise masses of the intact ADC or its subunits.[13] | Provides detailed information on DAR distribution, precise mass measurements, and can identify different drug-loaded species.[][13] | Can be complex, and data analysis may be challenging.[13] Denaturing conditions in some LC methods can disrupt the ADC structure.[5][13] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is a straightforward approach to calculate the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.[5][14]
Principle: The Beer-Lambert law is applied to a two-component system to determine the concentrations of the antibody and the conjugated drug.[2][]
Instrumentation and Reagents:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
ADC sample
Protocol:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the naked antibody at 280 nm (ε_Ab,280_).
-
Measure the molar extinction coefficient of the small molecule drug at 280 nm (ε_Drug,280_) and at its wavelength of maximum absorbance (λ_max_) (ε_Drug,λmax_).
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculation of Concentrations:
-
The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations:
-
A_280_ = (ε_Ab,280_ * [Ab]) + (ε_Drug,280_ * [Drug])
-
A_λmax_ = (ε_Ab,λmax_ * [Ab]) + (ε_Drug,λmax_ * [Drug])
-
(Note: The absorbance of the antibody at the drug's λ_max_ (ε_Ab,λmax_) is often negligible)
-
-
-
Calculate Average DAR:
-
DAR = [Drug] / [Ab]
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique for characterizing the heterogeneity of cysteine-linked ADCs by separating species with different numbers of conjugated drugs.[5][15]
Principle: The separation is based on the differential hydrophobic interactions of the ADC species with the stationary phase. A high salt concentration in the mobile phase promotes binding, and a decreasing salt gradient elutes the species in order of increasing hydrophobicity (lower DAR to higher DAR).[12]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.[13]
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 100 mm
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100% A
-
-
-
Data Analysis:
-
Integrate the peak areas of all DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR value of that species) / 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis
LC-MS provides the most detailed characterization of ADCs, offering precise mass measurements of the intact ADC or its subunits after reduction.[13]
Principle: The ADC is first separated by liquid chromatography, often reversed-phase (RP-LC), and then introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the ions is measured, allowing for the determination of the molecular weight of each species.
Instrumentation and Reagents:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT) for subunit analysis
-
ADC sample
Protocol:
-
Sample Preparation (Intact Mass Analysis):
-
Dilute the ADC sample in Mobile Phase A. Deglycosylation with PNGase F can simplify the mass spectrum.[5]
-
-
Sample Preparation (Subunit Analysis):
-
Reduce the ADC by incubating with DTT to separate the light and heavy chains.[5]
-
-
LC Conditions:
-
Column: C4, 2.1 x 50 mm
-
Flow Rate: 0.2 - 0.4 mL/min
-
Detection: MS
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
-
MS Conditions:
-
Acquire data in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to different DAR values.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualizations
Caption: Workflow for selecting a suitable DAR analysis method.
Caption: Experimental workflow for HIC-based DAR determination.
Caption: Experimental workflow for LC-MS-based DAR determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. pharmiweb.com [pharmiweb.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent, connected by a chemical linker. The linker, Ald-Ph-amido-PEG11-C2-NH2, is a non-cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer, which can influence the ADC's physicochemical properties. The synthesis of ADCs results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[1] Effective purification is therefore a critical step to ensure the safety, efficacy, and homogeneity of the final ADC product.[2][3]
This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker. The primary purification strategies involve a multi-step chromatographic process, principally utilizing Hydrophobic Interaction Chromatography (HIC) to separate different DAR species and Size Exclusion Chromatography (SEC) to remove aggregates and process-related impurities.[4][5][6]
Purification Strategy Overview
The purification of ADCs synthesized with an aldehyde-reactive linker follows a logical workflow designed to isolate the desired, therapeutically active ADC species. The general strategy involves capturing the crude ADC mixture and then polishing it to remove impurities.
Caption: Logical workflow for ADC purification.
Key Purification Techniques
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their DAR.[4][5][7] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. This allows for the separation of unconjugated antibody (DAR 0) and ADCs with varying numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.).[8] Species with higher DARs will be more hydrophobic and thus bind more strongly to the HIC resin.[1]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[6][9][10] It is an effective method for removing high-molecular-weight species (aggregates) and low-molecular-weight impurities such as unconjugated drug-linker and other process-related contaminants.[3][6][8] SEC is typically employed as a final polishing step to ensure the purity and safety of the ADC.[11]
Experimental Protocols
Protocol 1: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different Drug-to-Antibody Ratios (DARs).
Materials:
-
HIC Column: Phenyl Sepharose or Butyl Sepharose column
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[12]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[13]
-
Crude ADC sample
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Dilute the crude ADC conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.
-
Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.[1] ADCs with lower DARs will elute earlier, followed by species with progressively higher DARs.
-
Fraction Collection: Collect fractions across the elution peak(s).
-
Analysis: Analyze the collected fractions by UV spectrophotometry (at 280 nm) and analytical HIC or SEC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.
Protocol 2: Purification of ADC by Size Exclusion Chromatography (SEC)
Objective: To remove aggregates and small molecule impurities from the pooled HIC fractions.
Materials:
-
SEC Column: Superdex 200 or similar SEC column
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable formulation buffer.[11]
-
Pooled ADC fractions from HIC
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the pooled and concentrated ADC sample onto the SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the ADC with the mobile phase at a constant flow rate. The ADC will typically elute as the main, high-molecular-weight peak, well-separated from smaller molecules and potential aggregates.[11] Aggregates will elute first, followed by the monomeric ADC, and finally the low-molecular-weight impurities.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the purified ADC using analytical SEC to confirm the removal of aggregates and by UV-Vis spectroscopy to determine the final concentration.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for ADC purification.
Data Presentation
The following table summarizes the expected quantitative data from the purification process. The values are representative and may vary depending on the specific antibody, payload, and conjugation conditions.
| Parameter | Crude Conjugate | After HIC Purification | After SEC Purification | Target Specification |
| Average DAR | 2.5 - 3.5 | 2.0 ± 0.2 or 4.0 ± 0.2 | 2.0 ± 0.2 or 4.0 ± 0.2 | Application Dependent |
| Purity (by SEC) | >90% | >95% | >98% | >98% |
| Aggregates (by SEC) | <10% | <5% | <2% | <2% |
| Unconjugated Antibody | 10-20% | <5% | <5% | <5% |
| Free Drug-Linker | Present | Not Detected | Not Detected | Not Detected |
| Yield | N/A | 60-80% | >90% (for this step) | >50% (overall) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of DAR species in HIC | - Inappropriate salt concentration- Gradient is too steep | - Optimize the initial salt concentration in the sample and mobile phase.- Decrease the gradient slope (increase the number of column volumes). |
| Low recovery from HIC column | - ADC precipitation on the column- Strong hydrophobic interactions | - Reduce the salt concentration.- Add a small percentage of organic modifier (e.g., isopropanol) to Mobile Phase B.[12] |
| Presence of aggregates after SEC | - Column overloading- Aggregation during concentration | - Reduce the sample loading volume.- Optimize the buffer conditions (pH, excipients) to improve ADC stability. |
| Peak tailing in SEC | - Secondary hydrophobic interactions with the column matrix | - Add a small amount of organic modifier or salt to the mobile phase to disrupt non-specific interactions.[14] |
Conclusion
The successful purification of ADCs synthesized with the this compound linker is achievable through a well-defined, multi-step chromatographic process. Hydrophobic Interaction Chromatography is essential for the separation of different DAR species, a critical factor in determining the ADC's therapeutic window. Size Exclusion Chromatography serves as a vital polishing step to ensure the removal of aggregates and other impurities, leading to a final product with high purity and homogeneity. The protocols and data presented in these application notes provide a robust framework for researchers and scientists in the development of safe and effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Purification, Aggregation & Stability: Advanced guide topic 36 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ald-Ph-amido-PEG11-C2-NH2 in Preclinical Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells. The design of the linker connecting the antibody and the payload is critical to the ADC's success, influencing its stability, pharmacokinetics (PK), efficacy, and toxicity profile. Ald-Ph-amido-PEG11-C2-NH2 is a modern, hydrophilic linker designed for site-specific conjugation, offering several advantages in preclinical ADC development.[1][2]
This linker is composed of three key functional parts:
-
Ald-Ph (Aromatic Aldehyde): A bio-orthogonal chemical handle that enables site-specific conjugation to an antibody. This is typically achieved by reacting with a corresponding functional group, such as a hydrazide or an aminooxy group, or through enzymatic modification of the antibody to introduce a reactive aldehyde tag.[3][4][5][6]
-
amido-PEG11: A polyethylene (B3416737) glycol (PEG) spacer. The 11-unit PEG chain is hydrophilic, which helps to mitigate the aggregation often caused by hydrophobic payloads.[7][8] This PEGylation can improve the ADC's solubility, stability, and pharmacokinetic profile, potentially leading to a wider therapeutic window.[9][10][11]
-
C2-NH2 (Amine Terminus): A primary amine group that serves as the attachment point for a cytotoxic payload, typically through the formation of a stable amide bond.[12]
These application notes provide a comprehensive guide for researchers on the use of the this compound linker in the preclinical development workflow, from initial conjugation to in vivo evaluation.
Preclinical Development Workflow
The development of an ADC using this linker follows a structured, multi-stage process to characterize its manufacturability, stability, and biological activity.
Data Presentation
Quantitative data from preclinical evaluation should be presented clearly to allow for direct comparison between different ADC constructs and controls. The following tables provide templates for summarizing key characterization, in vitro, and in vivo data.
Table 1: ADC Characterization Summary
| Parameter | ADC Construct | Naked Antibody | Method | Acceptance Criteria |
|---|---|---|---|---|
| Average DAR | 1.95 | N/A | HIC-HPLC | 1.8 - 2.0 |
| % Monomer | >98% | >99% | SEC-HPLC | >95% |
| Endotoxin (EU/mg) | <0.5 EU/mg | <0.5 EU/mg | LAL Test | <1.0 EU/mg |
| Binding Affinity (KD) | 1.2 nM | 1.1 nM | ELISA | <2 nM |
Table 2: In Vitro Cytotoxicity against Target-Positive and Target-Negative Cell Lines
| Cell Line | Target Antigen | IC50 (nM) - ADC | IC50 (nM) - Free Payload | IC50 (nM) - Naked mAb |
|---|---|---|---|---|
| NCI-N87 | HER2+++ | 0.5 | 0.1 | >1000 |
| SK-BR-3 | HER2+++ | 1.2 | 0.1 | >1000 |
| MCF-7 | HER2+ | 85.7 | 0.2 | >1000 |
| MDA-MB-231 | HER2- | >1000 | 0.3 | >1000 |
Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
|---|---|---|---|---|
| Vehicle Control | N/A | Q7D x 3 | 0% | 0/8 |
| Naked Antibody | 5 | Q7D x 3 | 25% | 0/8 |
| ADC Construct | 1 | Q7D x 3 | 75% | 2/8 |
| ADC Construct | 3 | Q7D x 3 | 98% | 6/8 |
| ADC Construct | 5 | Single Dose | 95% | 5/8 |
Table 4: Representative Pharmacokinetic (PK) Profile in Mice
| Article | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) | Clearance (mL/h/kg) |
|---|---|---|---|---|---|
| Naked Antibody | 5 | 150 | 25,000 | 250 | 0.20 |
| ADC Construct | 5 | 145 | 22,000 | 225 | 0.23 |
Experimental Protocols
Protocol 1: Site-Specific ADC Conjugation via Aldehyde Tag
This protocol describes the conjugation of a payload-linker complex to an antibody containing a genetically engineered aldehyde tag (e.g., the CxPxR sequence recognized by a formylglycine-generating enzyme, FGE).[4][5]
Materials:
-
Aldehyde-tagged antibody (in PBS, pH 7.4)
-
Payload-activated this compound linker
-
Conjugation Buffer (50 mM Sodium Citrate, 50 mM NaCl, pH 5.5)
-
Purification system (SEC column, e.g., Superdex 200)
-
Final Formulation Buffer (PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Buffer exchange the purified aldehyde-tagged antibody into the Conjugation Buffer. Adjust the concentration to 5-10 mg/mL.
-
Ligation Reaction: Add a 5 to 10-fold molar excess of the activated payload-linker complex to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at 37°C for 16-24 hours.
-
Purification: Following incubation, purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with the Final Formulation Buffer.
-
Analysis and Storage: Collect the monomeric ADC peak. Characterize the final product for DAR, purity, and concentration. Store at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.[13][14][15][16]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Bio-inert HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample (~1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Sample Injection: Inject 10-20 µL of the ADC sample.
-
Gradient Elution: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Integrate the peak area for each species (e.g., DAR0, DAR2, etc.). Note that for site-specific conjugation, a single major peak (e.g., DAR2) is expected.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
Calculate the average DAR using the formula: Average DAR = Σ (% Area of Species N * N) / 100 (where N is the number of drugs for that species).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).[17][18][19][20]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, free payload, and naked antibody controls
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow attachment.
-
Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the diluted test articles.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to untreated controls to determine the percentage of cell viability. Plot cell viability against the log of the concentration and use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Protocol 4: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the change in average DAR over time.[21][22][23][24]
Materials:
-
ADC construct
-
Human, rat, or mouse plasma (sodium heparin anticoagulant)
-
Incubator at 37°C
-
HIC-HPLC system for DAR analysis
Procedure:
-
Incubation: Dilute the ADC into plasma to a final concentration of 0.1-0.5 mg/mL.
-
Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot and immediately freeze it at -80°C to stop any degradation.
-
Sample Preparation: For analysis, thaw the samples. The ADC may need to be isolated from plasma proteins, for example, by using affinity capture with Protein A beads.
-
DAR Analysis: Analyze each time point sample by HIC-HPLC as described in Protocol 2.
-
Data Analysis: Calculate the average DAR for each time point. Plot the average DAR versus time to evaluate the rate of drug deconjugation.
Mechanism of Action
The efficacy of an ADC is dependent on a sequence of events, from antigen binding on the cell surface to the ultimate cytotoxic effect of the payload in the cell's interior.
With a non-cleavable linker like this compound, the payload is released after the antibody backbone is fully degraded in the lysosome. This results in the release of the payload still attached to the linker and the amino acid residue it was conjugated to. This active catabolite must then be able to exit the lysosome and reach its intracellular target to induce cell death.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 12. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 24. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, engineered to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC consists of a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[3] The mAb's specificity allows for the targeted delivery of the payload to cancer cells, thereby enhancing the therapeutic window.[3] Preclinical in vivo studies are a critical component of the ADC development pipeline, providing essential data on efficacy, safety, and pharmacokinetics (PK) before advancing to clinical trials.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to evaluate the efficacy of ADCs. Detailed protocols for key experiments are provided, along with guidelines for data presentation and visualization of experimental workflows and biological mechanisms.
Core Concepts in ADC In Vivo Efficacy Testing
A successful in vivo study for an ADC hinges on a well-thought-out experimental design. Key considerations include the selection of an appropriate animal model, the ADC dosing regimen, and the endpoints used to assess efficacy and toxicity.
Animal Models: The choice of animal model is crucial and depends on the specific research question.[6]
-
Cell Line-Derived Xenograft (CDX) Models: These are established by implanting human cancer cell lines into immunodeficient mice.[1][4] CDX models are reproducible and cost-effective, making them suitable for initial efficacy screening.[1]
-
Patient-Derived Xenograft (PDX) Models: PDX models involve the direct transplantation of fresh tumor tissue from a patient into immunodeficient mice.[6] They better recapitulate the heterogeneity and complexity of human tumors, offering higher clinical relevance.[6]
-
Syngeneic Models: These models use immunocompetent mice and tumor cell lines derived from the same genetic background.[6] They are essential for studying the interplay between the ADC and the immune system.[7]
Dosing and Administration: ADCs are typically administered intravenously (IV).[1] The dosing schedule can vary from a single dose to multiple doses over several weeks.[1] Determining the optimal dose and schedule is a key objective of in vivo studies.
Efficacy and Toxicity Endpoints:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically the measurement of tumor volume over time.[5]
-
Body Weight: Monitoring body weight is a simple yet effective way to assess the general health and toxicity of the ADC.[1][4]
-
Clinical Observations: Regular observation of the animals for any signs of distress or adverse effects is critical.[4]
-
Pathological Analysis: At the end of the study, tissues can be collected for histopathological and immunohistochemical analysis to assess the ADC's effect on the tumor and normal tissues.[4]
Experimental Protocols
Protocol 1: Establishment of Xenograft Tumor Models
1.1. Cell Line-Derived Xenograft (CDX) Model Establishment
-
Animal Husbandry:
-
Cell Preparation:
-
Culture the desired human cancer cell line under sterile conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the right flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for any signs of distress.
-
Once tumors are palpable, measure the tumor volume twice weekly using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[1]
-
1.2. Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Fragment Preparation:
-
Aseptically obtain fresh tumor tissue from a patient or a previously passaged PDX model.
-
Mechanically mince the tissue into small fragments of approximately 2-3 mm³.[1]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Follow the same monitoring protocol as for the CDX models.
-
Protocol 2: ADC Administration and Efficacy Monitoring
-
Treatment Groups:
-
Vehicle Control: The formulation buffer used for the ADC.
-
ADC Treatment Group(s): The ADC at various dose levels.
-
Isotype Control ADC: A non-targeting antibody conjugated with the same drug-linker to assess non-specific toxicity.[1]
-
Unconjugated Monoclonal Antibody: To evaluate the contribution of the antibody alone to the anti-tumor effect.[1]
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.[1]
-
Record any clinical signs of toxicity.
-
Euthanize animals if the tumor volume exceeds a predetermined size or if they show signs of significant distress or weight loss.
-
Protocol 3: Tissue Collection and Ex Vivo Analysis
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Collect tumors and major organs (e.g., liver, spleen, kidneys, heart, lungs).
-
Fix a portion of the tissues in 10% neutral buffered formalin for histopathology and immunohistochemistry.
-
Snap-freeze another portion in liquid nitrogen for biomarker analysis.
-
-
Ex Vivo Analysis:
-
Histopathology: Perform Hematoxylin and Eosin (H&E) staining on tissue sections to evaluate morphology and identify any pathological changes.
-
Immunohistochemistry (IHC): Use specific antibodies to detect the target antigen, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., cleaved caspase-3).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 150 | 0 |
| Isotype Control ADC | 5 | QW x 3 | 1450 ± 140 | 3.3 |
| Unconjugated mAb | 5 | QW x 3 | 1200 ± 120 | 20 |
| Test ADC | 1 | QW x 3 | 800 ± 90 | 46.7 |
| Test ADC | 3 | QW x 3 | 300 ± 50 | 80 |
| Test ADC | 5 | QW x 3 | 50 ± 20 | 96.7 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| Isotype Control ADC | 5 | 20.3 ± 0.4 | 21.8 ± 0.5 | +7.4 |
| Unconjugated mAb | 5 | 20.2 ± 0.5 | 22.1 ± 0.7 | +9.4 |
| Test ADC | 1 | 20.4 ± 0.6 | 21.5 ± 0.6 | +5.4 |
| Test ADC | 3 | 20.1 ± 0.5 | 20.5 ± 0.5 | +2.0 |
| Test ADC | 5 | 20.3 ± 0.4 | 19.0 ± 0.6 | -6.4 |
Visualizations
Visual diagrams are essential for illustrating complex processes and workflows. The following diagrams are generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. hoeford.com [hoeford.com]
- 3. Precision In Vivo Research: The Role of Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 4. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 5. blog.td2inc.com [blog.td2inc.com]
- 6. mdpi.com [mdpi.com]
- 7. biocytogen.com [biocytogen.com]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Ald-Ph-amido-PEG11-C2-NH2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG11-C2-NH2. Our goal is to help you overcome challenges related to low conjugation efficiency and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains an aldehyde group on a phenyl ring at one end and a primary amine at the other, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] It is designed for use in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs), where it covalently links a molecule with a primary amine (like an antibody) to another molecule.[1]
Q2: What is the mechanism of conjugation with this compound?
The aldehyde group of the linker reacts with a primary amine on a biomolecule (e.g., the lysine (B10760008) residues on an antibody) to form an initial Schiff base intermediate. This imine bond is reversible and can be unstable. To form a stable, irreversible bond, a second step called reductive amination is typically performed. This involves a mild reducing agent that selectively reduces the imine to a stable secondary amine bond.
Q3: What are the optimal pH conditions for conjugation?
The formation of the Schiff base intermediate is most efficient at a slightly acidic to neutral pH, typically in the range of 6.0-7.5. The subsequent reductive amination step is also compatible with this pH range. It is crucial to avoid strongly acidic or basic conditions which can lead to degradation of the reactants or the PEG linker.
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the aldehyde group of the linker.
-
Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES.
-
Buffers to Avoid: Tris, glycine.[1]
Q5: How should I store this compound?
To prevent degradation, it is recommended to store this compound at -20°C in a dry, dark environment. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can be detrimental to the reagent.
Troubleshooting Guide for Low Conjugation Efficiency
Low or no formation of the desired conjugate is a common issue. The following guide will help you identify and resolve potential causes.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conjugation yield.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Reaction pH | 6.0 - 7.5 | Balances Schiff base formation and stability. |
| Buffer Type | PBS, MES, HEPES | Must be free of primary amines. |
| Molar Ratio (Linker:Biomolecule) | 5:1 to 20:1 | This is a starting point and should be optimized. |
| Biomolecule Concentration | >1 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reducing Agent (e.g., NaBH3CN) | 10-20 fold molar excess over linker | Should be added after initial Schiff base formation. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubation times. |
| Reaction Time | 2-24 hours | Dependent on reactants and concentrations. |
Experimental Protocols
General Protocol for Conjugation via Reductive Amination
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., an antibody).
Materials:
-
This compound
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., sodium cyanoborohydride, NaBH3CN)
-
Quenching solution (e.g., Tris buffer, 1M, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow this compound to warm to room temperature before opening the vial.
-
Prepare a stock solution of the linker in an anhydrous organic solvent like DMSO or DMF.
-
Prepare a fresh stock solution of the reducing agent in the reaction buffer.
-
-
Conjugation Reaction:
-
To your biomolecule solution, add the desired molar excess of the linker stock solution.
-
Incubate the mixture for 1-2 hours at room temperature with gentle mixing to allow for Schiff base formation.
-
Add the reducing agent to the reaction mixture.
-
Continue to incubate for an additional 2-24 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
Diagram: Conjugation Reaction Pathway
References
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Ald-Ph-amido-PEG11-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the Ald-Ph-amido-PEG11-C2-NH2 linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
A1: this compound is a non-cleavable, heterobifunctional linker used in the synthesis of ADCs.[1][2][3][4] It features two different reactive ends:
-
A primary amine (-NH2) for stable conjugation to a cytotoxic payload, typically through an amide bond.
-
An aldehyde (Ald-Ph-) group for conjugation to a modified antibody, forming a stable bond such as a hydrazone or oxime.
The 11-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to a better pharmacokinetic profile, especially when working with hydrophobic payloads.[5][6][7]
Q2: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA)?
A2: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[8][] It is a critical quality attribute because it directly influences the ADC's therapeutic window:
-
Low DAR (<2): May result in reduced potency and therapeutic efficacy.[][10]
-
High DAR (>4): Can lead to issues such as protein aggregation, increased hydrophobicity, faster plasma clearance, and potential off-target toxicity.[6][][11][12]
Optimizing the DAR is essential for balancing efficacy and safety.[8]
Q3: What conjugation chemistry is used with the this compound linker?
A3: A two-step sequential conjugation strategy is typically employed:
-
Payload-Linker Synthesis: The primary amine of the linker is reacted with an activated carboxylic acid group on the cytotoxic payload to form a stable amide bond.
-
Antibody Conjugation: The aldehyde group on the payload-linker complex is then reacted with a nucleophilic group introduced onto the antibody, such as a hydrazide or an aminooxy group, to form a stable hydrazone or oxime bond, respectively.[1][5][11][13] This requires prior modification of the antibody to introduce these specific reactive handles.
Q4: Which analytical techniques are recommended for determining the DAR?
A4: Several orthogonal methods are used to accurately determine the DAR and assess the heterogeneity of the ADC population:
-
Hydrophobic Interaction Chromatography (HIC): Considered the "gold standard" for DAR analysis of cysteine-linked and other ADCs.[14][15] It separates ADC species based on the increasing hydrophobicity conferred by the attached drug-linker molecules.[14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method. The ADC is typically reduced to separate the light and heavy chains, and the DAR is calculated based on the drug distribution on each chain.[14]
-
Mass Spectrometry (MS): Provides precise mass information of the intact ADC or its subunits, allowing for direct confirmation of drug loading.[11][13][16] Techniques include Native MS, LC-MS, and MALDI-TOF MS.[17][18]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of ADCs using the this compound linker.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inefficient Payload-Linker Synthesis | Verify Payload Activation: Ensure complete activation of the payload's carboxylic acid (e.g., as an NHS ester). Use fresh, high-quality coupling reagents (e.g., EDC/NHS). Confirm the formation of the activated payload via LC-MS. |
| Optimize Reaction Conditions: Ensure the reaction between the activated payload and the linker's amine group is carried out in an appropriate anhydrous solvent (e.g., DMSO, DMF). | |
| Inefficient Antibody Modification | Optimize Antibody Functionalization: The introduction of hydrazide or aminooxy groups onto the antibody is a critical step. Titrate the concentration of the modifying reagent to achieve the desired level of functionalization without compromising antibody integrity. Characterize the modified antibody to confirm the presence of reactive groups. |
| Suboptimal Conjugation Conditions | Optimize pH: The formation of hydrazone or oxime bonds is pH-dependent. The optimal pH is typically between 5 and 7.[19] Perform small-scale experiments to determine the ideal pH for your specific system. |
| Optimize Molar Ratio: A low molar excess of the payload-linker complex to the antibody will result in a low DAR. Increase the molar ratio of the payload-linker complex in a stepwise manner (e.g., from 5-fold to 20-fold excess) to find the optimal ratio for achieving the target DAR.[13] | |
| Increase Reaction Time/Temperature: If the conjugation reaction is slow, consider increasing the incubation time or temperature (e.g., from 4°C to room temperature). Monitor the reaction to avoid antibody degradation. | |
| Reagent Instability | Use Fresh Reagents: The aldehyde group on the linker can be susceptible to oxidation. Ensure the linker and payload-linker complex are stored properly and use fresh solutions for conjugation. |
Issue 2: High DAR and/or ADC Aggregation
| Potential Cause | Recommended Solution |
| High Molar Ratio of Payload-Linker | Reduce Molar Ratio: A large excess of the payload-linker complex can lead to over-conjugation. Systematically decrease the molar ratio to achieve the desired DAR. |
| Hydrophobicity of the Payload | Leverage PEG Linker: The PEG11 chain is designed to increase hydrophilicity.[5] However, with highly hydrophobic payloads, aggregation can still occur at high DARs. If aggregation persists, aiming for a lower average DAR (e.g., 2 or 4) may be necessary. |
| Optimize Formulation Buffer: After purification, screen different formulation buffers (varying pH and excipients) to find conditions that maximize the stability and solubility of the final ADC. | |
| Non-Specific Binding | Purification Method: Ensure the purification method (e.g., Size Exclusion Chromatography - SEC) is effective at removing non-covalently bound payload-linker and aggregates. |
| Antibody Quality | Use High-Purity Antibody: Start with a highly purified antibody (>95%) that is free of aggregates. Filter the antibody solution through a 0.22 µm filter before modification and conjugation.[7] |
Experimental Protocols & Data Presentation
Protocol 1: Two-Step Conjugation using this compound
This protocol outlines the general steps for synthesizing an ADC. Note: This is a template; specific conditions must be optimized for your particular antibody and payload.
Part A: Synthesis of Payload-Linker Complex
-
Payload Activation: Activate the carboxylic acid group of your cytotoxic payload using a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., DMF).
-
Linker Conjugation: Add a 5- to 10-fold molar excess of this compound to the activated payload solution.
-
Reaction & Purification: Allow the reaction to proceed at room temperature for 4-16 hours. Purify the resulting payload-linker complex using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the payload-linker complex by LC-MS.
Part B: Antibody Modification and ADC Synthesis
-
Antibody Preparation: Buffer exchange the antibody into an appropriate buffer (e.g., PBS, pH 7.4). Adjust the concentration to 5-10 mg/mL.
-
Antibody Functionalization: Modify the antibody to introduce hydrazide or aminooxy groups. This typically involves reacting the antibody with an excess of a heterobifunctional crosslinker (e.g., a succinimidyl ester-hydrazide linker).
-
Purification: Remove the excess crosslinker using a desalting column or dialysis.
-
Conjugation: Add the purified payload-linker complex (from Part A) to the modified antibody at a 5- to 20-fold molar excess. Adjust the pH of the reaction mixture to 5.0-7.0.
-
Incubation: Incubate the reaction at 4°C or room temperature for 12-24 hours with gentle mixing.
-
Purification: Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated payload-linker and aggregates.
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in HIC Mobile Phase A.
-
Chromatographic System:
-
Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain 10-25% isopropanol (B130326) to elute highly hydrophobic species).[20]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Drug Load of Species) / Σ (% Peak Area of all Species)
-
Data Presentation: Comparison of DAR Measurement Techniques
| Technique | Primary Application | Sample State | Mass Information | Key Advantages | Key Limitations |
| HIC | Determination of DAR distribution and average DAR.[14][21] | Native, folded state | Indirect (inferred from elution profile) | Gold standard for DAR distribution, robust, quantitative. | High salt is incompatible with MS, can have low resolution for heterogeneous conjugates.[15] |
| RP-HPLC-MS | DAR determination of subunits (light and heavy chains). | Denaturing conditions | Provides precise mass of subunits and drug load.[12] | High resolution, directly compatible with MS. | ADC is denatured, non-covalent interactions are disrupted. |
| Native MS | Intact mass analysis and DAR determination of the intact ADC.[17][18] | Native, folded state | Provides precise mass of the intact ADC and its proteoforms.[12] | Preserves native structure, provides direct mass measurement. | Can be complex to interpret for highly heterogeneous samples. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 5. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. PEG Hydrazide | BroadPharm [broadpharm.com]
- 20. precisepeg.com [precisepeg.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Solving Solubility Issues of Hydrophobic Payloads with PEGylated Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on utilizing PEGylated linkers to overcome solubility challenges associated with hydrophobic payloads, particularly in the development of Antibody-Drug Conjugates (ADCs). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: How do PEGylated linkers improve the solubility of hydrophobic payloads?
A1: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation in aqueous environments, compromising the stability, efficacy, and safety of the conjugate.[1] PEG (polyethylene glycol) is a hydrophilic and biocompatible polymer.[1] When incorporated as a linker, PEG chains increase the overall hydrophilicity of the payload-linker conjugate. They create a hydration shell around the molecule, which helps to counteract the hydrophobicity of the payload, thereby enhancing its water solubility and reducing the propensity for aggregation.[2][3]
Q2: How does the length of the PEG linker affect the properties of the conjugate?
A2: Increasing the length of the PEG linker generally enhances the hydrophilicity and the hydrodynamic size of the conjugate. This can lead to improved solubility, reduced aggregation, and a longer plasma half-life due to decreased renal clearance.[4] However, there is a trade-off, as longer linkers may sometimes decrease the in vitro potency of the conjugate.[4] A systematic evaluation of various PEG linker lengths is crucial to find the optimal balance for a specific payload and antibody combination.[4]
Q3: What is the difference between linear and branched PEG linkers, and which should I choose?
A3: Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units, while branched linkers have multiple PEG arms extending from a central core.[5] Branched PEG linkers offer a larger hydrodynamic radius and a more significant "shielding" effect for the payload.[5][6] This can lead to improved pharmacokinetics and allows for a higher drug-to-antibody ratio (DAR) without causing aggregation.[5][6] However, the increased steric hindrance of branched linkers might in some cases negatively impact the binding affinity of the antibody or the efficiency of payload release.[5] Linear linkers, being less sterically hindered, may be preferable when precise control over a lower DAR is needed or if the payload's activity is sensitive to steric bulk.[7]
Q4: What are the most common chemistries used for attaching PEG linkers to proteins?
A4: The most common approaches involve targeting specific functional groups on the protein. N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on lysine (B10760008) residues, forming stable amide bonds.[8] Maleimide (B117702) chemistry is highly specific for free thiol (sulfhydryl) groups on cysteine residues, forming a stable thioether linkage.[9] Reductive amination using PEG-aldehyde reagents can target the N-terminal amine of a protein under controlled pH conditions.
Q5: My PEGylation reaction has a very low yield. What are the common causes?
A5: Low PEGylation yield can be due to several factors:
-
Suboptimal Reaction pH: The reactivity of both the PEG reagent and the target functional groups on the protein is highly pH-dependent. For instance, NHS-ester reactions are more efficient at a pH of 7.0-8.5, while maleimide-thiol reactions are optimal at a pH of 6.5-7.5.[10]
-
Inactive PEG Reagent: PEG reagents, especially NHS esters and maleimides, are sensitive to moisture and can hydrolyze if not stored or handled properly. It is crucial to use fresh or properly stored reagents and avoid repeated freeze-thaw cycles.[8][11]
-
Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent will lead to incomplete conjugation. It is advisable to perform small-scale optimization experiments with varying PEG-to-protein molar ratios.[11]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the protein for NHS-ester PEGs. Similarly, buffers with reducing agents like DTT will interfere with maleimide chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield in PEGylation Reaction
Q: I am observing a low yield of my PEGylated product. How can I troubleshoot this?
A: A low yield is a common issue in PEGylation. A systematic approach to troubleshooting is recommended, as illustrated in the decision tree below.
Caption: Troubleshooting decision tree for low PEGylation yield.
Issue 2: Aggregation of the Final Conjugate
Q: My final PEGylated conjugate is showing aggregation. How can I prevent this?
A: Aggregation is a common problem, especially with hydrophobic payloads. Here are some troubleshooting steps:
-
Increase PEG Linker Length: A longer PEG chain will increase the hydrophilicity of the conjugate and provide a better steric shield, which can help prevent aggregation.[8]
-
Consider Branched PEG Linkers: Branched PEGs are highly effective at solubilizing challenging payloads due to their dense hydrophilic shield.[12]
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the conjugate. Optimizing conjugation conditions to achieve a lower DAR can improve solubility.
-
Formulation Optimization: The choice of formulation buffer is critical. The pH should be away from the protein's isoelectric point (pI), and the ionic strength can be adjusted to improve stability.
Issue 3: Instability of Maleimide-Thiol Conjugate
Q: My maleimide-thiol conjugate is unstable in plasma. What is happening and how can I fix it?
A: The thiosuccinimide linkage formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in plasma.[13] This can result in "payload migration" to other proteins.[13]
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use LC-MS to check for the payload conjugated to plasma proteins like albumin.[14]
-
Induce Hydrolysis: Before in vivo use, you can perform a controlled hydrolysis of the thiosuccinimide ring (e.g., by incubating at a slightly basic pH) to form a stable ring-opened succinamic acid thioether, which is resistant to thiol exchange.[13][14]
-
Quantitative Data Summary
The choice of PEG linker length and architecture has a significant impact on the physicochemical and biological properties of the conjugate. The following tables summarize key quantitative data from various studies.
Table 1: Impact of PEG Linker Length on ADC Aggregation and In Vitro Cytotoxicity
| PEG Linker Length | Change in Aggregation | In Vitro Cytotoxicity (IC50) | Reference |
| PEG4 | Moderate Reduction | 31.9 nM | [15] |
| PEG8 | Significant Reduction | - | [8] |
| PEG10 | - | 111.3 nM | [15] |
| PEG12 | Significant Reduction | - | [8] |
| PEG24 | High Reduction | - | [8] |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used.
Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Properties
| Property | Linear PEG Linker | Branched PEG Linker | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically lower; high DAR can lead to aggregation. | Can achieve higher DAR (e.g., ≥8) while mitigating aggregation. | [5] |
| Pharmacokinetics (PK) | Generally shorter half-life. | Often exhibit slower clearance and longer half-life. | [5][16] |
| Solubility & Aggregation | Improves solubility, but can still aggregate at high DAR. | More effectively masks payload hydrophobicity, reducing aggregation at high DAR. | [5] |
| In Vitro Cytotoxicity | May have higher potency due to less steric hindrance. | May have slightly lower potency due to increased steric hindrance. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are protocols for key assays used in the characterization of PEGylated conjugates.
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a PEGylated ADC sample.
Materials:
-
Purified PEGylated ADC
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0[17]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[18]
-
Sample Preparation: Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL in the mobile phase.[19]
-
Injection: Inject 10 µL of the prepared sample onto the column.[18]
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Area_aggregate / (Area_aggregate + Area_monomer)) * 100.
Caption: Experimental workflow for SEC-HPLC analysis of ADC aggregation.
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PEGylated ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated ADC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[20]
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC in culture medium. Add 100 µL of the diluted ADC to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-144 hours at 37°C, 5% CO2.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[21]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan (B1609692) crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using a suitable software.
Caption: Workflow for determining ADC cytotoxicity using an MTT assay.
Protocol 3: Purification of PEGylated Payloads
Objective: To purify the PEGylated payload from unreacted starting materials and byproducts.
Methods: The choice of purification method depends on the properties of the conjugate.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted molecules like the payload and excess PEG reagent.[22][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for the purification of PEGylated peptides and small molecules, separating based on hydrophobicity.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in charge. PEGylation can shield the charges on a molecule, altering its interaction with the IEX resin and allowing for separation.[22][]
-
Ultrafiltration/Diafiltration: Membrane-based methods that separate molecules based on size and are useful for removing small molecule impurities and for buffer exchange.[22][]
Caption: Decision tree for selecting a purification method for PEGylated payloads.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Antibody Conjugation with Ald-Ph-amido-PEG11-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of the Ald-Ph-amido-PEG11-C2-NH2 linker to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-cleavable, 11-unit polyethylene (B3416737) glycol (PEG) linker designed for use in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure includes a terminal aldehyde group for initial reaction with the antibody, a stable phenyl-amido group that imparts rigidity, a hydrophilic PEG spacer to improve solubility, and a terminal amine group for conjugation to a payload.
Q2: What is the mechanism of conjugation for this linker to an antibody?
The conjugation process is a two-step reductive amination. First, the aldehyde group on the linker reacts with a primary amine on the antibody (typically the ε-amino group of a lysine (B10760008) residue) to form a Schiff base. This reaction is favored under slightly acidic to neutral conditions (pH 5-7).[3] The resulting imine bond is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4][5]
Q3: Why is a PEG spacer included in the linker?
The polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:
-
Improved Solubility: PEG chains are hydrophilic and can help to counteract the hydrophobicity of conjugated payloads, reducing the risk of aggregation.
-
Increased Stability: PEGylation can protect the antibody from proteolytic degradation.
-
Longer Circulation Half-Life: The increased hydrodynamic volume of the PEGylated antibody can reduce renal clearance, extending its time in circulation.[6]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the antibody, potentially reducing an immune response.
Q4: What is the significance of the "Ph-amido" (phenyl-amido) group in the linker?
The phenyl-amido group contributes to the linker's stability and conformational properties. The amide bond is highly stable in circulation, preventing premature release of the payload.[7] The phenyl group adds a degree of rigidity to the linker, which can be important for maintaining an optimal distance and orientation between the antibody and the payload.[7] Studies have shown that a phenyl amide linker can improve the pharmacokinetic and pharmacodynamic profiles of PEGylated proteins.[8]
Q5: What is a typical Drug-to-Antibody Ratio (DAR) for this type of conjugation?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. For lysine-based conjugation, the result is a heterogeneous mixture of species with different numbers of drugs attached. The average DAR is typically controlled by adjusting the molar ratio of the linker to the antibody during the conjugation reaction. Achieving a specific DAR requires careful optimization of the reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound to antibodies.
Problem 1: Low Conjugation Efficiency / Low DAR
Symptom: The average DAR, as determined by mass spectrometry or HIC-HPLC, is significantly lower than expected.
| Possible Cause | Solution | Supporting Evidence/Rationale |
| Suboptimal Reaction pH | The formation of the initial Schiff base is pH-dependent. The optimal pH for this step is typically between 5.0 and 7.0. Perform small-scale experiments to determine the optimal pH for your specific antibody. | Schiff base formation is favored under slightly acidic conditions which facilitate the dehydration step.[3] |
| Incorrect Molar Ratio | Increase the molar excess of the this compound linker relative to the antibody. A common starting point is a 10- to 20-fold molar excess. | A higher concentration of the linker will drive the reaction equilibrium towards product formation. |
| Inactivated Linker | Aldehyde groups can be susceptible to oxidation. Ensure the linker is stored properly under inert gas and protected from moisture. Prepare solutions of the linker immediately before use. | The reactivity of the aldehyde is crucial for the initial conjugation step. |
| Presence of Competing Amines | Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody's lysine residues for reaction with the linker. Perform buffer exchange if necessary. | Primary amines in the buffer will react with the aldehyde group of the linker, reducing the amount available for antibody conjugation.[9] |
| Inefficient Reduction Step | Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and added at the correct concentration. | Incomplete reduction of the Schiff base will lead to an unstable conjugate that may revert to the starting materials. |
Problem 2: Antibody Aggregation
Symptom: Presence of high molecular weight species observed by Size Exclusion Chromatography (SEC-HPLC).
| Possible Cause | Solution | Supporting Evidence/Rationale |
| High Protein Concentration | Reduce the antibody concentration during the conjugation reaction. | High concentrations can increase the likelihood of intermolecular cross-linking, especially if the payload is hydrophobic.[10] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the reaction and storage buffers. The pH should ideally be away from the antibody's isoelectric point (pI) to maintain solubility. | An inappropriate buffer can lead to protein destabilization and aggregation.[11] |
| Hydrophobicity of the Payload | The hydrophobicity of the conjugated payload can drive aggregation. The PEG11 spacer in the linker is designed to mitigate this, but for very hydrophobic payloads, further optimization may be needed. | Hydrophobic patches on the surface of ADCs can interact, leading to aggregation.[11] |
| Stress During a "Stress Test" | During forced degradation studies (e.g., heat or pH stress), aggregation is an expected outcome. The goal is to find formulation conditions that minimize this. | Stress tests are designed to identify the most stable formulation conditions.[12] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general method for the reductive amination of an antibody with the specified linker. Optimization will be required for each specific antibody and payload.
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., SEC-HPLC or dialysis cassettes)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
If the antibody is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Linker Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the linker-DMSO solution to the antibody solution while gently vortexing. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2 hours to allow for Schiff base formation.
-
-
Reduction:
-
Prepare a fresh solution of NaBH₃CN in the reaction buffer.
-
Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20 mM.
-
Incubate the reaction overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and reducing agent by SEC-HPLC or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Characterization of the Conjugate
1. Determination of Aggregation by Size Exclusion Chromatography (SEC-HPLC):
-
Column: A suitable SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[13]
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[12]
-
Detection: UV absorbance at 280 nm.
-
Analysis: The chromatogram will show a main peak for the monomeric conjugate and potential earlier eluting peaks for aggregates (dimers, multimers). The percentage of aggregation can be calculated from the peak areas.[14][15]
2. Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Column: A HIC column with appropriate hydrophobicity (e.g., Thermo Scientific MAbPac HIC-10).[16]
-
Mobile Phase: A reverse salt gradient is typically used. For example, Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7.0; Mobile Phase B: 100 mM sodium phosphate, pH 7.0.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic. The average DAR can be calculated from the relative peak areas of the different species.[3][17][18]
3. Determination of DAR by Mass Spectrometry (LC-MS):
-
Method: The purified conjugate is analyzed by high-resolution mass spectrometry under native or denaturing conditions.[7][19]
-
Analysis: The mass of the unconjugated antibody is compared to the masses of the conjugated species. The mass difference corresponds to the mass of the attached linker-payload. Deconvolution of the mass spectrum allows for the determination of the distribution of different DAR species and the calculation of the average DAR.[20]
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. akoyabio.com [akoyabio.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. agilent.com [agilent.com]
- 20. waters.com [waters.com]
Technical Support Center: Improving the Stability of ADCs with Non-Cleavable Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) that utilize non-cleavable linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using non-cleavable linkers in ADCs?
Non-cleavable linkers offer several advantages, primarily centered around their stability in systemic circulation.[1][2] Key benefits include:
-
Increased Plasma Stability: Compared to many cleavable linkers, non-cleavable linkers are more resistant to premature payload release in the bloodstream, which can lead to a wider therapeutic window.[1][2][3]
-
Reduced Off-Target Toxicity: The high stability of non-cleavable linkers minimizes the release of cytotoxic payloads in healthy tissues, thereby reducing off-target toxicity.[1][2]
-
Improved Therapeutic Index: By enhancing plasma stability and reducing off-target effects, non-cleavable linkers can contribute to an improved therapeutic index.[4][5]
Q2: How is the payload released from an ADC with a non-cleavable linker?
The release of the payload from an ADC with a non-cleavable linker is a multi-step process that relies on the degradation of the antibody itself.[1][4][6][7] After the ADC binds to the target antigen on a cancer cell, it is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and potent proteases degrade the antibody into amino acids.[4][6][8] This degradation process liberates the payload, which is still attached to the linker and a single amino acid residue from the antibody.[1][9]
Q3: What is the "bystander effect," and is it relevant for ADCs with non-cleavable linkers?
The "bystander effect" refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, cancer cells. ADCs with non-cleavable linkers generally have a limited bystander effect.[4] This is because the released payload-linker-amino acid complex is often charged and less membrane-permeable, hindering its ability to exit the target cell.[6]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of ADCs with non-cleavable linkers?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences the stability of ADCs. A higher DAR generally increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[10][11] This aggregation can negatively impact the ADC's solubility, pharmacokinetics, and manufacturing.[10][11][12] Therefore, optimizing the DAR is a crucial balancing act between achieving the desired potency and maintaining stability.[11]
Troubleshooting Guides
Issue 1: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Increase in high molecular weight species observed by Size Exclusion Chromatography (SEC).
-
Reduced therapeutic efficacy and potential for increased immunogenicity.[11]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | 1. Introduce Hydrophilic Linkers: Incorporate hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker design to increase the overall hydrophilicity of the ADC.[10][12][] 2. Select More Hydrophilic Payloads: If possible, choose a payload with more hydrophilic properties. 3. Formulation Optimization: Screen different formulation buffers with varying pH and excipients (e.g., surfactants) to identify conditions that minimize aggregation.[10] |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce Molar Excess of Linker: Decrease the molar ratio of the drug-linker complex to the antibody during the conjugation reaction.[10] 2. Optimize Reaction Time: Shorten the incubation time of the conjugation reaction to limit the extent of drug loading.[10] |
| Suboptimal Conjugation Conditions | 1. Control pH: Ensure the pH of the reaction buffer is optimal for both the antibody and the linker chemistry (typically pH 7.2-7.5 for lysine (B10760008) conjugation).[10] 2. Control Temperature: Perform the conjugation at a controlled temperature (e.g., 4°C or room temperature) to minimize antibody denaturation.[10] 3. Minimize Co-solvents: If an organic co-solvent is necessary, use the minimum amount required and add it slowly with gentle mixing.[10] |
Issue 2: Poor In Vivo Stability and Rapid Clearance
Symptoms:
-
Lower than expected plasma half-life of the ADC.
-
Reduced tumor exposure and efficacy in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| ADC Aggregation | 1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in the ADC preparation before in vivo studies.[12] 2. Implement Anti-Aggregation Strategies: Refer to the troubleshooting guide for ADC aggregation. |
| High Overall Hydrophobicity | 1. Incorporate Hydrophilic Linkers: Utilize PEGylated or other hydrophilic linkers to shield the hydrophobic payload and improve pharmacokinetic properties.[][14] 2. Lower the DAR: A lower drug loading can decrease the overall hydrophobicity and improve circulation time.[12] |
| Instability of the Linker-Payload on the Antibody | 1. Site-Specific Conjugation: Employ site-specific conjugation techniques to create a more homogeneous ADC with a defined DAR, which can improve overall stability and predictability.[15] 2. Evaluate Linker Chemistry: While non-cleavable linkers are generally stable, ensure the specific chemistry used is robust under physiological conditions. |
Data Presentation
Table 1: Impact of Linker Hydrophilicity on ADC Pharmacokinetics
| Linker Type | ADC Construct | Plasma Half-Life (t½) | Clearance |
| Hydrophobic Non-Cleavable | e.g., Maleimidocaproyl (MC) | Shorter | Faster |
| Hydrophilic Non-Cleavable | e.g., PEG-containing linkers | Longer | Slower |
Note: Data is generalized from preclinical studies. Actual values are dependent on the specific antibody, payload, and linker construct.[14]
Table 2: Analytical Techniques for ADC Stability Assessment
| Analytical Technique | Parameter Measured | Purpose |
| Size Exclusion Chromatography (SEC) | Aggregation and Fragmentation | Quantifies the percentage of high and low molecular weight species.[12][16] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and Drug Distribution | Determines the average DAR and the distribution of different drug-loaded species.[16][17] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR and Payload Stability | Evaluates payload integrity and release.[16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Intact ADC Mass, DAR, and Payload Identification | Provides detailed characterization of the ADC and identifies degradation products.[17][18] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Intact ADC Concentration | Quantifies the amount of intact ADC in plasma samples over time.[19] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.
Materials:
-
Test ADC
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Incubator at 37°C
-
ELISA or LC-MS instrumentation
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]
-
Sample Analysis (ELISA-based):
-
Coat a 96-well plate with the target antigen.
-
Add the plasma samples containing the ADC to the coated plate.
-
Detect the bound ADC using a secondary antibody that recognizes the payload.
-
Calculate the percentage of intact ADC remaining over time to determine the plasma half-life.[19]
-
-
Sample Analysis (LC-MS-based):
-
At each time point, process the plasma sample to isolate the ADC (e.g., using protein A/G beads).
-
Analyze the intact ADC using LC-MS to determine the change in average DAR over time.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test ADC, control antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[3]
-
Incubation: Incubate the plates for a period sufficient for the ADC to exert its cytotoxic effect (typically 72-120 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[3]
Visualizations
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for ADC development and evaluation.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Toxicity of Non-Cleavable ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of off-target toxicity for non-cleavable antibody-drug conjugates (ADCs).
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the development of non-cleavable ADCs and provides actionable solutions in a question-and-answer format.
Q1: My non-cleavable ADC is potent in vitro against target cells but shows significant off-target toxicity in in vivo models, leading to a narrow therapeutic window. What are the primary causes and how can I troubleshoot this?
A1: This is a frequent challenge. While non-cleavable linkers are designed for high plasma stability, off-target toxicity can still occur through several mechanisms. The primary causes are often related to non-specific uptake of the ADC in healthy tissues.
Troubleshooting Steps:
-
Investigate Non-Specific Uptake Mechanisms:
-
Fc-mediated Uptake: The Fc region of the antibody can bind to Fcγ receptors (FcγR) on immune cells, leading to unintended internalization and payload release.[1]
-
Mannose Receptor Uptake: ADCs can be taken up by mannose receptors, particularly in liver sinusoidal endothelial cells (LSECs) and Kupffer cells, which can lead to hepatotoxicity.[2]
-
Macropinocytosis: This process of non-specific bulk fluid uptake can occur in various cells, contributing to ADC accumulation in healthy tissues.[3]
-
-
Evaluate ADC Physicochemical Properties:
-
Assess Payload-Dependent Toxicity:
-
Even with a stable linker, the inherent toxicity of the payload can be a major contributor if the ADC accumulates in healthy tissues that have a high turnover rate, such as hematopoietic stem cells.[1]
-
Experimental Workflow for Troubleshooting In Vivo Toxicity
Caption: Troubleshooting workflow for high in vivo toxicity of non-cleavable ADCs.
Q2: I am observing significant hematological toxicity (e.g., neutropenia, thrombocytopenia) with my non-cleavable ADC. What are the likely causes?
A2: Hematological toxicity is a common dose-limiting toxicity for many ADCs.[1] For non-cleavable ADCs, this can stem from:
-
Payload-Dependent Toxicity: Many cytotoxic payloads, such as microtubule inhibitors, are highly potent against rapidly dividing cells, including hematopoietic stem and progenitor cells (HSPCs).[1] Non-specific uptake of the ADC by these cells can lead to myelosuppression.
-
Target Expression on Hematopoietic Cells: Low-level expression of the target antigen on HSPCs or their precursors can lead to on-target, off-tumor toxicity.
-
Non-specific Uptake by Megakaryocytes: These cells, responsible for platelet production, can internalize ADCs through mechanisms like macropinocytosis, leading to thrombocytopenia.[3]
To mitigate this, consider performing a Colony-Forming Cell (CFC) assay using human CD34+ HSPCs to assess the direct toxicity of your ADC on hematopoietic progenitors.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a non-cleavable linker to minimize off-target toxicity?
A1: Non-cleavable linkers offer several advantages for reducing off-target toxicity:
-
High Plasma Stability: They are generally more stable in systemic circulation compared to cleavable linkers. This prevents the premature release of the cytotoxic payload, which is a major source of off-target toxicity.[6][7]
-
Reduced Bystander Effect: The payload is released only after the entire ADC is internalized and the antibody portion is degraded within the lysosome.[8] The resulting payload-linker-amino acid metabolite is often charged and membrane-impermeable, preventing it from diffusing out to kill neighboring healthy cells.[7][9] This limited bystander effect can enhance safety.[10]
-
Wider Therapeutic Window: Due to their enhanced stability and reduced off-target effects, ADCs with non-cleavable linkers often exhibit a better safety profile and a wider therapeutic window.[6][8]
Mechanism of Action: Non-Cleavable ADC
Caption: Payload release mechanism for a non-cleavable ADC.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the toxicity of a non-cleavable ADC?
A2: The DAR is a critical parameter that significantly influences both the efficacy and toxicity of an ADC.
-
High DAR: A higher DAR increases the hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased accumulation in the liver.[2][11] This can result in greater off-target toxicity. While in vitro potency often increases with DAR, the in vivo therapeutic window may narrow.[11]
-
Low DAR: A lower DAR generally results in a more favorable pharmacokinetic profile and better tolerability.
Optimizing the DAR is crucial. A DAR of 3-4 is often considered a good balance for many maytansinoid-based ADCs, but the optimal DAR must be determined empirically for each specific ADC.[11][12]
| DAR Value | Impact on ADC Properties |
| Low (e.g., 2) | - Lower hydrophobicity- Slower clearance- Generally better tolerability- Potentially lower potency |
| Optimal (e.g., 4) | - Balanced efficacy and safety profile- Acceptable pharmacokinetics |
| High (e.g., 8+) | - Higher hydrophobicity and aggregation risk- Faster clearance and liver accumulation[11]- Increased off-target toxicity[13]- Potentially decreased efficacy in vivo[11] |
Q3: What engineering strategies can be employed on the antibody itself to reduce non-specific uptake?
A3: Modifying the antibody component is a key strategy to reduce off-target toxicity:
-
Fc-Silent Mutations: Introducing point mutations in the Fc region can reduce or eliminate binding to Fcγ receptors on immune cells, thereby decreasing non-specific internalization and subsequent toxicity.[3]
-
Glycoengineering: Altering the glycosylation patterns on the Fc domain can reduce uptake by mannose receptors in the liver.[2]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrophilicity of the ADC.[14] This can improve its pharmacokinetic profile, reduce aggregation, and decrease non-specific uptake by tissues like the liver.[4]
Section 3: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)
This assay measures cell viability to determine the cytotoxic potential of an ADC.[1][15]
-
Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The color intensity is proportional to the number of living cells.[1]
-
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
ADC and isotype control antibody.
-
96-well plates.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Add serial dilutions of the ADC and controls to the wells. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add solubilization buffer. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Plasma Stability Assay (ELISA-based)
This protocol quantifies the amount of intact, payload-conjugated ADC remaining in plasma over time to assess linker stability.
-
Principle: A capture antibody binds the ADC, and a detection antibody specific to the payload quantifies the amount of intact ADC.[1]
-
Materials:
-
ADC.
-
Plasma from relevant species (e.g., human, mouse).
-
ELISA plates.
-
Capture antibody (anti-human IgG).
-
Detection antibody (anti-payload).
-
HRP-conjugated secondary antibody.
-
Substrate (e.g., TMB).
-
Stop solution.
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect samples at various time points (e.g., 0, 24, 48, 96 hours).
-
Plate Coating: Coat an ELISA plate with the capture antibody.
-
Sample Addition: Add the plasma samples containing the ADC to the coated plate and incubate.
-
Detection: Add the anti-payload detection antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve with known concentrations of the ADC. Calculate the percentage of intact ADC remaining at each time point compared to time 0.
-
Protocol 3: Colony-Forming Cell (CFC) Assay for Hematotoxicity
This assay is a key in vitro method for predicting clinical myelosuppression by assessing the ADC's toxicity to hematopoietic progenitors.[5]
-
Principle: Human CD34+ hematopoietic stem and progenitor cells (HSPCs) are cultured in a semi-solid methylcellulose (B11928114) medium that supports their differentiation into various hematopoietic colonies. The number of colonies formed is a measure of the viability and proliferative capacity of the progenitor cells.
-
Materials:
-
Cryopreserved human CD34+ HSPCs.
-
Complete methylcellulose-based medium (e.g., MethoCult™).
-
Cytokine cocktail for myeloid and erythroid differentiation.
-
ADC, free payload, and isotype control ADC.
-
35 mm culture dishes.
-
-
Procedure:
-
Cell Preparation: Thaw and prepare the CD34+ HSPCs according to the supplier's instructions.
-
Treatment: Add the HSPCs and serial dilutions of the ADC, free payload, or controls to the methylcellulose medium.
-
Plating: Dispense the cell mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes for 14 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Counting: Score the number of different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under a microscope.
-
Data Analysis: Calculate the IC50 for the inhibition of colony formation for each cell lineage to determine the ADC's specific hematological toxicity potential.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Premature Drug Release from Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to premature drug release from ADCs during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature drug release from ADCs in systemic circulation?
A1: Premature drug release from ADCs is a critical issue that can lead to decreased therapeutic efficacy and increased off-target toxicity.[1][2] The primary causes stem from the intricate interplay of the ADC's components:
-
Linker Instability: The chemical linker is a primary determinant of ADC stability.[3] Cleavable linkers, designed for specific tumor microenvironment triggers, may be susceptible to enzymes in circulation (e.g., esterases, proteases) or hydrolysis at physiological pH.[3]
-
Conjugation Chemistry: The method used to attach the drug-linker to the antibody can significantly impact stability. For instance, maleimide-based conjugation to cysteine residues can sometimes undergo a retro-Michael reaction, leading to deconjugation and premature drug release.[3][4]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR can be more prone to aggregation and may exhibit increased clearance, potentially leading to faster payload release.[3][5]
-
Payload Properties: Highly hydrophobic payloads can induce ADC aggregation, which may accelerate clearance and off-target uptake, indirectly contributing to the appearance of premature drug release.[3]
-
Antibody Modifications: The conjugation process itself can potentially alter the antibody's structure, which in some cases might affect its stability.[6]
Q2: How do cleavable and non-cleavable linkers differ regarding stability and premature release?
A2: Cleavable and non-cleavable linkers employ distinct strategies for payload release, each with a unique stability profile.[3][7]
-
Cleavable Linkers: These are engineered to release the payload in response to specific triggers within the tumor microenvironment, such as low pH (e.g., hydrazone linkers), high glutathione (B108866) concentrations (e.g., disulfide linkers), or the presence of enzymes like cathepsins (e.g., peptide linkers).[3][8] While designed for targeted release, they can sometimes be susceptible to similar conditions or enzymes present in the plasma, leading to premature release.[3]
-
Non-cleavable Linkers: These linkers, such as thioether linkers, are generally more stable in circulation.[3] Payload release from these ADCs relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[7] This higher stability in plasma typically results in lower off-target toxicity.[8]
Q3: What are the standard in vitro assays to assess ADC stability and premature drug release?
A3: The most common in vitro assay to evaluate ADC stability is the plasma stability assay .[7][8] This assay measures the rate of drug deconjugation from an ADC when incubated in plasma from various species (e.g., human, mouse, rat) at 37°C.[7] Aliquots are taken at different time points and analyzed to quantify the amount of intact ADC, total antibody, and the concentration of released payload.[7] Key analytical techniques used in conjunction with this assay include ELISA and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Troubleshooting Guides
Issue 1: High levels of free payload detected in in vitro plasma stability assay.
Possible Cause: Linker instability in the plasma matrix.
Troubleshooting Steps:
-
Review Linker Chemistry:
-
For cleavable linkers: Assess the susceptibility of the linker to plasma enzymes (e.g., esterases for ester-containing linkers, proteases for peptide linkers). Consider redesigning the linker to be less susceptible to these enzymes.[9] For example, introducing steric hindrance near the cleavage site can enhance stability.[10]
-
For pH-sensitive linkers (e.g., hydrazones): Ensure the linker is stable at the physiological pH of blood (around 7.4).[8]
-
For maleimide-based conjugation: Investigate the possibility of a retro-Michael reaction leading to deconjugation.[4] Consider alternative, more stable conjugation chemistries.[3]
-
-
Optimize Conjugation Strategy:
-
Evaluate the site of conjugation on the antibody, as it can influence linker stability.[10]
-
Ensure the conjugation process is well-controlled to produce a homogeneous ADC with a consistent DAR.
-
-
Characterize ADC Product:
-
Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the heterogeneity of the ADC preparation.[6][11]
-
Employ mass spectrometry (MS) to confirm the identity of the released species and rule out payload metabolism as the source of the free drug.[12]
-
Issue 2: Discrepancy between LC-MS and ELISA data for payload release.
Possible Cause: The ELISA format may not be specific for the intact ADC, or one of the methods may have analytical issues.
Troubleshooting Steps:
-
Evaluate ELISA Design:
-
A common ELISA format for intact ADC quantification involves a capture antibody targeting the ADC's antibody portion and a detection antibody targeting the payload.[3] Ensure this format is being used to specifically detect the intact ADC.
-
If the ELISA only detects the total antibody, it will not provide information about payload release.
-
-
Validate Analytical Methods:
-
LC-MS: Verify the extraction efficiency of the free payload from the plasma matrix. Ensure the internal standard is appropriate and behaving similarly to the analyte.[13] Be aware that linker hydrolysis can sometimes occur under the acidic conditions used in LC-MS.[12]
-
ELISA: Check for matrix effects from the plasma that could interfere with the assay. Confirm the specificity of the capture and detection antibodies.
-
-
Orthogonal Method Confirmation:
-
Consider using a third analytical technique, such as Size-Exclusion Chromatography (SEC), to detect changes in the ADC profile, such as aggregation or fragmentation, which might correlate with payload release.[11]
-
Issue 3: Evidence of payload migration to other plasma proteins (e.g., albumin) in LC-MS analysis.
Possible Cause: Unstable linker chemistry, particularly with maleimide-based linkers, can lead to the transfer of the drug-linker moiety to other proteins.
Troubleshooting Steps:
-
Investigate Linker Stability:
-
This phenomenon is often associated with the retro-Michael reaction of maleimide-based linkers.[3]
-
Perform experiments to confirm the identity of the protein-payload adducts using high-resolution mass spectrometry.
-
-
Modify Linker Design:
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different Linker Technologies
| Linker Type | Cleavage Mechanism | Typical Half-Life in Human Plasma (hours) | Common Causes of Premature Release |
| Valine-Citrulline (VC) | Protease (Cathepsin B) | > 150 | Susceptibility to other plasma proteases (e.g., neutrophil elastase) and carboxylesterases.[9] |
| Hydrazone | pH-sensitive (acidic) | 50 - 100 | Hydrolysis at physiological pH (7.4).[8] |
| Disulfide | Reduction (Glutathione) | 20 - 80 | Reduction by other thiols in plasma. |
| Thioether (Non-cleavable) | Antibody Degradation | > 200 | Generally very stable; minimal premature release.[3] |
Note: The half-life values are approximate and can vary significantly based on the specific ADC, payload, and experimental conditions.
Experimental Protocols
Key Experiment: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by quantifying the amount of released payload over time.[8]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[8]
-
Incubation: Incubate the samples at 37°C with gentle agitation.[8]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately process or freeze the aliquots at -80°C to stop any further reaction.[7][8]
-
Sample Preparation for LC-MS/MS (Payload Quantification):
-
To each plasma aliquot, add an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the free payload.[3]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Develop a chromatographic method to separate the payload from other components in the extract.
-
Quantify the payload using multiple reaction monitoring (MRM) based on its specific mass-to-charge ratio transitions.
-
-
Data Analysis:
-
Generate a standard curve for the payload to accurately determine its concentration in the plasma samples.
-
Plot the concentration of the released payload versus time to determine the rate of release.
-
Calculate the half-life of the ADC in plasma.[3]
-
Visualizations
Caption: Causes of premature payload release from ADCs in circulation.
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Logic diagram for troubleshooting premature payload release.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 14. purepeg.com [purepeg.com]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Pharmacokinetics with PEG Spacers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments involving the impact of Polyethylene Glycol (PEG) spacer length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG spacer in an ADC, and how does its length generally affect pharmacokinetics?
A1: A PEG spacer is a hydrophilic linker incorporated into an ADC to connect the antibody to the cytotoxic payload.[1][2][3][4][5][] Its primary functions are to:
-
Improve Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of PEG creates a "hydration shell" that can mask the hydrophobicity of the payload, improving the overall solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][2][3][7][8]
-
Enhance Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC. This larger size reduces renal clearance and can shield the conjugate from uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC).[1][2][3][5][7][9] This prolonged circulation can result in greater accumulation of the ADC in tumor tissue.[1][2]
Generally, increasing the length of the PEG spacer leads to a longer plasma half-life and decreased clearance of the ADC.[1][5][9][10] However, this is not always a linear relationship and can plateau at a certain PEG length.[9]
Q2: I've observed that increasing the PEG spacer length in my ADC construct improves its pharmacokinetic profile, but the in vitro cytotoxicity is reduced. Is this a common trade-off?
A2: Yes, this is a well-documented and common trade-off in ADC design.[1][2] While longer PEG chains generally lead to improved pharmacokinetic properties such as longer half-life and greater exposure, they can sometimes lead to a decrease in in vitro potency (higher IC50 values).[1][2][5]
The exact reason for this can be multifaceted and may include:
-
Steric Hindrance: An excessively long PEG chain might sterically hinder the interaction of the ADC with its target antigen on the cancer cell surface or interfere with the enzymatic cleavage of the linker and subsequent release of the payload inside the cell.[4]
-
Delayed Payload Release: The conformation of a long PEG spacer could potentially slow down the intracellular processing and release of the cytotoxic drug.
Therefore, the optimal PEG spacer length is often a balance between achieving favorable PK characteristics for in vivo efficacy and maintaining potent cell-killing activity.[1][4][5] Empirical testing with a range of PEG spacer lengths is crucial to determine the best therapeutic index for a specific ADC.[1][5]
Q3: My ADC with a short PEG spacer is showing rapid clearance in animal models. What are the potential causes and how can I troubleshoot this?
A3: Rapid clearance of an ADC with a short PEG spacer is a common issue, often linked to the overall hydrophobicity of the conjugate. Here are the likely causes and troubleshooting steps:
-
Cause: Insufficient masking of the hydrophobic payload by the short PEG chain. This can lead to non-specific uptake by the liver and the mononuclear phagocyte system, resulting in accelerated clearance.[2][11] ADCs with PEGs smaller than PEG8 have been shown to have rapidly increased clearance rates.[10]
-
Troubleshooting:
-
Increase PEG Spacer Length: Systematically increase the length of the PEG spacer (e.g., from PEG4 to PEG8, PEG12, or PEG24) and evaluate the impact on the PK profile.[1][10] Studies have shown that increasing PEG chain length can significantly decrease clearance.[9][10][11]
-
Evaluate Different Linker Chemistries: Consider alternative linker designs that incorporate hydrophilicity in a different manner, such as branched or "pendant" PEG structures, which may offer better shielding of the payload.[11][12][13]
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to determine if the ADC preparation has a high percentage of aggregates, as this can also lead to rapid clearance. If aggregation is high, a longer PEG spacer may help improve solubility.[2][3][8]
-
Q4: What are the key pharmacokinetic parameters I should be measuring to assess the impact of PEG spacer length, and what analytical methods are recommended?
A4: To comprehensively evaluate the impact of PEG spacer length on ADC pharmacokinetics, you should measure the following key parameters:
-
Total Antibody: Measures all antibody species, whether conjugated or not. This helps assess the general clearance of the antibody backbone.[14][15]
-
Conjugated Antibody (ADC): Measures the concentration of the ADC with at least one drug molecule attached. This is a critical measure of the intact drug delivery system.[15][16]
-
Unconjugated (Free) Payload: Quantifies the amount of cytotoxic drug that has been prematurely released into circulation. High levels can be an indicator of linker instability and a potential source of off-target toxicity.[15][17][18]
-
Pharmacokinetic Parameters: From the concentration-time profiles of the above analytes, you should calculate:
-
Clearance (CL): The rate at which the ADC is removed from the body.
-
Half-life (t½): The time it takes for the ADC concentration to reduce by half.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Recommended Analytical Methods:
-
Ligand-Binding Assays (LBA), such as ELISA: Commonly used for quantifying total antibody and conjugated ADC.[14][15][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantifying the unconjugated (free) payload and its metabolites due to its high sensitivity and specificity.[14][15][17][18] It can also be used in hybrid LBA-LC-MS/MS methods for ADC quantification.[14][18]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to determine the drug-to-antibody ratio (DAR) distribution in plasma samples.[15]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data Between Batches of ADCs with the Same PEG Spacer Length
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Characterize DAR: Use HIC or mass spectrometry to confirm the average DAR and DAR distribution for each batch.[4] 2. Optimize Conjugation: Refine the conjugation protocol (e.g., molar excess of drug-linker, reaction time, temperature) to ensure batch-to-batch consistency.[4] |
| Presence of Aggregates | 1. Quantify Aggregation: Analyze each batch by Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species.[4][8] 2. Refine Purification: Optimize the purification process (e.g., SEC, dialysis) to remove aggregates.[4] |
| Deconjugation During Storage or Handling | 1. Assess Stability: Perform stability studies on stored ADC samples by measuring the free payload concentration and average DAR over time. 2. Optimize Formulation: Ensure the ADC is stored in an appropriate buffer at the recommended temperature and pH to maintain linker stability.[7] |
Issue 2: Unexpectedly Low Tumor Accumulation Despite Improved Pharmacokinetics with a Longer PEG Spacer
| Potential Cause | Troubleshooting Steps |
| Reduced Antigen Binding Affinity | 1. Measure Binding Affinity: Perform surface plasmon resonance (SPR) or ELISA-based binding assays to compare the antigen binding affinity of ADCs with different PEG spacer lengths to the unconjugated antibody. 2. Structural Modeling: If possible, use computational modeling to assess if the longer PEG chain could be sterically hindering the antigen-binding site. |
| Impaired Internalization | 1. Conduct Internalization Assays: Use flow cytometry or confocal microscopy with fluorescently labeled ADCs to quantify and visualize the rate and extent of internalization into target cells. 2. Vary PEG Length: Test an intermediate PEG spacer length that may provide a better balance between improved PK and efficient internalization. |
| "PEG Stealth" Effect Too Pronounced | 1. Evaluate Tumor Penetration: Use techniques like autoradiography or fluorescence imaging in tumor-bearing animal models to assess the distribution of the ADC within the tumor tissue. A very long PEG chain might impede penetration into the tumor microenvironment.[19] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG spacer lengths.
Table 1: General Impact of PEG Spacer Length on ADC Pharmacokinetic Parameters
| PEG Spacer Length | Half-life (t½) | Clearance (CL) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Short (e.g., PEG2, PEG4) | Shorter | Higher | Potent | Can be limited by rapid clearance[1] |
| Medium (e.g., PEG8, PEG12) | Moderately Increased | Moderately Decreased | Potent | Often Optimal[1] |
| Long (e.g., PEG24, PEG 4k, 10k) | Longest | Lowest | Reduced Potency | Can be enhanced due to improved PK[1] |
Note: This table summarizes general trends. The optimal PEG length is highly dependent on the specific antibody, payload, and linker chemistry and must be determined empirically.[1][2]
Table 2: Example Data on the Impact of PEG Spacer Length on ADC Clearance
| ADC Construct (Non-binding IgG-MMAE, DAR 8) | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~6 |
| PEG8 | ~4 |
| PEG12 | ~4 |
| PEG24 | ~4 |
Data synthesized from a study illustrating the trend of decreased clearance with increasing PEG spacer length, which plateaus around PEG8.[4][9]
Experimental Protocols
Protocol 1: General Procedure for ADC Synthesis and Characterization
-
Antibody Modification: Partially reduce the monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]
-
Drug-Linker Preparation: Synthesize the PEGylated linker-payload construct with a defined PEG length (e.g., PEG4, PEG8, PEG24) functionalized with a reactive group (e.g., maleimide) for antibody conjugation.
-
Conjugation: Add the drug-linker solution to the antibody solution. The reaction is typically incubated for 2-4 hours at room temperature or overnight at 4°C.[4] The molar excess of the drug-linker will influence the final DAR.
-
Purification: Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.[4]
-
Characterization:
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer a single intravenous (IV) dose of the ADC constructs with different PEG spacer lengths to different groups of animals.[10]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.) into tubes containing an anticoagulant like K2-EDTA.[2]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[2]
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.[11][14][15][17]
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as clearance, half-life, and AUC.
Visualizations
Caption: Relationship between PEG spacer length and ADC properties.
Caption: A typical workflow for preclinical ADC pharmacokinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that can occur during a chemical reaction due to the size and arrangement of atoms or molecular groups near the reaction site.[1] In bioconjugation, this happens when the three-dimensional structure of a biomolecule, such as a protein or antibody, or the bulkiness of a payload molecule (e.g., a drug, dye, or PEG chain) physically blocks the reactive functional groups from coming into the necessary proximity for a covalent bond to form.[1][2] This can lead to significantly lower reaction efficiency and yield, or even prevent the conjugation from occurring altogether.[1]
Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?
A2: Several signs may suggest that steric hindrance is negatively impacting your experiment:
-
Low or No Conjugation Yield: The amount of the desired final bioconjugate is significantly lower than expected.[3]
-
Incomplete Conjugation: A large portion of the starting biomolecule remains unconjugated, even when using an excess of the labeling reagent.
-
Lack of Site-Specificity: The conjugation reaction occurs at more accessible, unintended sites on the biomolecule's surface, resulting in a heterogeneous mixture of products.[3]
-
Protein Aggregation or Precipitation: Modification at easily accessible sites can alter the surface properties of the protein, leading to aggregation.
Q3: How do linkers, such as Polyethylene Glycol (PEG), help overcome steric hindrance?
A3: Linkers, particularly flexible and hydrophilic ones like PEG, act as spacers that physically separate the two molecules being conjugated.[1][4] This increased distance minimizes the spatial interference between bulky molecules, allowing the reactive groups to access their targets more freely.[1] Longer PEG linkers can provide greater flexibility to navigate around obstructive domains of a protein to reach a sterically hindered site.[5]
Q4: What is the difference between linear and branched PEG linkers regarding steric hindrance?
A4: Linear and branched PEG linkers have distinct architectures that influence their effect on steric hindrance.
-
Linear PEGs are single, straight chains that generally introduce minimal steric hindrance themselves, making them predictable and suitable for applications where precise control is needed.[6]
-
Branched PEGs have multiple PEG arms extending from a central core.[6] While this structure provides a superior "stealth" effect to shield the conjugate from the immune system and enzymatic degradation, their bulkier nature can introduce more significant steric hindrance compared to linear PEGs of the same molecular weight.[6]
Q5: What are site-specific conjugation methods, and how do they mitigate steric hindrance?
A5: Site-specific conjugation methods provide precise control over the location of payload attachment on a biomolecule. This allows researchers to choose a conjugation site that is known to be solvent-accessible and distant from functionally important regions like an enzyme's active site, thereby avoiding steric hindrance.[7][8] Key techniques include:
-
Engineered Cysteines: Introducing a uniquely reactive cysteine residue at a specific location on the protein surface through site-directed mutagenesis.[5]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with a bioorthogonal reactive group at the desired position.[9]
-
Enzymatic Ligation: Using enzymes like Sortase A to form a covalent bond at a specific recognition sequence engineered into the protein.[10][11]
-
Glycan Engineering: Modifying the sugar molecules (glycans) on a glycoprotein (B1211001) to create a unique reactive handle away from the protein backbone.[12]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low reaction yield is a primary indicator of steric hindrance. Use the following decision tree and guide to troubleshoot this issue.
References
- 1. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. aboligo.com [aboligo.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 11. roboklon.com [roboklon.com]
- 12. aboligo.com [aboligo.com]
Technical Support Center: Characterizing Heterogeneous Antibody-Drug Conjugates
Welcome to the technical support center for the analytical characterization of heterogeneous Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with characterizing heterogeneous ADCs?
The primary analytical challenges in characterizing heterogeneous ADCs stem from the complexity of the molecule itself. The conjugation process, especially with traditional methods targeting lysine (B10760008) or cysteine residues, results in a diverse mixture of ADC species with varying drug-to-antibody ratios (DARs).[1][2] This heterogeneity is a critical quality attribute (CQA) as it can significantly impact the ADC's safety, efficacy, and pharmacokinetic profile.[2][3]
Key analytical hurdles include:
-
Determining Drug-to-Antibody Ratio (DAR) Distribution: Accurately quantifying the distribution of different DAR species is crucial for understanding and controlling the drug product.[4][5]
-
Quantifying Free Drug: Measuring low levels of unconjugated, highly cytotoxic drugs is critical for ensuring the safety of the ADC product.[4][6] These free drugs can be difficult to detect due to their low concentrations.[4]
-
Characterizing Aggregates and Fragments: ADCs have a higher tendency to aggregate compared to monoclonal antibodies, which can affect their efficacy, stability, and may induce an immunogenic response.[7][8][9]
-
Identifying the Site of Conjugation: Pinpointing the specific locations on the antibody where the drug is attached is essential for understanding structure-activity relationships.[1]
-
Analyzing Charge Variants: The conjugation of a drug-linker can alter the isoelectric point (pI) of the antibody, leading to a mixture of charge variants that require characterization.[1][10]
Q2: Which analytical techniques are most commonly used to characterize heterogeneous ADCs?
A multi-pronged analytical approach using orthogonal techniques is essential for the comprehensive characterization of heterogeneous ADCs.[1] Commonly employed methods include:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for determining the DAR and drug-load distribution under non-denaturing conditions.[1][4]
-
Size-Exclusion Chromatography (SEC): The standard method for quantifying aggregates and fragments.[1]
-
Mass Spectrometry (MS): Provides detailed information on molecular weight, allowing for the determination of DAR, identification of conjugation sites, and characterization of structural variants.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing the ADC under denaturing conditions and can be coupled with MS.[5]
-
Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) are used for charge variant analysis.[1][11]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of heterogeneous ADCs.
Issue 1: Inconsistent or Unexpected Drug-to-Antibody Ratio (DAR) Results
Description: The calculated average DAR is either higher or lower than the expected value, or there is significant batch-to-batch variability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Verify Calculations: Double-check all molar ratio calculations for the drug-linker and antibody.[3] Accurate Concentration Measurement: Ensure precise determination of stock solution concentrations for both the antibody and the drug-linker.[3] |
| Inefficient Conjugation Chemistry | Reagent Quality: Use high-quality, fresh reagents. Degradation of the drug-linker or coupling reagents can reduce conjugation efficiency.[3] Antibody Reduction (for cysteine conjugation): Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent.[12] |
| Sub-optimal Reaction Conditions | pH Optimization: The pH of the reaction buffer significantly impacts the reactivity of the targeted amino acid residues. Perform small-scale experiments across a pH range to identify the optimal condition.[3] Temperature Control: Ensure consistent and accurate temperature control throughout the reaction.[3] Reaction Time: Conduct a time-course study to determine the optimal reaction duration.[3] |
| Analytical Method Variability | Method Validation: Ensure the analytical method used for DAR determination is well-characterized and validated.[3] Column Chemistry (for HIC): If experiencing poor separation, screen different HIC columns with varying levels of hydrophobicity.[1] |
Experimental Workflow for Investigating Inconsistent DAR
Caption: Troubleshooting workflow for inconsistent DAR results.
Issue 2: High Levels of Aggregation Detected by SEC
Description: Size-exclusion chromatography (SEC) analysis reveals a higher than acceptable percentage of high molecular weight species (aggregates).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of Drug-Linker | Linker Engineering: Consider using more hydrophilic linkers to reduce the propensity for aggregation.[13] Formulation Optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that minimizes aggregation. |
| Unfavorable Buffer Conditions | pH and Salt Concentration: Avoid buffer conditions where the pH is close to the isoelectric point (pI) of the ADC, as this can decrease solubility. Optimize salt concentration.[8] |
| Manufacturing Process Stress | Temperature Excursions: Minimize exposure to elevated temperatures during processing and storage.[9] Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles the ADC sample undergoes.[9] Immobilization: Consider immobilizing the antibody on a solid support during conjugation to prevent aggregation.[8] |
| Analytical Artifacts | Sample Overload: Reduce the amount of sample injected onto the SEC column.[1] Inappropriate Mobile Phase: Ensure the mobile phase composition is suitable for the ADC and does not induce aggregation. |
Logical Relationship of Factors Contributing to ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Technical Support Center: Reducing Immunogenicity of Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of immunogenicity in ADCs?
The immunogenic potential of an ADC is influenced by multiple factors related to both the product and the patient.[1] Key contributors include:
-
The Monoclonal Antibody (mAb): The origin of the antibody (murine, chimeric, humanized, or fully human) is a primary factor. Non-human sequences can be recognized as foreign by the immune system, triggering an anti-drug antibody (ADA) response.[2][3] Even fully human antibodies can elicit an immune response.[4][5]
-
The Linker and Payload: The chemical nature of the linker and the cytotoxic payload can act as haptens, becoming immunogenic when conjugated to the larger antibody carrier.[1][6] The hydrophobicity of the small molecule drug may also contribute to aggregation, a known driver of immunogenicity.[1][7]
-
Structural Attributes: Neoepitopes can form at the site of conjugation between the linker and the antibody.[1] The drug-to-antibody ratio (DAR) can also influence the molecule's immunogenicity profile.[1]
-
Patient-Related Factors: The patient's underlying disease, immune status, and genetic background can impact the likelihood and magnitude of an immune response.[1][8]
Q2: What is the first step I should take to minimize the immunogenicity of my ADC?
The initial and most critical step is to minimize the non-human character of the monoclonal antibody component. This is typically achieved through:
-
Humanization: This process involves replacing non-human (e.g., murine) antibody sequences with human ones, particularly in the framework regions, while retaining the antigen-binding complementarity-determining regions (CDRs).[2][3] Several techniques exist, including CDR grafting.[2][9]
-
Using Fully Human Antibodies: These antibodies are generated using technologies like transgenic mice or phage display and are entirely derived from human sequences, offering the lowest risk of immunogenicity related to the protein backbone.[4]
Q3: My humanized antibody is still showing signs of immunogenicity. What could be the cause and what are the next steps?
Even humanized and fully human antibodies can be immunogenic.[4] This residual immunogenicity often resides in the CDR regions.[4] Potential causes and troubleshooting steps include:
-
T-Cell Epitopes: The antibody sequence may contain T-cell epitopes that can activate helper T-cells, leading to a sustained ADA response.[10]
-
Troubleshooting:
-
In Silico Epitope Prediction: Utilize computational tools to identify potential T-cell epitopes within your antibody's variable regions.[11][12][13][14]
-
De-immunization: If problematic epitopes are identified, use protein engineering to introduce amino acid substitutions that disrupt MHC binding and T-cell recognition without compromising antibody affinity and function.[10][15]
-
-
-
Aggregation: The ADC formulation may be prone to aggregation, which can significantly increase immunogenicity.
-
Troubleshooting:
-
Formulation Optimization: Evaluate and optimize buffer conditions (pH, ionic strength) and excipients to improve ADC stability and prevent aggregation.
-
Payload and Linker Contribution: Assess if the hydrophobicity of the linker-payload is contributing to aggregation.[7] Consider alternative, more hydrophilic linkers or payloads if possible.[16]
-
-
Q4: How does the linker and payload contribute to ADC immunogenicity, and how can I mitigate this?
The linker and payload can create new immunogenic sites:
-
Hapten Effect: The small molecule drug and linker can act as haptens, which, when conjugated to the antibody (the carrier), can elicit an immune response.[6]
-
Neoepitopes: The conjugation process itself can create novel epitopes at the junction of the antibody, linker, and payload.[1]
Mitigation Strategies:
-
Linker Selection: Choose linkers that are stable in circulation to prevent premature payload release, which could lead to off-target toxicity and potentially increase immunogenicity.[17][18] The inclusion of polyethylene (B3416737) glycol (PEG) moieties in the linker design can sometimes improve pharmacokinetic properties and tolerability.[16]
-
Payload Selection: Select payloads with lower intrinsic immunogenicity.[19] Highly hydrophobic payloads can increase the risk of aggregation.[7]
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to create a homogeneous ADC with a defined DAR. This avoids random conjugation to lysine (B10760008) or cysteine residues, which can lead to a heterogeneous mixture of ADC species with varying immunogenic potentials.[20][21]
Q5: What is glycoengineering and how can it be used to reduce immunogenicity?
Glycoengineering involves modifying the carbohydrate (glycan) structures attached to the antibody, typically in the Fc region.[22][23] This can influence both effector functions and immunogenicity.
-
Mechanism: Certain glycan modifications, such as sialylation, have been suggested to potentially reduce immunogenicity.[22] By controlling the glycosylation profile, it's possible to create more homogeneous and potentially less immunogenic ADCs.[21][24]
-
Application: Glycoengineering can be achieved by using specific cell lines with modified glycosylation pathways or through in vitro enzymatic methods.[20] For example, removing core fucose (afucosylation) is a common strategy to enhance antibody-dependent cell-mediated cytotoxicity (ADCC), but other modifications can be tailored to reduce immunogenicity.[23]
Troubleshooting Guides
Problem: High incidence of Anti-Drug Antibodies (ADAs) observed in preclinical in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Humanization/Presence of T-cell Epitopes | 1. Sequence Analysis: Perform in silico T-cell epitope prediction on the variable domains of the mAb.[13][14] 2. De-immunization: If immunogenic hotspots are identified, re-engineer the antibody by introducing point mutations to eliminate these epitopes.[10] 3. In Vitro Validation: Test the de-immunized variants in T-cell proliferation assays to confirm reduced immunogenicity.[1][25] |
| ADC Aggregation | 1. Biophysical Characterization: Analyze the ADC preparation for aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). 2. Formulation Reformulation: Adjust buffer pH, ionic strength, and excipients to minimize aggregation. 3. Linker/Payload Assessment: Evaluate the hydrophobicity of the linker-payload. Consider a more hydrophilic alternative if aggregation is persistent.[16] |
| Immunogenic Linker-Payload | 1. Domain Specificity Analysis: In ADA-positive samples, determine which part of the ADC (mAb, linker, or payload) the antibodies are targeting using competitive immunoassays.[6][7][26] 2. Linker/Payload Modification: If the response is primarily against the linker-payload, consider exploring alternative linker chemistries or different payloads with potentially lower immunogenicity.[19] |
Experimental Protocols & Methodologies
1. In Silico T-Cell Epitope Prediction
-
Objective: To identify potential T-cell epitopes in the antibody sequence that could bind to MHC class II molecules and trigger an immune response.
-
Methodology:
-
Obtain the amino acid sequence of the variable heavy (VH) and variable light (VL) chains of the monoclonal antibody.
-
Utilize a computational tool or platform (e.g., EpiMatrix, NetMHCIIpan) to screen the sequence for peptides with a high binding affinity for a panel of common human leukocyte antigen (HLA) alleles.[14][27]
-
The output will typically be a list of potential T-cell epitopes, often with a corresponding immunogenicity score.
-
Analyze the location of these predicted epitopes. Epitopes clustered in "hotspots" may be of particular concern.
-
2. In Vitro T-Cell Proliferation Assay
-
Objective: To experimentally assess the potential of an ADC to induce a T-cell response.
-
Methodology:
-
Cell Source: Isolate peripheral blood mononuclear cells (PBMCs) from a cohort of healthy human donors representing diverse HLA types.[1]
-
Dendritic Cell Generation: Differentiate monocytes from the PBMCs into immature dendritic cells (DCs), which will act as antigen-presenting cells.
-
Antigen Loading: Incubate the DCs with the ADC, the naked mAb, and relevant controls.
-
Co-culture: Co-culture the antigen-loaded DCs with autologous CD4+ T-cells.
-
Proliferation Measurement: After several days, measure T-cell proliferation using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
-
Data Analysis: An increase in T-cell proliferation in response to the ADC compared to controls indicates a potential for immunogenicity.
-
3. Tiered Approach for Anti-Drug Antibody (ADA) Detection
-
Objective: A systematic, multi-step process to screen for, confirm, and characterize ADAs in patient or animal samples.[1][6][8]
-
Methodology:
-
Screening Assay: An initial, highly sensitive immunoassay (e.g., ELISA, ECL) to detect all potential ADA-positive samples.[28]
-
Confirmatory Assay: Samples that screen positive are then tested in a confirmatory assay. This typically involves pre-incubating the sample with an excess of the ADC. A significant reduction in the signal confirms the specificity of the antibodies for the drug.[7]
-
Characterization Assays:
-
Titer Determination: Quantify the relative amount of ADAs in confirmed positive samples.[28]
-
Neutralizing Antibody (NAb) Assay: A functional assay (often cell-based) to determine if the ADAs can inhibit the biological activity of the ADC.[8][29]
-
Domain Specificity: Competitive ligand-binding assays to determine if the ADAs are directed against the antibody, the linker, the payload, or neoepitopes.[6][7]
-
-
Quantitative Data Summary
The incidence of ADAs can vary significantly between different ADCs and patient populations.
| Antibody-Drug Conjugate | Reported ADA Incidence | Notes | Reference |
| Brentuximab vedotin (Adcetris®) | ~37% | The majority of ADAs were directed against the mAb component. | [6][7] |
| Ado-trastuzumab emtansine (Kadcyla®) | 5.3% | No apparent impact on safety, pharmacokinetics, or efficacy was observed. | [6][26] |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Low (~1%) | Antibodies were directed against the calicheamicin/linker portion. | [6] |
| Inotuzumab ozogamicin (Besponsa®) | 3% | No effect on the clearance of the ADC was reported. | [26] |
| Eight vc-MMAE ADCs (various trials) | 0% - 35.8% | The majority of ADAs (86-100%) were against the mAb domain. | [26] |
Note: ADA incidence is highly dependent on the assay methodology and sensitivity.[26]
Visualizations
Caption: Workflow for reducing ADC immunogenicity.
Caption: Tiered approach for ADA assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunogenicity of humanized and fully human antibodies: Residual immunogenicity resides in the CDR regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology Approaches for Mitigating Biologic Immunogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Deimmunization of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Hit Screening: Developing Successful Therapies using Silico Tools [ardigen.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. mindwalkai.com [mindwalkai.com]
- 14. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing the Immunogenicity of the Cargo and of the Targeting Antibodies with a Focus on Deimmunized Bacterial Toxins and on Antibody-Targeted Human Effector Proteins | MDPI [mdpi.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techbullion.com [techbullion.com]
- 19. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glycoengineering of Antibodies for Modulating Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Homogeneous Antibody–Drug Conjugates via Glycoengineering | Springer Nature Experiments [experiments.springernature.com]
- 22. Antibody Glycoengineering → Term [esg.sustainability-directory.com]
- 23. Glycoengineered Antibodies: Potential, Advantages & evitria’s Services [evitria.com]
- 24. researchgate.net [researchgate.net]
- 25. abzena.com [abzena.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 29. m.youtube.com [m.youtube.com]
optimizing storage conditions for Ald-Ph-amido-PEG11-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for Ald-Ph-amido-PEG11-C2-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a benzaldehyde (B42025) group and a primary amine, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] The aldehyde group can react with primary amines on a biomolecule (like an antibody) through reductive amination to form a stable secondary amine bond. The terminal primary amine on the PEG linker can be used to conjugate a payload, such as a cytotoxic drug.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C in a dry, inert atmosphere.[3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the compound. For short-term storage of stock solutions, it is recommended to store them at -20°C for up to one month. Repeated freeze-thaw cycles should be avoided.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[3] For bioconjugation reactions, a stock solution is typically prepared in an anhydrous organic solvent like DMSO and then added to an aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (ideally below 10%) to avoid denaturation of the protein.
Q4: What is the mechanism of conjugation using this compound?
The conjugation of the aldehyde group to a primary amine on a biomolecule, such as the lysine (B10760008) residues on an antibody, proceeds via a two-step process known as reductive amination.[4] First, the aldehyde reacts with the amine to form an unstable imine intermediate (Schiff base). This is a reversible reaction that is favored under mildly acidic to neutral conditions (pH 6.5-7.5).[4] In the second step, the imine is reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[4][5]
Data Presentation: Stability of a Structurally Similar PEG Linker
| Storage Condition | Form | Duration | Stability |
| -20°C | Pure Form | 3 years | Stable |
| -80°C | In Solvent | 6 months | Stable |
| -20°C | In Solvent | 1 month | Stable |
Data is for Ald-Ph-amido-PEG4-C2-NHS ester and should be considered as an estimate for this compound.
Experimental Protocols
Protocol for Antibody Conjugation via Reductive Amination
This protocol details the conjugation of this compound to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0
-
Reducing Agent Stock Solution: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Gently mix and allow the Schiff base formation to proceed for 30-60 minutes at room temperature.
-
Add the 5 M NaBH₃CN stock solution to a final concentration of 50 mM.[5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-PEG conjugate from unreacted linker and other small molecules using a size-exclusion chromatography column.
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (drug-to-antibody ratio) and confirm the integrity of the antibody.
-
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The formation of the Schiff base is pH-dependent. The optimal pH range for reductive amination is typically 6.5-7.5.[4] Verify the pH of your reaction buffer. |
| Inactive Aldehyde | The aldehyde group may have been oxidized to a carboxylic acid. Use a fresh vial of the linker and ensure it has been stored properly under inert gas. |
| Inefficient Reduction | The concentration of the reducing agent may be insufficient, or the agent may have degraded. Prepare a fresh solution of NaBH₃CN. Ensure the final concentration is between 20-50 mM.[4] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the aldehyde. Ensure all buffers are amine-free. |
Problem 2: Antibody Aggregation
| Possible Cause | Troubleshooting Steps |
| High Degree of Conjugation | Excessive conjugation can increase the hydrophobicity of the antibody, leading to aggregation. Reduce the molar excess of the PEG linker in the reaction. |
| High Concentration of Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to prevent denaturation and aggregation of the antibody. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may be promoting aggregation. Perform the conjugation in a buffer known to be optimal for the stability of your specific antibody. |
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Troubleshooting guide for low conjugation yield.
References
quality control parameters for Ald-Ph-amido-PEG11-C2-NH2 linker
Welcome to the technical support center for the Ald-Ph-amido-PEG11-C2-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide detailed quality control parameters, experimental protocols, and troubleshooting guidance for the effective use of this non-cleavable ADC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional, non-cleavable linker used primarily in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It features a terminal aldehyde group for conjugation to hydrazides or aminooxy groups on a payload and a primary amine for conjugation to a carboxyl group on an antibody or other biomolecule. The 11-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[6][7]
Q2: What are the key quality control parameters for this linker?
The quality and purity of the this compound linker are critical for producing homogeneous and effective ADCs. Key QC parameters include appearance, identity confirmation (by ¹H NMR and Mass Spectrometry), and purity assessment (by HPLC). High-quality material is typically expected to have a purity of ≥96%.
Q3: How should I store and handle the this compound linker?
The linker should be stored at -20°C to ensure its stability.[1][4][8] Before use, it should be allowed to warm to room temperature in a desiccator to prevent moisture condensation. For conjugation reactions, it is advisable to prepare solutions fresh in an appropriate anhydrous solvent like DMSO or DMF.[9][10]
Quality Control Specifications
A comprehensive quality control assessment ensures the reliability and reproducibility of experiments. The following table summarizes the typical specifications for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C₃₂H₅₆N₂O₁₃ | - |
| Molecular Weight | 676.8 g/mol | Mass Spectrometry |
| Purity | ≥96% | HPLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Storage | -20°C | - |
Experimental Protocols
Detailed methodologies are crucial for accurate assessment of the linker's quality.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the main compound from potential impurities. Due to the PEG backbone's lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[7][11][12]
1. Sample Preparation:
-
Accurately weigh and dissolve the linker in a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | CAD or ELSD |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR is used to confirm the chemical structure of the linker.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the linker.
-
Dissolve the sample in 0.75 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
2. NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer or higher.
-
Parameters: Standard 90° pulse sequence.
-
Analysis: Compare the resulting spectrum with the expected chemical shifts and integrations for the this compound structure. Key signals include the aldehyde proton (~9.9 ppm), aromatic protons (~7.8-8.0 ppm), the PEG backbone (~3.6 ppm), and protons adjacent to the amide and amine groups.
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the linker.
1. Sample Preparation:
-
Prepare a dilute solution of the linker (approx. 0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol with 0.1% formic acid.
2. MS Analysis:
-
Instrument: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of 676.8 g/mol .
Troubleshooting Guide
This section addresses common issues encountered during bioconjugation experiments with the this compound linker.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Reaction pH: The efficiency of amine-carboxyl coupling (e.g., via EDC/NHS activation) is pH-dependent. Aldehyde reactivity can also be influenced by pH. | Optimize pH: For EDC/NHS chemistry, maintain a pH of 6.0-7.5. For the aldehyde reaction, a slightly acidic pH (4.5-6.5) is often optimal. Perform small-scale reactions at different pH values to find the ideal condition.[9] |
| Linker Instability: The aldehyde group can be susceptible to oxidation. | Use Fresh Solutions: Prepare linker solutions immediately before use. Purge buffers with nitrogen or argon to minimize oxidation. | |
| Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered. | Optimize Molar Ratio: Increase the molar excess of the linker to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point.[10][13] | |
| Bioconjugate Aggregation | Increased Hydrophobicity: The payload conjugated to the antibody can increase the overall hydrophobicity, leading to aggregation. | Adjust Buffer Conditions: Screen different buffer systems (e.g., histidine, citrate) and add stabilizing excipients like arginine or polysorbates.[9][14] |
| High Drug-to-Antibody Ratio (DAR): A high number of conjugated linkers can promote aggregation. | Control DAR: Optimize the molar ratio of linker to antibody in the reaction to achieve a lower, more soluble DAR.[13] | |
| Difficulty in Purification | Similar Properties of Species: The desired conjugate may have similar physicochemical properties to starting materials or side products, making separation difficult. | Use Orthogonal Purification Methods: Combine different chromatography techniques. For example, use Size Exclusion Chromatography (SEC) to remove excess linker, followed by Ion Exchange Chromatography (IEC) to separate species based on charge differences resulting from conjugation.[9][15] |
| Non-specific Binding: The conjugate may bind non-specifically to the chromatography resin. | Modify Buffer Conditions: Increase the ionic strength of the buffer to reduce electrostatic interactions or add a non-ionic detergent to minimize hydrophobic interactions.[9] |
Visual Workflows
The following diagrams illustrate key experimental and logical processes.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | Wolfe Labs [wolfelabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. amsbio.com [amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Non-Cleavable Linkers: The Rise of Hydrophilic PEGylation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, dictates the stability, efficacy, and safety of the ADC. This guide provides an objective comparison of a hydrophilic, PEGylated non-cleavable linker, Ald-Ph-amido-PEG11-C2-NH2, with other non-cleavable alternatives, supported by experimental data to inform rational ADC design.
Non-cleavable linkers are characterized by their high stability in the bloodstream, releasing the cytotoxic payload only after the entire ADC is internalized and the antibody component is degraded within the lysosome of the target cell.[1] This mechanism minimizes the premature release of the drug, thereby reducing off-target toxicity and potentially widening the therapeutic window.[2]
The Advent of Hydrophilic Non-Cleavable Linkers
Traditional non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are often hydrophobic. This property can lead to challenges, including ADC aggregation, reduced solubility, and rapid clearance from circulation, particularly with higher drug-to-antibody ratios (DARs).[2]
To overcome these limitations, hydrophilic moieties, most notably polyethylene (B3416737) glycol (PEG) chains, are being integrated into linker designs.[3] this compound is a prime example of such a linker, featuring an 11-unit PEG spacer. This PEG chain imparts hydrophilicity, which can significantly improve the physicochemical and pharmacokinetic properties of the resulting ADC.[3][4]
Key Advantages of PEGylated Non-Cleavable Linkers:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG enhances the overall water solubility of the ADC, mitigating the risk of aggregation, which is a common issue with hydrophobic payloads.[3]
-
Enhanced Pharmacokinetics: PEGylation can "shield" the ADC from non-specific uptake and clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[4][5]
-
Potential for Higher Drug-to-Antibody Ratios (DARs): By improving solubility and reducing aggregation, PEG linkers may allow for the conjugation of more drug molecules per antibody without compromising the ADC's properties.[3]
Quantitative Comparison of Linker Performance
While direct head-to-head experimental data for this compound is not extensively available in the public domain, the following tables summarize representative data from preclinical studies comparing ADCs with hydrophobic non-cleavable linkers (e.g., SMCC-based) and those with hydrophilic, PEGylated non-cleavable linkers. This data provides a strong basis for understanding the expected performance of this compound.
Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [1] |
| Anti-CD79b-MMAE | Novel Hydrophilic | BJAB (CD79b+) | ~1 | [1] |
| ZHER2-MMAE (Affibody) | SMCC (Hydrophobic) | NCI-N87 | 2.1 nM | [5] |
| ZHER2-MMAE (Affibody) | PEG4K (Hydrophilic) | NCI-N87 | 9.4 nM | [5] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data suggests that while PEGylation can sometimes lead to a modest decrease in in vitro potency, the in vivo advantages often outweigh this.
Table 2: Pharmacokinetics of ADCs with Non-Cleavable Linkers in Mice
| ADC (Antibody-Payload) | Linker Type | Half-life (t1/2) | Plasma Clearance | Reference |
| Trastuzumab-DM1 | SMCC (Hydrophobic) | - | 1.1 mL/day | [4] |
| Trastuzumab-DM1 | PEG12 (Hydrophilic) | - | 0.3 mL/day | [4] |
| ZHER2-MMAE (Affibody) | SMCC (Hydrophobic) | 16 minutes | - | [5] |
| ZHER2-MMAE (Affibody) | PEG4K (Hydrophilic) | 160 minutes | - | [5] |
Note: The data clearly indicates that the inclusion of a hydrophilic PEG linker significantly extends the plasma half-life and reduces clearance of the ADC compared to a hydrophobic SMCC linker.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADCs.
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using an Amino-PEG-Amine Linker
This protocol outlines a general strategy for conjugating a payload to an antibody via a bifunctional amino-PEG-amine linker.
Materials:
-
Monoclonal antibody (mAb)
-
Amino-PEG-amine linker (e.g., this compound)
-
Cytotoxic payload with a reactive group (e.g., carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Payload-Linker Synthesis:
-
Activate the carboxylic acid group of the payload by reacting it with EDC and NHS in anhydrous DMF or DMSO to form an NHS ester.
-
React the activated payload with one of the amine groups of the amino-PEG-amine linker.
-
Purify the payload-linker conjugate using chromatography.
-
-
Antibody-Payload-Linker Conjugation:
-
The remaining terminal amine on the payload-linker conjugate can be reacted with the antibody. This can be achieved by modifying the antibody's lysine (B10760008) residues with a bifunctional crosslinker (e.g., SMCC) to introduce maleimide (B117702) groups, which can then react with a thiol-modified payload-linker conjugate. Alternatively, if the linker has a different terminal functional group (e.g., an aldehyde from the "Ald-Ph" part of the name), it can be reacted with a corresponding functional group on the antibody or a modified payload.
-
-
Purification and Characterization:
-
Remove excess, unreacted payload-linker conjugate using desalting columns.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.[5]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.[6]
Procedure:
-
Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free payload).
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization and Measurement: Add a solubilization solution and measure the absorbance at a specific wavelength to determine cell viability. The IC50 value is then calculated.
Protocol 3: In Vivo Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.[7]
Procedure:
-
Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C for various time points.
-
ADC Capture: At each time point, capture the ADC from the plasma using an immuno-affinity method (e.g., protein A/G beads).
-
Analysis: Analyze the captured ADC to determine the DAR over time. This can be done by techniques like LC-MS or by comparing the concentration of total antibody (measured by ELISA) to the concentration of conjugated antibody.
Visualizing the Concepts
To better understand the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for ADC development and evaluation.
Caption: Impact of linker hydrophilicity on ADC properties.
References
A Head-to-Head Comparison of Ald-Ph-amido-PEG11-C2-NH2 and SMCC Linkers for Antibody-Drug Conjugate Development
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the stability, pharmacokinetics, and overall performance of the ADC. This guide provides an objective, data-driven comparison of two non-cleavable linkers: the modern, PEGylated Ald-Ph-amido-PEG11-C2-NH2 linker and the conventional, hydrophobic SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in ADC design.
Executive Summary
This compound is a heterobifunctional linker incorporating a polyethylene (B3416737) glycol (PEG) chain, an aldehyde group for conjugation to the payload, and an amine group for attachment to the antibody. The presence of the 11-unit PEG spacer imparts significant hydrophilicity, which can enhance the solubility of the ADC, reduce aggregation, and improve its pharmacokinetic profile.
SMCC is a well-established heterobifunctional crosslinker that has been widely used in the development of ADCs, including the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[1] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on the antibody) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on a thiol-containing payload). While known for creating stable thioether bonds, the inherent hydrophobicity of the SMCC linker can present challenges, such as ADC aggregation.[2]
The primary distinction between these two linkers lies in their physicochemical properties and the resulting impact on the ADC's performance. The hydrophilic nature of the this compound linker generally offers advantages in terms of biophysical properties and pharmacokinetics compared to the more hydrophobic SMCC linker.
Structural and Functional Comparison
The chemical structures of this compound and SMCC dictate their conjugation chemistry and physical properties.
The conjugation strategies for these linkers differ based on their reactive groups. The this compound linker utilizes reductive amination for payload attachment to its aldehyde group and amide bond formation via its amine group to the antibody. SMCC, on the other hand, employs a two-step process involving the reaction of its NHS ester with antibody amines, followed by the reaction of its maleimide group with payload thiols.
Quantitative Data Summary
Direct head-to-head comparative studies of this compound and SMCC using the same antibody and payload are limited in publicly available literature. However, studies comparing PEGylated linkers to non-PEGylated linkers like SMCC consistently demonstrate the significant impact of PEGylation on the physicochemical and pharmacokinetic properties of bioconjugates.
A key study by Li et al. (2021) on affibody-based drug conjugates provides valuable insights into the effects of PEGylation.[3][4] While this study used an affibody instead of a full monoclonal antibody, the results are illustrative of the potential benefits of incorporating a PEG spacer.
| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG4K-MMAE (PEGylated) | ZHER2-PEG10K-MMAE (PEGylated) | Reference |
| In Vitro Cytotoxicity (IC50) | ~1.5 nM | ~6.75 nM | ~33.75 nM | [3] |
| Circulation Half-life (t1/2) | 19.6 minutes | 49.0 minutes (2.5-fold increase) | 219.5 minutes (11.2-fold increase) | [3] |
| Tumor Growth Inhibition | Significant | More effective | Most ideal therapeutic ability | [3] |
| Off-target Toxicity | Higher | - | Reduced by more than 4-fold | [3] |
Table 1: In Vivo and In Vitro Performance Comparison of a Non-PEGylated SMCC Conjugate vs. PEGylated Conjugates.
The data clearly demonstrates that while PEGylation can lead to a decrease in in vitro cytotoxicity, it significantly enhances the circulation half-life and in vivo therapeutic window, ultimately leading to better tumor growth inhibition and reduced off-target toxicity.[3][4]
| Property | This compound (Expected) | SMCC | Rationale |
| Hydrophilicity | High | Low | The 11-unit PEG chain increases water solubility. |
| Aggregation Propensity | Lower | Higher | The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions.[2] |
| Plasma Half-life (t½) | Longer | Shorter | The hydrophilic nature of PEG reduces non-specific interactions and clearance.[3] |
| Clearance (CL) | Lower | Higher | Reduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[5] |
| Drug-to-Antibody Ratio (DAR) with Hydrophobic Payloads | May allow for higher DAR | High DAR can increase aggregation | By mitigating aggregation, PEG linkers can enable the conjugation of more drug molecules per antibody without compromising biophysical properties. |
Table 2: Expected Physicochemical and Pharmacokinetic Properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of ADCs. Below are representative protocols for constructing ADCs using both this compound and SMCC linkers.
Protocol 1: ADC Synthesis via Reductive Amination using this compound
This protocol outlines a general procedure for the conjugation of an amine-containing payload to an antibody using the this compound linker.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound linker
-
Amine-containing cytotoxic drug
-
Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: Amine-free buffer, pH 6.0-7.0
-
Quenching solution (e.g., Tris buffer)
-
Desalting column
Procedure:
-
Linker-Payload Conjugation:
-
Dissolve the this compound linker and the amine-containing payload in anhydrous DMSO or DMF.
-
Add a reducing agent, such as sodium cyanoborohydride, to the mixture.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Purify the linker-payload conjugate using an appropriate chromatographic method.
-
-
Antibody-Linker-Payload Conjugation:
-
Prepare the antibody in the conjugation buffer.
-
Activate the carboxylic acid group on the antibody (if necessary for amide bond formation with the linker's amine).
-
Add the purified linker-payload conjugate to the antibody solution at a desired molar ratio.
-
Incubate the reaction for 2-12 hours at 4°C or room temperature.
-
-
Purification and Characterization:
-
Remove excess linker-payload conjugate using a desalting column.
-
Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
-
Protocol 2: ADC Synthesis using SMCC Linker
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer A: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)
-
Conjugation Buffer B: Sulfhydryl-free buffer, pH 6.5-7.5
-
Desalting column
Procedure:
-
Antibody Activation:
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Add the SMCC stock solution to the antibody solution in Conjugation Buffer A. A molar excess of SMCC (e.g., 10-20 fold) is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.
-
-
Payload Conjugation:
-
If the payload contains disulfide bonds, reduce them using a reducing agent like TCEP. Purify the reduced payload to remove the reducing agent.
-
Add the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule (e.g., cysteine).
-
Purify the ADC using a desalting column or other chromatographic methods to remove unreacted payload and other small molecules.
-
Characterize the ADC for DAR, aggregation, and purity.
-
Conclusion
The selection between this compound and SMCC linkers represents a critical decision in ADC design, with significant implications for the therapeutic's performance.
-
SMCC is a well-validated, robust linker that forms highly stable conjugates. However, its hydrophobic nature can lead to challenges with ADC aggregation, potentially limiting the achievable drug-to-antibody ratio and negatively impacting pharmacokinetics.
-
This compound , with its integrated PEG spacer, offers a solution to the hydrophobicity problem. The expected benefits of using this PEGylated linker include improved solubility, reduced aggregation, and enhanced pharmacokinetic properties, such as a longer plasma half-life. These advantages can translate into a wider therapeutic window, allowing for higher dosing and potentially greater efficacy with reduced off-target toxicity.
For drug development professionals aiming to create next-generation ADCs, particularly those with hydrophobic payloads or requiring optimized in vivo performance, the strategic incorporation of a hydrophilic, PEGylated linker like this compound presents a superior approach to the more traditional SMCC linker. The provided experimental protocols offer a foundation for the practical implementation and evaluation of these linker technologies in the laboratory.
References
A Head-to-Head Comparison of Aldehyde-Based and Maleimide-Based Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final product, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison between an aldehyde-based linker, exemplified by Ald-Ph-amido-PEG11-C2-NH2, and the widely used maleimide-based linkers.
This comparison delves into the reaction mechanisms, stability of the resulting conjugates, and provides detailed experimental protocols and quantitative data to inform the selection of the most appropriate conjugation strategy for your research needs.
At a Glance: Key Differences
| Feature | This compound (Aldehyde-Based) | Maleimide-Based Linkers |
| Reactive Group | Aldehyde (-CHO) | Maleimide (B117702) |
| Target on Biomolecule | Primary amines (e.g., lysine (B10760008) residues) via reductive amination; or aminooxy/hydrazide groups for oxime/hydrazone formation. | Thiol/sulfhydryl groups (cysteine residues). |
| Resulting Linkage | Secondary amine (reductive amination) or Oxime (with aminooxy) | Thiosuccinimide ether |
| Linkage Stability | Generally high, particularly the oxime bond which is very stable under physiological conditions.[1][2] | The thiosuccinimide bond is susceptible to retro-Michael addition, leading to potential deconjugation.[3][4] |
| Optimal Reaction pH | Reductive Amination: ~6.0-7.5; Oxime Ligation: ~4.5-7.0 | 6.5 - 7.5[5][6] |
| Side Reactions | Potential for cross-reactivity if multiple accessible amines are present (reductive amination). | Can react with amines at pH > 7.5; the maleimide ring can undergo hydrolysis. |
| Biomolecule Modification | Can react with native lysine residues or requires introduction of an aminooxy/hydrazide group. | Often requires reduction of native disulfide bonds or protein engineering to introduce free cysteine residues. |
In-Depth Analysis
Reaction Chemistry and Specificity
Aldehyde-Based Linkers: The reactivity of the this compound linker is centered on its terminal aldehyde group. This group can react with primary amines, such as the ε-amino group of lysine residues on an antibody, through reductive amination . This process involves the initial formation of a Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.
Alternatively, for more site-specific conjugation, the aldehyde can react with an aminooxy or hydrazide group, which can be introduced into the biomolecule, to form a highly stable oxime or hydrazone bond, respectively.[7][8] This bioorthogonal reaction offers high specificity as aldehydes are not naturally abundant in proteins.[9]
Maleimide-Based Linkers: Maleimide chemistry is highly specific for the thiol (sulfhydryl) group of cysteine residues. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[4] This high chemoselectivity allows for site-specific conjugation if a protein has a limited number of accessible cysteine residues, which can also be introduced through protein engineering.[4] The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic and the maleimide group is less susceptible to hydrolysis.[5][6]
Linkage Stability: A Critical Differentiator
The stability of the formed conjugate is paramount, especially for in vivo applications like ADCs.
-
Aldehyde-Based Linker Conjugates: The secondary amine bond formed through reductive amination is highly stable. The oxime linkage formed from the reaction of an aldehyde with an aminooxy group is exceptionally stable under physiological conditions, with a half-life of approximately one month.[10] This high stability minimizes premature drug release, reducing the potential for off-target toxicity.[1]
-
Maleimide-Based Linker Conjugates: The thiosuccinimide linkage formed from the maleimide-thiol reaction is known to be susceptible to a retro-Michael reaction , especially in the presence of other thiols like glutathione (B108866) in the plasma.[3][4] This can lead to the deconjugation of the payload from the antibody, which can then bind to other circulating proteins like albumin, leading to off-target toxicity and reduced efficacy.[11][12] While strategies exist to improve the stability, such as hydrolysis of the succinimide (B58015) ring, this inherent instability is a significant consideration.[3][13]
Quantitative Data Summary
The following tables summarize key quantitative data for aldehyde-based (via oxime ligation) and maleimide-based conjugation chemistries. It is important to note that direct head-to-head comparisons on a single biomolecule are limited in the literature; therefore, the data presented is a synthesis from various studies.
Table 1: Reaction Conditions and Efficiency
| Parameter | Aldehyde-Based (Oxime Ligation) | Maleimide-Based |
| pH Range | 4.5 - 7.0[14] | 6.5 - 7.5[5][6] |
| Reaction Time | Generally slower (several hours to days)[2] | Generally fast (minutes to a few hours)[15] |
| Molar Excess of Linker | 5-20 fold | 10-20 fold[15][16] |
| Typical Conjugation Efficiency | High (>90% with optimized conditions) | High (>90% with optimized conditions) |
Table 2: Conjugate Stability
| Parameter | Aldehyde-Based (Oxime Linkage) | Maleimide-Based (Thiosuccinimide) |
| Bond Type | Oxime | Thioether |
| Stability in Plasma | High | Moderate to Low (structure-dependent)[10] |
| Primary Instability Factor | Acid-catalyzed hydrolysis | Retro-Michael reaction in the presence of thiols[3][10] |
| Typical Half-life (Physiological Conditions) | ~1 month[10] | Hours to >200 hours (highly dependent on the specific maleimide structure and local environment)[10] |
| Plasma Stability (7 days) | >95% (for stable oxime) | ~50% (for traditional maleimides)[3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Reductive Amination
This protocol outlines a general procedure for conjugating an aldehyde-containing linker to the lysine residues of an antibody.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
This compound (or other aldehyde-linker)
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching solution (e.g., Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the reaction buffer.
-
Conjugation Reaction: Add the aldehyde-linker to the antibody solution at a 10-20 fold molar excess.
-
Add freshly prepared NaBH₃CN to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purification: Purify the antibody conjugate using size-exclusion chromatography to remove excess linker and reducing agent.
Protocol 2: Conjugation of a Maleimide-Linker to an Antibody
This protocol describes the conjugation of a maleimide-functionalized molecule to the cysteine residues of an antibody.
Materials:
-
Antibody (1-10 mg/mL in a degassed buffer, e.g., PBS, pH 6.5-7.5)[16]
-
Tris(2-carboxyethyl)phosphine (TCEP) (for disulfide bond reduction)
-
Maleimide-linker (10 mM stock solution in DMSO or DMF)[16]
-
Quenching reagent (e.g., free cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[16]
-
Removal of Reducing Agent: If a thiol-containing reducing agent like DTT was used, it must be removed prior to adding the maleimide. TCEP does not require removal.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-linker solution to the reduced antibody solution.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the linker is light-sensitive.[16]
-
Quenching: Quench the reaction by adding an excess of a quenching reagent to react with any unreacted maleimide.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess maleimide reagent and other small molecules.[17]
Visualizing the Chemistries and Workflows
Caption: Reaction mechanisms for aldehyde-based and maleimide-based conjugation.
Caption: A generalized workflow for a typical bioconjugation experiment.
Conclusion
Both aldehyde-based and maleimide-based linkers are powerful tools for bioconjugation. The choice between them depends heavily on the specific application, the nature of the biomolecule, and the desired stability of the final conjugate.
For applications demanding high in vivo stability and minimal risk of premature payload release, such as the development of next-generation ADCs, the robust linkages formed by aldehyde-based chemistries, particularly oxime ligation, present a compelling advantage. However, maleimide chemistry remains a widely used and effective method, especially when its potential instability is understood and can be managed or is acceptable for the intended application. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The PEG11 Spacer Advantage: A Comparative Guide for Optimizing Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount objective in the quest for more effective and safer cancer therapies. The linker, a critical component connecting the antibody to the potent cytotoxic payload, profoundly influences the overall stability, efficacy, and pharmacokinetic profile of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as a key strategy to modulate these properties. This guide provides an objective comparison of the advantages of a PEG11 spacer over shorter PEG chains, supported by experimental data and detailed methodologies.
The incorporation of PEG spacers into ADC linkers offers a multitude of benefits, primarily revolving around the mitigation of challenges posed by hydrophobic payloads. Longer PEG chains, such as PEG11, are particularly adept at enhancing the physicochemical and pharmacological properties of ADCs. These advantages, however, must be carefully weighed against potential drawbacks to achieve an optimal therapeutic index.[1][2]
Key Advantages of PEG11 Spacers
Longer PEG spacers like PEG11 provide a distinct set of advantages over their shorter counterparts (e.g., PEG2, PEG4, PEG8) in the design of ADCs:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of a PEG11 spacer significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and enhancing its stability.[3][4] This allows for the development of ADCs with higher DARs without compromising their biophysical characteristics.[5]
-
Improved Pharmacokinetics: The hydrodynamic radius of an ADC is increased with the incorporation of a longer PEG chain. This "stealth" effect shields the ADC from renal clearance, leading to a longer plasma half-life and reduced clearance rates.[2][6] The extended circulation time allows for greater accumulation of the ADC in tumor tissues, potentially enhancing its therapeutic efficacy.[1] Studies have consistently shown a trend of decreased clearance as PEG spacer length increases, often plateauing around PEG8-PEG12.[7][8]
-
Reduced Immunogenicity and Off-Target Toxicity: The flexible PEG11 chain can create a hydration shell around the payload, masking it from the immune system and reducing the potential for an immunogenic response.[4][6] This shielding effect can also minimize non-specific uptake by healthy tissues, thereby reducing off-target toxicity.[9]
-
Overcoming Steric Hindrance: While the PEG chain itself can introduce steric hindrance, a longer spacer like PEG11 can also be advantageous in overcoming steric challenges between the large antibody and the payload, or between the payload and its intracellular target.[10][11] It provides greater spatial separation, which can be crucial for maintaining the biological activity of both the antibody and the payload.[5]
Comparative Data Analysis
The selection of an optimal PEG spacer length represents a delicate balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, illustrating the general trends observed with varying PEG spacer lengths.
| PEG Spacer Length | Half-life (t½) | Clearance (CL) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Shorter Chains (e.g., PEG2, PEG4) | Shorter | Higher | Generally Lower (Higher Potency) | Variable, can be limited by poor PK |
| PEG8 | Intermediate | Lower | Intermediate | Often shows a good balance of PK and potency |
| PEG11/PEG12 | Longer | Lower | May be slightly higher (Lower Potency) | Potentially enhanced due to better tumor accumulation |
| Longer Chains (e.g., PEG24) | Longest | Lowest | Can be significantly higher (Lower Potency) | May be compromised by reduced potency |
Note: This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types. The optimal PEG length is highly dependent on the specific antibody, payload, and tumor target.[1]
| Parameter | Shorter PEG Chains | Longer PEG Chains (e.g., PEG11) | Rationale |
| Solubility | Lower | Higher | Increased hydrophilicity from the longer PEG chain.[3] |
| Aggregation | Higher risk | Lower risk | The hydrophilic shield provided by the PEG chain reduces intermolecular hydrophobic interactions.[12] |
| Plasma Half-life | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance.[2] |
| In Vitro Potency | Higher | Potentially Lower | Steric hindrance from the longer PEG chain may impede target binding or payload release.[1][10] |
Visualizing the Impact of PEG Spacer Length
The following diagrams illustrate the conceptual differences between ADCs with short and long PEG spacers and a typical experimental workflow for their evaluation.
Caption: Impact of PEG spacer length on ADC properties.
Caption: Workflow for ADC development and evaluation.
Detailed Experimental Protocols
To enable a thorough and standardized comparison of different PEG linkers, detailed and reproducible experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of ADCs with different PEG spacer lengths in a complete cell culture medium. Add the ADC dilutions to the appropriate wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescent assay like CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[2]
Protocol 2: Pharmacokinetic (PK) Analysis in Rodents
This protocol outlines the procedure for assessing the pharmacokinetic profile of ADCs in animal models.
-
Animal Models: Utilize appropriate rodent models (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with varying PEG spacer lengths to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Quantify the concentration of the total antibody and/or the ADC in the plasma samples using a validated ELISA method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[8]
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADCs in a relevant cancer model.
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and groups for each ADC with a different PEG spacer length.
-
ADC Dosing: Administer the ADCs to the respective treatment groups according to a predefined dosing schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[13]
Conclusion
The length of the PEG spacer is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index.[1] A PEG11 spacer, as a longer PEG chain, offers clear advantages in improving the hydrophilicity and pharmacokinetic profile of ADCs, which is particularly beneficial for hydrophobic payloads and achieving higher DARs.[4] However, this must be carefully balanced against a potential decrease in in vitro potency due to steric hindrance.[1][10] The optimal PEG linker length is ultimately context-dependent and requires empirical evaluation for each specific ADC candidate. By systematically assessing a range of PEG linker lengths through the experimental workflows outlined in this guide, researchers can rationally design more effective and safer antibody-drug conjugates for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide for Specific Cancer Targets
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this revolution.[1] An ADC combines the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload, connected by a chemical linker.[2] The choice of this linker is a critical design element that profoundly influences the ADC's stability, efficacy, and toxicity profile.[3][4] This guide provides an objective comparison of cleavable and non-cleavable linkers, with a focus on their application for specific cancer targets, supported by experimental data.
The Fundamental Divide: Mechanism of Payload Release
The primary distinction between cleavable and non-cleavable linkers lies in their mechanism of releasing the cytotoxic payload.[4]
Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[4] This controlled release is triggered by specific biochemical conditions, such as:
-
Protease-Sensitivity: Utilizing proteases like cathepsin B, which are often overexpressed in tumor lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).[4]
-
pH-Sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[4]
-
Glutathione-Sensitivity: Incorporating disulfide bonds that are reduced by the high intracellular concentration of glutathione (B108866) in tumor cells.[4]
Non-cleavable linkers form a highly stable bond between the antibody and the payload.[5] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[5]
The Bystander Effect: A Key Differentiator
A significant consequence of the linker's release mechanism is the "bystander effect." This phenomenon occurs when the released, membrane-permeable payload diffuses out of the targeted antigen-positive cancer cell and kills adjacent antigen-negative tumor cells.[] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[]
-
Cleavable linkers are more likely to induce a potent bystander effect because they can release the unmodified, often membrane-permeable payload.[]
-
Non-cleavable linkers generally have a limited or negligible bystander effect. The payload is released with an attached amino acid residue from the antibody, creating a charged molecule with poor membrane permeability.[7]
Head-to-Head Comparison: HER2-Positive Breast Cancer
A compelling case study for comparing linker technologies is in the treatment of HER2-positive breast cancer, with two prominent ADCs targeting the same antigen:
-
Trastuzumab Deruxtecan (B607063) (T-DXd, Enhertu®): Employs a cleavable linker to deliver a topoisomerase I inhibitor payload.
-
Trastuzumab Emtansine (T-DM1, Kadcyla®): Utilizes a non-cleavable thioether linker to deliver a microtubule inhibitor payload.[5]
Clinical and preclinical data highlight the profound impact of the linker choice on therapeutic outcomes.
Quantitative Performance Data
| Parameter | Trastuzumab Deruxtecan (Cleavable Linker) | Trastuzumab Emtansine (Non-Cleavable Linker) | References |
| Progression-Free Survival (PFS) at 12 months | 75.8% | 34.1% | [8][9] |
| Overall Response Rate (ORR) | 79.7% | 34.2% | [9] |
| Median Duration of Response | 36.6 months | 23.8 months | [10] |
| Bystander Killing of HER2-Negative Cells (in vitro) | Significant bystander effect observed | No significant bystander effect observed | [11] |
Signaling Pathways and Mechanisms of Action
The efficacy of these ADCs is rooted in their ability to disrupt critical signaling pathways within cancer cells.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[12][13] Both T-DXd and T-DM1 target HER2-overexpressing cells, but their cytotoxic payloads interrupt different cellular processes.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
TROP2 Signaling Pathway
Trophoblast cell surface antigen 2 (TROP2) is another important target in cancers like triple-negative breast cancer. TROP2 is involved in calcium signaling and activates pathways such as PI3K/AKT and MAPK, contributing to tumor growth and metastasis.[14][15]
Caption: Overview of TROP2-mediated signaling pathways promoting tumor progression.
Payload Mechanisms of Action
The choice of payload is intrinsically linked to the linker strategy.
-
Topoisomerase I Inhibitors (e.g., deruxtecan in T-DXd): These payloads trap the DNA-topoisomerase I complex, leading to DNA double-strand breaks and apoptosis.[16][17] Their high membrane permeability makes them ideal for cleavable linkers to exert a bystander effect.
-
Microtubule Inhibitors (e.g., emtansine in T-DM1): These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete culture medium
-
ADC, control antibody, and free payload
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.[19]
-
Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the test articles. Include untreated control wells.
-
Incubate the plates for a period determined by the cell doubling time (typically 72-120 hours).[20]
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Remove the MTT-containing medium and add solubilization solution to dissolve the formazan crystals.[19]
-
Read the absorbance at 570 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the untreated control and plot against the logarithm of the drug concentration to determine the IC50 value.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete culture medium
-
ADC and control ADC
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or imaging system
Procedure:
-
Co-culture Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC and a non-binding control ADC.
-
Incubate for 72-96 hours.
-
Quantify the fluorescent signal from the GFP-expressing Ag- cells. A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.[21]
-
Calculate the percentage of viable Ag- cells and plot against the ADC concentration to determine a "bystander IC50."
Caption: Workflow for the in vitro bystander effect co-culture assay.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in ADC design that must be tailored to the specific cancer target and the properties of the payload. Cleavable linkers, by enabling a bystander effect, can offer superior efficacy in heterogeneous tumors, as exemplified by the clinical success of T-DXd over T-DM1 in HER2-positive breast cancer.[8][9] However, this may come at the cost of increased off-target toxicity. Non-cleavable linkers generally provide enhanced plasma stability and a potentially wider therapeutic window, making them a suitable choice for highly and homogeneously expressed tumor antigens.[7] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Trastuzumab Deruxtecan versus Trastuzumab Emtansine for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdnewsline.com [mdnewsline.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. aacrjournals.org [aacrjournals.org]
Validating the Plasma Stability of Ald-Ph-amido-PEG11-C2-NH2 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the linker directly impacts the therapeutic index, ensuring that the payload remains attached to the antibody in systemic circulation and is delivered effectively to the target site. This guide provides a comparative overview of the plasma stability of Ald-Ph-amido-PEG11-C2-NH2, a non-cleavable ADC linker, and contextualizes its performance against other common linker types.[1][2][3]
Overview of this compound
This compound is a heterobifunctional linker featuring a terminal aldehyde group and an amine group, separated by an 11-unit polyethylene (B3416737) glycol (PEG) chain. The aldehyde group allows for conjugation to molecules with amine-containing functionalities, while the terminal amine can be used for attachment to a payload. The PEG spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5] The non-cleavable nature of this linker means that it is designed to remain intact in circulation, with drug release occurring upon lysosomal degradation of the antibody carrier.[6]
Comparative Plasma Stability
The stability of a linker in plasma is a key predictor of its in vivo performance. Non-cleavable linkers like this compound are generally expected to exhibit high stability due to the robust nature of the amide and ether bonds within their structure.[7][8] The PEG backbone itself is known to be resistant to enzymatic cleavage.[7]
The following table presents illustrative data on the plasma stability of this compound compared to other common linker types. This data is based on the general understanding of linker chemistry and is intended for comparative purposes. Actual stability will depend on the specific conjugate and experimental conditions.
| Linker Type | Linkage Chemistry | Cleavable/Non-Cleavable | Half-life in Human Plasma (t½, hours) | Key Characteristics |
| This compound | Amide/Ether | Non-cleavable | > 200 | Expected high stability due to robust amide and ether bonds. The PEG chain enhances solubility and shields the conjugate.[7] |
| Maleimide-based (e.g., SMCC) | Thioether | Non-cleavable | 100 - 150 | Generally stable, but can be susceptible to retro-Michael addition, leading to premature drug release. |
| Hydrazone | Hydrazone | Cleavable (pH-sensitive) | 50 - 100 (at pH 7.4) | Designed to be stable at physiological pH and hydrolyze in the acidic environment of endosomes/lysosomes.[7] |
| Disulfide | Disulfide | Cleavable (redox-sensitive) | 20 - 60 | Cleaved in the reducing environment of the cytoplasm. Stability can vary based on steric hindrance around the disulfide bond. |
Experimental Protocol for Plasma Stability Assessment
Accurate assessment of conjugate stability is crucial for selecting the optimal linker. Below is a detailed methodology for a typical in vitro plasma stability assay.[6][9]
Objective: To determine the stability of a bioconjugate in plasma by monitoring the amount of intact conjugate over time.
Materials:
-
Test conjugate (e.g., antibody conjugated with a payload via this compound)
-
Control conjugate (with a different linker, if applicable)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Analytical system (e.g., HPLC, LC-MS/MS)
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
Procedure:
-
Preparation: Dilute the test conjugate to a final concentration of 1 mg/mL in PBS.
-
Incubation: Add the diluted conjugate to pre-warmed human plasma to a final concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).
-
Sample Processing: At each time point, immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to the plasma aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact conjugate.
-
Data Analysis: Plot the percentage of intact conjugate remaining at each time point relative to the amount at time 0. Calculate the half-life (t½) of the conjugate in plasma.
Factors Influencing Stability
The stability of a PEGylated conjugate is influenced by several factors. Understanding these can aid in the selection of the most appropriate linker for a given application.
Conclusion
The choice of a linker is a critical parameter in the design of successful bioconjugates. Non-cleavable linkers such as this compound are designed for high plasma stability, which is essential for minimizing off-target toxicity and ensuring the delivery of the payload to the target site. The experimental protocol outlined in this guide provides a robust framework for validating the stability of such conjugates. While the illustrative data suggests the superior stability of non-cleavable linkers, it is imperative for researchers to perform their own stability studies to determine the optimal linker for their specific application. The length of the PEG chain can also play a role, with longer chains potentially offering increased solubility and an extended in vivo half-life.[9] Therefore, a thorough evaluation of different linker options is a crucial step in the development of safe and effective therapies.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugate Linker Technologies: In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs). The linker, the chemical bridge connecting a monoclonal antibody to a potent cytotoxic payload, critically influences the ADC's stability, efficacy, and safety profile.[1] This guide provides an objective comparison of different ADC linker technologies, supported by experimental data from in vitro and in vivo studies, to inform the rational design of next-generation targeted cancer therapies.
The fundamental role of the linker is twofold: to ensure the ADC remains intact and stable in systemic circulation, thereby minimizing premature payload release and off-target toxicity, and to enable efficient and selective release of the cytotoxic agent within the target tumor cells.[1][2] ADC linkers are broadly classified into two main categories: cleavable and non-cleavable, each with distinct mechanisms of action that dictate their performance characteristics.[3][4]
Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide
Cleavable linkers are designed to be selectively cleaved by specific triggers present in the tumor microenvironment or within the cancer cell.[5] These triggers can include:
-
Proteases: Such as cathepsin B, which is often overexpressed in the lysosomes of tumor cells, cleaving specific peptide sequences like valine-citrulline (vc).[5]
-
pH: The acidic environment of endosomes and lysosomes (pH 5.0-6.5) can hydrolyze acid-labile linkers like hydrazones.[5]
-
Glutathione (B108866): The high intracellular concentration of glutathione provides a reducing environment that can cleave disulfide linkers.[5]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[6]
Non-cleavable linkers , in contrast, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[3] This results in the payload being released with the linker and a residual amino acid attached.[2] This mechanism generally leads to higher plasma stability and a more favorable safety profile due to reduced off-target toxicity.[3] However, the released payload-linker complex is typically charged and less membrane-permeable, limiting the bystander effect.[2]
Quantitative Comparison of Linker Performance
The choice between a cleavable and non-cleavable linker involves a trade-off between efficacy and safety. The following tables summarize quantitative data from various preclinical studies to provide a comparative overview of their performance.
In Vitro Performance
| Linker Type | ADC | Target & Payload | Cell Line | IC50 (ng/mL) | Key Findings |
| Cleavable | Trastuzumab-vc-MMAE | HER2-MMAE | SK-BR-3 (HER2 high) | 10 | Demonstrates high potency in antigen-positive cells.[6] |
| Non-cleavable | Trastuzumab-mc-DM1 | HER2-DM1 | SK-BR-3 (HER2 high) | 25 | Shows slightly lower in vitro potency compared to the cleavable counterpart.[6] |
| Cleavable | Anti-CD22-SPP-DM1 | CD22-DM1 | Various Lymphoma Lines | Active in 7/7 cell lines | Broader activity across multiple cell lines.[1] |
| Non-cleavable | Anti-CD22-SMCC-DM1 | CD22-DM1 | Various Lymphoma Lines | Active in 2/7 cell lines | More restricted activity, suggesting dependence on high target expression and internalization.[1] |
In Vivo Performance
| Linker Type | ADC | Tumor Model | Efficacy | Plasma Stability | Key Findings |
| Cleavable | Trastuzumab-vc-MMAE | JIMT-1 Breast Cancer | High tumor growth inhibition | >95% intact ADC after 144h in human plasma.[7] | Potent anti-tumor activity, but potential for off-target toxicity. |
| Non-cleavable | Trastuzumab-mc-DM1 (Kadcyla®) | JIMT-1 Breast Cancer | Significant tumor regression | Generally longer half-life compared to cleavable linker ADCs.[8] | Superior efficacy compared to lower drug-to-antibody ratio conjugates and a wider therapeutic window.[2] |
| Cleavable | OHPAS Linker ADC | Mouse Xenograft | - | Stable in mouse and human plasma.[9][10] | A novel stable cleavable linker.[9][10] |
| Cleavable | VC-PABC Linker ADC | Mouse Xenograft | - | Unstable in mouse plasma due to sensitivity to carboxylesterase 1c.[9][10] | Highlights species-specific differences in linker stability.[9][10] |
Visualizing the Mechanisms and Workflows
To better understand the biological processes and experimental procedures involved in ADC development, the following diagrams illustrate the mechanism of action of ADCs and a typical experimental workflow.
Figure 1: Mechanism of Action of ADCs
Figure 2: Experimental Workflow for ADC Evaluation
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of ADC development. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target cancer cells (e.g., SK-BR-3) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][11]
-
ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload).[11] Add the dilutions to the cells and incubate for 72-120 hours.[11]
-
Cell Viability Measurement: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[1]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm.[1] Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using non-linear regression analysis.[6]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.
-
Incubation: Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 144 hours).[7]
-
ADC Capture: At each time point, capture the ADC from the plasma using protein A or G magnetic beads.[7]
-
Analysis: Analyze the captured ADC by methods such as LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability. Alternatively, the amount of released payload in the supernatant can be quantified.[7]
In Vivo Xenograft Efficacy Study
These studies assess the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
ADC Administration: Randomize mice into treatment groups and administer the ADC, vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.[6]
-
Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.[12] The study typically concludes when tumors in the control group reach a predetermined size.[12]
Conclusion
The choice between cleavable and non-cleavable linkers is a critical decision in ADC design and is highly dependent on the specific therapeutic context. Cleavable linkers can offer enhanced potency, particularly in heterogeneous tumors, due to the bystander effect. However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[6] Conversely, non-cleavable linkers generally exhibit greater plasma stability, leading to a wider therapeutic window and a more favorable safety profile, but their efficacy is primarily restricted to antigen-expressing cells.[6] A thorough understanding of the target antigen biology, the tumor microenvironment, and the desired balance between efficacy and safety is paramount for selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Bystander Effect of Non-Cleavable Linker ADCs
For researchers, scientists, and drug development professionals, the design of an effective Antibody-Drug Conjugate (ADC) hinges on a multitude of factors, with the choice of linker playing a pivotal role in the therapeutic outcome. This guide provides an objective comparison of the bystander effect mediated by ADCs with non-cleavable linkers versus those with cleavable linkers, supported by experimental data and detailed methodologies. The bystander effect, the ability of an ADC to eliminate not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a crucial mechanism for overcoming tumor heterogeneity.[1][2] The linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1]
The Mechanism of Bystander Killing: A Tale of Two Linkers
The fundamental difference in the bystander effect between ADCs with cleavable and non-cleavable linkers lies in the properties of the released cytotoxic payload.
Cleavable Linkers: Enabling Payload Diffusion
ADCs equipped with cleavable linkers are engineered to release their payload upon encountering specific triggers within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes.[1][3] This release of a free, membrane-permeable payload is the cornerstone of the bystander effect.[1] A prominent example is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker.[2] Upon internalization into a HER2-positive cancer cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor that can diffuse out of the target cell and kill neighboring HER2-negative cells.[1]
Non-Cleavable Linkers: A More Targeted Approach
In contrast, ADCs with non-cleavable linkers remain intact until the antibody component is completely degraded within the lysosome of the target cell.[4][5] This process releases the payload still attached to the linker and an amino acid residue from the antibody.[5][6] The resulting complex is typically charged and exhibits poor membrane permeability, thus significantly limiting its ability to diffuse out of the target cell and affect neighboring cells.[4][6] Trastuzumab emtansine (T-DM1) is a well-known ADC that utilizes a non-cleavable linker.[2] After internalization and degradation, the released payload-linker complex cannot efficiently cross the cell membrane, resulting in a minimal bystander effect.[2][4] While this limits its efficacy against heterogeneous tumors, it can potentially offer a better safety profile by reducing off-target toxicities.[7][8]
Comparative Performance of ADCs
The choice of linker technology has a profound impact on the in vitro and in vivo performance of an ADC, particularly concerning its bystander killing capability. The following tables summarize the comparative performance of ADCs with cleavable and non-cleavable linkers.
| ADC | Linker Type | Payload | Bystander Effect | Reference |
| Trastuzumab deruxtecan (T-DXd) | Cleavable | Deruxtecan (Topoisomerase I inhibitor) | Potent | [1][2] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Emtansine (DM1, a microtubule inhibitor) | Minimal/None | [2][4] |
| Trastuzumab-vc-MMAE | Cleavable | Monomethyl auristatin E (MMAE) | Potent | [6][9] |
| Depatuxizumab mafodotin (Depatux-M) | Non-cleavable | Monomethyl auristatin F (MMAF) | Minimal | [10] |
Table 1: Comparison of Bystander Effect in Different ADCs. This table highlights the correlation between linker type and the observed bystander effect for several clinically relevant ADCs.
| Cell Line Co-culture | ADC | IC50 on Ag- cells (nM) | Interpretation | Reference |
| HER2+ (SKBR3) / HER2- (MCF7) | Trastuzumab deruxtecan (T-DXd) | Low | Significant bystander killing | [11] |
| HER2+ (SKBR3) / HER2- (MCF7) | Trastuzumab emtansine (T-DM1) | High | Minimal to no bystander killing | [11] |
Table 2: In Vitro Cytotoxicity Data from Co-culture Assays. This table presents a quantitative comparison of the bystander effect, as measured by the half-maximal inhibitory concentration (IC50) on antigen-negative cells in a co-culture system. A lower IC50 value indicates a more potent bystander effect.
Experimental Protocols for Assessing the Bystander Effect
To quantitatively assess the bystander effect of ADCs, several in vitro assays can be employed. The two most common methods are the co-culture bystander assay and the conditioned medium transfer assay.[1][11]
1. Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
-
Cell Line Preparation:
-
Antigen-positive (Ag+) "donor" cells (e.g., SKBR3 for HER2).
-
Antigen-negative (Ag-) "recipient" cells, engineered to express a fluorescent protein (e.g., GFP-MCF7 for HER2) for easy identification.[12]
-
-
Co-Culture Setup:
-
Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[1]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.[12]
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of viable fluorescent Ag- cells.
-
Calculate the percentage of viable Ag- cells relative to the untreated control.
-
Plot the percentage of viable Ag- cells against the ADC concentration to determine the IC50 value for the bystander effect.[6] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[4]
-
2. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium.
-
Preparation of Conditioned Medium:
-
Treat a monoculture of Ag+ cells with the ADC for a defined period (e.g., 72 hours).
-
Collect the culture supernatant (conditioned medium).
-
-
Treatment of Recipient Cells:
-
Add the conditioned medium to a monoculture of Ag- cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72 to 120 hours.
-
Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., CellTiter-Glo®). A significant reduction in viability indicates that a membrane-permeable cytotoxic agent was released into the medium.[11]
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental setups.
Caption: Mechanism of a non-cleavable linker ADC.
Caption: Experimental workflow for the co-culture bystander effect assay.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design that profoundly impacts the therapeutic mechanism of action. While ADCs with cleavable linkers and membrane-permeable payloads can exert a potent bystander effect, which is advantageous for treating heterogeneous tumors, ADCs with non-cleavable linkers offer a more targeted approach with a reduced bystander effect, which may be beneficial in minimizing off-target toxicities.[7] The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profile of ADCs with Ald-Ph-amido-PEG11-C2-NH2 and Alternative Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) pharmacokinetic (PK) profile, influencing its stability, efficacy, and safety. This guide provides an objective comparison of the expected pharmacokinetic performance of ADCs featuring the Ald-Ph-amido-PEG11-C2-NH2 linker with other commonly used linker technologies. The information is supported by experimental data from preclinical studies to inform rational ADC design.
The this compound is a non-cleavable linker that incorporates an 11-unit polyethylene (B3416737) glycol (PEG) chain. The non-cleavable nature of this linker suggests that payload release is dependent on the lysosomal degradation of the antibody backbone following internalization into the target cell.[1][2][3] The inclusion of a PEG spacer is a well-established strategy to enhance the hydrophilicity of ADCs, which can improve solubility, reduce aggregation, and prolong circulation half-life.[4][5][6]
Comparative Pharmacokinetic Data
While specific pharmacokinetic data for the this compound linker is not extensively available in the public domain, its performance can be inferred by comparing data from ADCs with similar non-cleavable, PEGylated linkers against other common linker types. The following tables summarize quantitative data from various preclinical studies. It is important to note that these data are compiled from different studies using various antibodies, payloads, and experimental models, which can influence the results.
Table 1: Comparison of Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Rodent Models
| Linker Type | Linker Example | Half-Life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Key Observations |
| PEGylated Non-cleavable | Amino-PEG6-C2-MMAD | Long | Low | High | PEGylation is known to increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[4][7] |
| Non-cleavable | Thioether (SMCC) | Long | Low | High | Offers high plasma stability, with payload release dependent on lysosomal degradation of the antibody.[2][4] |
| Cleavable (Enzyme-sensitive) | Valine-Citrulline (VC) | Moderate | Moderate | Moderate | Designed for intracellular payload release via enzymatic cleavage, but can be susceptible to premature cleavage in some preclinical models.[6][] |
| Cleavable (pH-sensitive) | Hydrazone | Short to Moderate | High | Low to Moderate | Stability is pH-dependent, with a potential for earlier payload release in the acidic tumor microenvironment or endosomes. |
| Non-PEGylated Control | Thioether (SMCC) | Moderate to Long | Moderate | Moderate | Prone to aggregation with hydrophobic payloads, which can lead to faster clearance compared to PEGylated counterparts. |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters in Rodents
| Linker Type | Half-Life (t½) | Clearance (CL) | Key Observations |
| PEG12 | Longer | Lower | Increasing PEG length generally correlates with a longer half-life and lower clearance.[5] |
| PEG8 | Moderate | Moderate | ADCs with shorter PEG chains tend to have more rapid clearance. |
| Non-PEGylated | Shorter | Higher | The absence of a hydrophilic PEG spacer can lead to faster clearance, especially with hydrophobic payloads. |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile of an ADC and its catabolites.
Materials:
-
Test ADC (e.g., with this compound linker)
-
Female immunodeficient mice (e.g., SCID or NSG), 6-8 weeks old
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline, PBS)
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Microcentrifuge
-
-80°C freezer
-
LC-MS/MS system
Protocol:
-
Acclimatization: Acclimate animals to the housing facility for at least 5 days prior to the study.
-
Dosing Formulation: Prepare the ADC formulation in the vehicle at the desired concentration for intravenous (IV) administration.
-
Administration: Administer a single IV bolus dose of the ADC to each mouse via the tail vein. A typical dose might be 3 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 120, and 168 hours) via retro-orbital or saphenous vein bleeding into anticoagulant tubes.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
Perform immuno-affinity capture of the ADC and its antibody-containing catabolites using protein A/G magnetic beads or an anti-human Fc antibody.
-
For total antibody and conjugated ADC quantification, elute the captured ADC and analyze by LC-MS/MS. For quantification of the payload, enzymatically or chemically cleave the linker (if applicable) or digest the antibody to release the payload-linker-amino acid complex for non-cleavable linkers.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the intact ADC, total antibody, and free payload in plasma.
-
Analyze the samples and calculate the concentration of each analyte at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) from the plasma concentration-time data.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Test ADC
-
Frozen mouse or human plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
37°C incubator
-
-80°C freezer
-
LC-MS/MS system
-
Protein A/G magnetic beads
Protocol:
-
Preparation: Prepare a stock solution of the test ADC in PBS. Thaw frozen plasma at 37°C.
-
Incubation: Add the ADC stock solution to the plasma to a final concentration (e.g., 100 µg/mL). A control sample of ADC in PBS should be run in parallel.
-
Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, and 168 hours).
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.
-
Sample Processing and Analysis:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by common ADC payloads and a typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The choice of linker is a critical decision in the design of an ADC, with a direct impact on its pharmacokinetic properties and overall therapeutic index. The this compound linker, being a non-cleavable and PEGylated construct, is anticipated to confer favorable pharmacokinetic characteristics to an ADC, including high plasma stability, low clearance, and a long half-life. These properties are generally associated with a reduced risk of off-target toxicity and enhanced tumor accumulation.
However, the lack of a bystander effect, a characteristic of non-cleavable linkers, may be a disadvantage in treating heterogeneous tumors. The optimal linker strategy is not universal and depends on a comprehensive understanding of the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided herein offer a framework for the systematic evaluation and comparison of different ADC linker technologies to guide the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Target-Specific Cytotoxicity of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an Antibody-Drug Conjugate (ADC) is fundamentally reliant on its ability to selectively eradicate cancer cells that express the target antigen, while sparing healthy tissues. This guide provides a comprehensive comparison of key in vitro assays essential for validating the target-specific cytotoxicity of ADCs. It includes detailed experimental protocols, comparative data from various studies, and visualizations to elucidate complex mechanisms and workflows, empowering researchers to make informed decisions in the ADC development pipeline.
Core Concepts in ADC Cytotoxicity
An ideal ADC exhibits a wide therapeutic window, characterized by high potency against target-expressing tumor cells and minimal off-target toxicity. The validation process, therefore, involves a multi-faceted approach to dissect the various mechanisms contributing to cell death. Key aspects to evaluate include:
-
Target-Specific Cytotoxicity: The primary measure of an ADC's intended function is its ability to kill cancer cells expressing the target antigen. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a significantly lower IC50 in antigen-positive cells compared to antigen-negative cells indicating target specificity.
-
Bystander Effect: For certain ADCs, particularly those with cell-permeable payloads and cleavable linkers, the cytotoxic agent can diffuse out of the target cell and kill neighboring antigen-negative cells. This "bystander effect" can be advantageous in treating heterogeneous tumors.[1]
-
Internalization: The ADC must be efficiently internalized by the target cell for the payload to be released and exert its cytotoxic effect. The rate and extent of internalization are critical parameters influencing ADC efficacy.[2]
-
Linker Stability: The linker connecting the antibody to the payload must be stable in systemic circulation to prevent premature release of the cytotoxic agent, which can lead to off-target toxicity.[3][4]
Comparative Analysis of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of different ADCs. The following tables summarize IC50 values from various studies, highlighting the impact of the ADC components, target expression levels, and cell lines on cytotoxic activity.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-Based ADCs [5][6]
| ADC Platform | Target | Cell Line | HER2 Expression | IC50 (ng/mL) | Drug-to-Antibody Ratio (DAR) |
| Trastuzumab-Thailanstatin | HER2 | N87 | High (3+) | 13 - 43 | 1.7 - 7.2 |
| Trastuzumab-Thailanstatin | HER2 | BT474 | High (3+) | 13 - 43 | 1.7 - 7.2 |
| Trastuzumab-Thailanstatin | HER2 | HCC1954 | High (3+) | < 173 | 1.7 - 7.2 |
| Trastuzumab-Thailanstatin | HER2 | MDA-MB-361-DYT2 | Moderate (2+) | ~77 (for DAR ≥ 3.5) | 1.7 - 7.2 |
| Trastuzumab-Pt-PEG-CPT | HER2 | SK-BR-3 | High | 327-fold more potent than on HER2-low cells | Not Specified |
Table 2: Comparative In Vitro Cytotoxicity of Various ADCs [7]
| Compound | Cell Line | IC50 (µM) |
| Compound 18 (Pyrimidine derivative) | MCF-7 | 0.32 |
| Compound 18 (Pyrimidine derivative) | HL-60 | 0.36 |
| Compound 4c (3-cyanopyridinone) | HepG-2 | 8.02 ± 0.38 |
| Compound 4d (3-cyanopyridinone) | HepG-2 | 6.95 ± 0.34 |
| 5-FU (Reference) | HepG-2 | 9.42 ± 0.46 |
Key Experimental Protocols
A robust evaluation of an ADC's target-specific cytotoxicity requires a panel of well-defined in vitro assays. Detailed protocols for the most critical of these are provided below.
Target-Specific Cytotoxicity Assay
This assay is fundamental to determining the potency and specificity of an ADC on antigen-positive versus antigen-negative cells.
Principle: The metabolic activity of viable cells is used as a measure of cell viability. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (like MTT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[8] A decrease in metabolic activity is indicative of cytotoxicity.
Protocol: MTT Assay [8]
-
Cell Seeding:
-
Seed antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468 for HER2) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete culture medium.
-
Remove the culture medium from the wells and add the ADC dilutions. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Incubate overnight at 37°C in the dark.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot a dose-response curve to determine the IC50 value for each cell line. A significantly lower IC50 for the antigen-positive cell line indicates target-specific cytotoxicity.
-
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Principle: Antigen-positive "donor" cells are co-cultured with antigen-negative "recipient" cells, which are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[9] A decrease in the viability of the recipient cells in the presence of the donor cells and the ADC indicates a bystander effect.[1]
Protocol: Co-Culture Bystander Assay [9]
-
Cell Line Preparation:
-
Engineer the antigen-negative cell line to stably express a fluorescent protein (e.g., GFP).
-
Select a stable, brightly fluorescent cell population using fluorescence-activated cell sorting (FACS).
-
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).
-
Include control wells with only the fluorescently labeled antigen-negative cells.
-
-
ADC Treatment:
-
Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
-
Incubation:
-
Incubate the plate for 72-120 hours.
-
-
Viability Assessment:
-
Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells. This can be done by staining with a viability dye (e.g., Propidium Iodide) and a nuclear marker (e.g., Hoechst 33342).
-
-
Data Analysis:
-
Calculate the percentage viability of the antigen-negative cells in the co-cultures relative to the antigen-negative cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Internalization Assay
This assay quantifies the rate and extent to which an ADC is taken up by target cells.
Principle: The ADC is labeled with a fluorescent dye. The increase in intracellular fluorescence over time, as measured by flow cytometry, corresponds to the amount of internalized ADC.[2] A quenching antibody or an acid wash can be used to distinguish between surface-bound and internalized ADC.[2]
Protocol: Flow Cytometry-Based Internalization Assay [2][10][11]
-
ADC Labeling:
-
Conjugate the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
-
Cell Seeding and Incubation:
-
Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control set of cells should be kept at 4°C to measure surface binding without significant internalization.
-
-
Stopping Internalization and Quenching:
-
At each time point, stop the internalization process by placing the cells on ice and washing with ice-cold PBS.
-
To quench the fluorescence of surface-bound ADC, incubate the cells with an anti-fluorophore quenching antibody or perform a brief acid wash (e.g., with a low pH glycine (B1666218) buffer).
-
-
Flow Cytometry Analysis:
-
Harvest the cells and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
The MFI of the quenched samples represents the internalized ADC.
-
Plot the MFI over time to determine the rate of internalization.
-
Linker Stability Assay
This assay assesses the stability of the linker in plasma to predict its in vivo performance.
Principle: The ADC is incubated in plasma from different species over a time course. The amount of intact ADC remaining is quantified to determine the rate of payload deconjugation.[3][4][12]
Protocol: In Vitro Plasma Stability Assay [3][13]
-
ADC Incubation:
-
Incubate the ADC at a final concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop further degradation.
-
-
Sample Analysis (ELISA-based):
-
Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug.
-
The difference between the two measurements indicates the extent of drug deconjugation.
-
-
Sample Analysis (LC-MS-based):
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to directly measure the intact ADC (to determine the average Drug-to-Antibody Ratio, DAR), free payload, and any payload-adducts.
-
Immuno-affinity capture (e.g., using Protein A beads) can be employed to enrich the ADC from the plasma matrix before analysis.[14]
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability of the linker.
-
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in ADC cytotoxicity validation.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for a target-specific cytotoxicity assay (MTT).
Caption: Experimental workflow for an in vitro bystander effect assay.
Caption: Signaling pathway of apoptosis induced by microtubule-inhibiting payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison of Antibody-Drug Conjugate Formats for Cancer Therapy
A Guide for Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful and rapidly evolving class of targeted cancer therapeutics. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer the potential for highly effective treatment with a wider therapeutic window compared to traditional chemotherapy. The design of an ADC is a multi-faceted process, with each component—the antibody, the linker, and the payload—playing a critical role in its overall performance. Furthermore, the method used to conjugate the payload to the antibody can significantly impact the homogeneity, stability, and in vivo behavior of the final product.
This guide provides an objective, data-supported comparison of different ADC formats, focusing on key decision points in the design and development process. We will delve into a head-to-head comparison of conjugation strategies, linker technologies, and payload mechanisms of action, supported by representative experimental data and detailed methodologies for key characterization assays.
I. Conjugation Strategies: Site-Specific vs. Stochastic
The method of attaching the cytotoxic payload to the antibody is a fundamental consideration in ADC development. The two primary approaches are stochastic (random) conjugation and site-specific conjugation.
Stochastic Conjugation: This traditional method involves the random attachment of drug-linkers to naturally occurring amino acid residues on the antibody, most commonly lysines or cysteines (from reduced interchain disulfides).[1] While relatively straightforward, this process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and different conjugation sites.[1] This heterogeneity can lead to a narrow therapeutic index, as different ADC species may exhibit varied stability, pharmacokinetics, and efficacy profiles.[2]
Site-Specific Conjugation: In contrast, site-specific conjugation technologies allow for the precise attachment of payloads to predetermined locations on the antibody.[1] This results in a more homogeneous product with a defined DAR, which can significantly improve the ADC's pharmacokinetics, efficacy, and safety profile.[1]
Data Presentation: Comparison of Conjugation Methods
The following tables summarize representative quantitative data comparing the characteristics of ADCs prepared by stochastic and site-specific methods.
| Parameter | Stochastic Conjugation (e.g., Lysine-based) | Site-Specific Conjugation (e.g., Engineered Cysteine) | Key Implications |
| Product Homogeneity | Heterogeneous mixture (e.g., DAR 0-8) | Homogeneous product (primarily a single DAR, e.g., DAR = 2 or 4) | Site-specific methods produce a single, well-defined ADC species, simplifying manufacturing and quality control.[2] |
| Control Over DAR | Limited control, resulting in a distribution of DAR species. | Precise control, leading to a uniform DAR. | Consistent DAR ensures predictable in vivo behavior and performance.[1] |
| In Vivo Stability (Rat PK Study) | Significant detachment of payload detected after several days. | Significantly less payload detachment observed over a 21-day study.[3] | Site-specific ADCs demonstrate superior stability in circulation, ensuring the payload remains attached until it reaches the target.[3] |
| Therapeutic Index (TI) | Lower Maximum Tolerated Dose (MTD) due to toxicity from highly conjugated species.[3] | Higher MTD and comparable efficacy, leading to an expanded therapeutic index.[3] | By eliminating toxic high-DAR species, site-specific ADCs are often better tolerated, widening the gap between efficacy and toxicity.[3] |
Experimental Workflow: Conjugation and Characterization
The following diagram illustrates a general workflow for the generation and characterization of ADCs using both stochastic and site-specific approaches.
II. Linker Technology: Cleavable vs. Non-Cleavable
The linker is a critical component that connects the antibody to the payload, and its properties significantly influence the ADC's stability, mechanism of action, and therapeutic index.[4] Linkers are broadly categorized as either cleavable or non-cleavable.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment (e.g., high glutathione (B108866) levels).[5][6] A key advantage of cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[4]
Non-Cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[4] Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7][8] However, the bystander effect is typically limited with non-cleavable linkers as the released payload is often charged and less membrane-permeable.[1]
Data Presentation: Comparison of Linker Technologies
The following tables provide a comparative overview of ADCs with cleavable and non-cleavable linkers based on preclinical data.
In Vitro Cytotoxicity
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 |
Data compiled from representative in vitro studies.[9]
In Vivo Efficacy: Xenograft Models
| ADC | Linker Type | Tumor Model | Outcome |
| Trastuzumab-vc-MMAE | Cleavable (Valine-Citrulline) | Breast Cancer Xenograft | Showed potent anti-tumor activity and bystander effect. |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[1] |
Signaling Pathway: Mechanism of Drug Release
The diagram below illustrates the distinct mechanisms of payload release for cleavable and non-cleavable linkers following ADC internalization.
III. Payload Types and Mechanisms of Action
The payload is the cytotoxic component of the ADC responsible for killing the target cancer cell. The choice of payload is critical and depends on factors such as potency, mechanism of action, and the characteristics of the target cancer.[10] The two most common classes of payloads used in approved and clinical-stage ADCs are microtubule inhibitors and DNA-damaging agents.
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DNA-Damaging Agents: This class of payloads, including calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs), induce cell death by causing irreversible damage to the cancer cell's DNA.[6] They can act through various mechanisms, including DNA alkylation, cross-linking, and causing double-strand breaks.[11]
Data Presentation: Comparison of Payload Classes
| Payload Class | Examples | Mechanism of Action | Potency (Typical IC50) | Key Toxicities |
| Microtubule Inhibitors | Auristatins (MMAE, MMAF), Maytansinoids (DM1, DM4) | Inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. | Picomolar to nanomolar | Peripheral neuropathy, neutropenia.[12] |
| DNA-Damaging Agents | Calicheamicins, PBDs, Duocarmycins, Topoisomerase I inhibitors (e.g., exatecan, SN-38) | Cause DNA double-strand breaks, alkylation, or cross-linking, leading to apoptosis.[11] | Picomolar | Myelosuppression, hepatotoxicity.[12] |
Signaling Pathway: Payload Mechanisms of Action
The following diagrams illustrate the downstream signaling pathways activated by microtubule inhibitors and DNA-damaging agents.
IV. Experimental Protocols for Key Assays
The robust characterization of ADCs is essential to ensure their quality, efficacy, and safety. The following are detailed methodologies for key in vitro and in vivo assays used to compare different ADC formats.
A. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC constructs and isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete culture medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions.[13]
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
B. In Vitro Bystander Killing Assay (Co-Culture Method)
Objective: To assess the ability of an ADC with a cleavable linker to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive "donor" cells
-
Antigen-negative "recipient" cells engineered to express a fluorescent protein (e.g., GFP)
-
ADC with a cleavable linker and a corresponding isotype control
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-Culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1, 1:3). Allow cells to adhere overnight.[15]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Stain the cells with a nuclear stain (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of viable (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) antigen-negative cells.
-
Data Analysis: Calculate the percentage viability of the antigen-negative cells in the co-cultures relative to the antigen-negative cells cultured alone and treated with the same ADC concentration.
C. In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of different ADC formats in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[16]
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, different ADC formats). Administer the ADCs intravenously at the predetermined dose and schedule.[17]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[16]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specified duration. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effects.
V. Conclusion
The selection of the optimal ADC format is a complex decision that requires a thorough understanding of the interplay between the antibody, linker, payload, and conjugation strategy. Site-specific conjugation methods offer significant advantages in terms of product homogeneity and an improved therapeutic index. The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action, with cleavable linkers enabling a bystander effect that can be beneficial in heterogeneous tumors, while non-cleavable linkers may offer enhanced stability and a better safety profile. The payload should be selected based on its potency and mechanism of action in the context of the target cancer's biology.
By carefully considering these factors and employing robust in vitro and in vivo characterization assays, researchers and drug developers can design and optimize next-generation ADCs with the potential to significantly improve outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA-damaging agents and transcription inhibitors for ADCs - ProteoGenix [proteogenix.science]
- 6. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Crucial Role of Linker Chemistry in Defining the Therapeutic Window of Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is profoundly influenced by the chemical linker in Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of different linker technologies, supported by experimental data, to elucidate their impact on the therapeutic success of ADCs. The choice of linker—the molecular bridge between a potent cytotoxic payload and a tumor-targeting monoclonal antibody—governs the ADC's stability in circulation, the efficiency of payload release at the target site, and ultimately, its ability to kill cancer cells while sparing healthy tissue.[][2][3][4]
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction in linker technology lies in the mechanism of payload release: cleavable linkers are designed to liberate the drug under specific conditions prevalent in the tumor microenvironment, whereas non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[3][5][6]
Cleavable Linkers: These linkers offer versatility by exploiting the unique physiological characteristics of tumors.[6] Common cleavage mechanisms include:
-
Protease-Sensitive Linkers: Utilizing enzymes like cathepsins, which are upregulated in tumor cells, to release the payload. The valine-citrulline (VC) linker is a prime example, known for its high plasma stability and efficient intracellular cleavage.[3][7]
-
pH-Sensitive Linkers: Hydrazone linkers, for instance, are stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.[3] However, their relative instability can lead to premature drug release.[8]
-
Redox-Sensitive Linkers: Disulfide linkers are cleaved in the reducing intracellular environment, where glutathione (B108866) concentrations are significantly higher than in the bloodstream.[9]
Non-Cleavable Linkers: These linkers provide enhanced stability in circulation, as they lack a specific cleavage site.[5][10] The payload is released as a conjugate with the linker and an amino acid residue following the complete proteolytic degradation of the antibody within the lysosome.[5][10] This strategy generally leads to a lower risk of off-target toxicity.[5][10] The thioether linker (e.g., SMCC) used in Kadcyla® is a successful example of this approach.[5][9]
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts key biopharmaceutical properties of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Linker Type | Representative ADC | Plasma Stability (Half-life) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Cleavable (vc-PABC) | ADC with MMAE payload | High stability in plasma, minimal premature release | Potent (nanomolar range) | Significant tumor regression | [8] |
| Cleavable (Hydrazone) | ADC with Doxorubicin payload | Lower plasma stability, pH-dependent release | Moderate | Variable, dependent on tumor model | [8] |
| Non-Cleavable (SMCC) | Trastuzumab-MCC-DM1 (Kadcyla®) | Generally longer half-life compared to cleavable linker ADCs.[3] | Potent (nanomolar range) | High, approved for clinical use | [3][9] |
Table 1: Comparative Performance of Different Linker Technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., antibody, payload, cell line, drug-to-antibody ratio [DAR]).[4]
| Parameter | Cleavable Linkers | Non-Cleavable Linkers | Key Considerations |
| Payload Release Mechanism | Enzymatic cleavage, pH change, or reduction.[3] | Lysosomal degradation of the antibody.[5] | The tumor microenvironment and intracellular conditions dictate the efficiency of release. |
| Bystander Effect | Generally higher, as the released payload can be membrane-permeable and kill neighboring antigen-negative tumor cells.[3] | Generally lower, as the released payload-amino acid complex is often less membrane-permeable. | The bystander effect can be advantageous in treating heterogeneous tumors. |
| Off-Target Toxicity | Potentially higher if premature cleavage occurs in circulation.[11][12] | Generally lower due to higher plasma stability.[3][5][10] | Linker stability is a critical parameter for minimizing systemic toxicity.[][10] |
| Therapeutic Window | Can be narrower due to the risk of off-target toxicity. | Can be wider due to improved safety profile.[5] | The optimal linker choice depends on the specific target and payload. |
Table 2: Key Characteristics and Impact on Therapeutic Window.
Experimental Protocols for Assessing Linker Impact
Accurate assessment of linker chemistry's impact on the ADC therapeutic window requires a suite of robust in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.[3]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points.[3]
-
Sample Processing: At each time point, an aliquot is taken and processed to separate the ADC from plasma proteins.
-
Analysis: The concentration of intact ADC and released payload is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS (Liquid Chromatography-Mass Spectrometry).[3][13]
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To measure the potency of an ADC in killing cancer cells and determine the concentration required to inhibit cell growth by 50% (IC50).[4]
Methodology:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-96 hours).[7]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.[4]
-
Data Analysis: The IC50 value is calculated by plotting cell viability against ADC concentration.
Bystander Killing Assay
Objective: To evaluate the ability of a released payload from an ADC to kill neighboring antigen-negative cells.[7]
Methodology:
-
Co-culture: Antigen-positive and antigen-negative cancer cells are co-cultured. The antigen-negative cells are often labeled with a fluorescent marker for identification.[7]
-
ADC Treatment: The co-culture is treated with the ADC.[7]
-
Analysis: After incubation, the viability of the antigen-negative cell population is assessed by flow cytometry or fluorescence microscopy to determine the extent of bystander killing.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[4]
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.[4]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[4]
-
ADC Administration: The ADC is administered to the treatment group, typically via intravenous injection, at a predetermined dose and schedule.[4]
-
Monitoring: Tumor volume and body weight are monitored regularly.[4]
-
Efficacy Evaluation: The primary endpoint is often tumor growth inhibition (TGI).[4]
Visualizing the Impact of Linker Chemistry
Diagrams created using Graphviz (DOT language) illustrate key concepts in ADC development.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biotechinformers.com [biotechinformers.com]
- 10. benchchem.com [benchchem.com]
- 11. dls.com [dls.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to the Long-Term Stability of Lyophilized Antibody-Drug Conjugate (ADC) Formulations
For researchers, scientists, and drug development professionals, ensuring the long-term stability of Antibody-Drug Conjugates (ADCs) is a critical aspect of delivering safe and effective therapeutics. Due to their complex nature, combining a large molecule antibody with a small molecule cytotoxic payload, ADCs are often inherently unstable in liquid form.[1][2] Lyophilization, or freeze-drying, is a common and effective strategy to enhance stability and extend the shelf-life of these promising cancer therapies.[1][2][3] Approximately 90% of commercially available ADCs are manufactured as lyophilized powders.[1] This guide provides an objective comparison of lyophilized ADC formulations, detailing the critical stability-indicating attributes, the analytical methods used for their assessment, and comparative stability data.
Lyophilized vs. Liquid Formulations: A Stability Overview
The decision to develop a lyophilized or a liquid formulation is primarily driven by the stability profile of the ADC.[2][4] Lyophilization offers significant advantages for long-term stability by removing water, which in turn reduces hydrolysis, slows down chemical degradation pathways, and minimizes the risk of premature drug release from the linker.[5][6]
| Feature | Lyophilized ADC Formulation | Liquid ADC Formulation |
| Shelf-Life | Generally longer (e.g., 24-36 months) due to the absence of water, which slows degradation.[4] | Shorter shelf-life due to higher potential for hydrolysis, aggregation, and other chemical instabilities.[6] |
| Storage Conditions | Can often be stored at more convenient temperatures, such as 2-8°C or even room temperature, reducing cold chain complexities.[2] | Typically requires strict cold chain control (2-8°C) and is sensitive to freeze-thaw cycles.[4] |
| Physical Stability | Protein conformation is better maintained as the molecule is immobilized in a solid matrix, reducing aggregation.[4] | More prone to aggregation and particle formation due to molecular mobility in the aqueous environment. |
| Chemical Stability | Significantly reduced rates of hydrolysis-sensitive linker cleavage and payload degradation.[5] | Higher risk of deconjugation and degradation of the linker and/or payload over time. |
| Manufacturing | More complex and costly manufacturing process involving freeze-drying cycles.[2] | Simpler and less expensive manufacturing process. |
| Administration | Requires reconstitution before administration, which adds a step for the end-user.[4] | Ready-to-use format, offering greater convenience for clinical administration.[7] |
Key Stability-Indicating Attributes and Experimental Protocols
A comprehensive long-term stability study for a lyophilized ADC involves monitoring several critical quality attributes (CQAs) at various time points under specific temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).
References
- 1. Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs) [outsourcedpharma.com]
- 2. Liquid versus lyophilised: overcoming the challenges of high-potency formulations in modern pharma [manufacturingchemist.com]
- 3. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 4. Lyophilized vs Liquid Biologics: Stability Considerations – StabilityStudies.in [stabilitystudies.in]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
A Comparative Guide to Cross-Reactivity and Specificity Analysis of Synthesized Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on its specificity for the target antigen and minimal cross-reactivity with non-target tissues. A thorough analysis of these properties is paramount during the development of novel ADCs. This guide provides a comparative overview of key experimental methodologies, presents quantitative data for performance assessment, and introduces alternative technologies for a comprehensive specificity and cross-reactivity evaluation.
Core Methodologies for Specificity and Cross-Reactivity Assessment
A multi-faceted approach is essential to thoroughly characterize the specificity and potential off-target effects of a synthesized ADC. The following sections detail the experimental protocols for fundamental in vitro and ex vivo assays.
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the potency and target-specific cell-killing activity of an ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.
Table 1: Comparative Cytotoxicity of a HER2-Targeted ADC
| Cell Line | Target (HER2) Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free Payload IC50 (nM) |
| SK-BR-3 | High (~800,000 receptors/cell) | 0.5 | > 1000 | 0.1 |
| MDA-MB-453 | Medium (~250,000 receptors/cell) | 5.2 | > 1000 | 0.1 |
| MCF-7 | Low (~50,000 receptors/cell) | 89.7 | > 1000 | 0.1 |
| MDA-MB-468 | Negative (~10,000 receptors/cell) | > 1000 | > 1000 | 0.1 |
Data compiled from representative studies for illustrative purposes.[1][2][3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Synthesized ADC, unconjugated antibody, and free cytotoxic payload
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[5]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.
ADC Internalization Assay
Effective internalization of the ADC-antigen complex is a prerequisite for the intracellular release of the cytotoxic payload. Flow cytometry is a powerful technique to quantify the rate and extent of ADC internalization.
This protocol utilizes a fluorescently labeled ADC to monitor its uptake by cells over time.
Materials:
-
Target-positive and target-negative cells
-
Fluorescently labeled ADC
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ice-cold flow cytometry buffer.
-
ADC Incubation: Incubate cells with the fluorescently labeled ADC on ice to allow for surface binding without internalization.
-
Internalization Induction: Shift the cells to 37°C to initiate internalization. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stopping Internalization: Stop the internalization process by placing the cell aliquots on ice and washing with ice-cold buffer.
-
Staining: Resuspend cells in buffer containing a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the viable cell population corresponds to the amount of cell-associated ADC.
-
Data Analysis: Plot the MFI over time to determine the rate of internalization.
Workflow for ADC Internalization Assay
Caption: Workflow of a flow cytometry-based ADC internalization assay.
Tissue Cross-Reactivity (TCR) Studies
TCR studies are crucial for identifying potential on-target, off-tumor binding and unforeseen off-target binding of an ADC in various tissues. Immunohistochemistry (IHC) on a panel of normal human tissues is the standard method for this assessment.[6][7]
This protocol outlines the general steps for evaluating ADC binding to frozen human tissue sections.
Materials:
-
Panel of frozen normal human tissues (FDA-recommended list)
-
Synthesized ADC (test article) and an isotype control ADC
-
Positive and negative control tissues
-
Blocking buffers (e.g., normal serum)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Tissue Sectioning: Cryosection the frozen tissue blocks.
-
Fixation and Permeabilization: Fix the tissue sections and permeabilize if the target is intracellular.
-
Blocking: Block non-specific binding sites using a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the ADC test article and the isotype control ADC at a predetermined optimal concentration.
-
Secondary Antibody Incubation: Apply the enzyme-conjugated secondary antibody that recognizes the primary antibody of the ADC.
-
Detection: Add the chromogenic substrate to visualize the location of ADC binding.
-
Counterstaining: Stain the cell nuclei with a counterstain for anatomical context.
-
Microscopic Analysis: A pathologist evaluates the staining pattern, intensity, and cellular localization in each tissue type.
Comparison of Specificity Analysis Methods
While IHC is the gold standard for TCR, alternative and complementary methods are emerging to provide a more comprehensive understanding of ADC specificity.
Table 2: Comparison of Methods for ADC Specificity and Cross-Reactivity Analysis
| Method | Principle | Advantages | Disadvantages |
| Immunohistochemistry (IHC) | In situ detection of ADC binding to tissue sections using labeled secondary antibodies. | Provides anatomical context of binding. Gold standard for regulatory submissions. | Semi-quantitative. Can be prone to background staining. Fixation can alter epitopes. |
| Mass Spectrometry Imaging (MSI) | Label-free detection of the spatial distribution of the ADC's payload within tissue sections.[1][8][9][10][11] | Highly specific and quantitative for the payload. Can distinguish between conjugated and free payload. | Does not directly assess antibody binding. Requires specialized equipment. |
| Cell-Based Membrane Protein Arrays | High-throughput screening of ADC binding against thousands of individually expressed human membrane proteins in their native conformation on live cells.[2][6][12][13][14] | Comprehensive and unbiased off-target screening. Physiologically relevant protein conformation. Can identify novel off-targets. | Does not provide tissue architecture context. May not capture all post-translational modifications. |
| Flow Cytometry | Quantitative measurement of ADC binding to single cells in suspension. | High-throughput and quantitative. Can assess binding to different cell populations within a heterogeneous sample. | Lacks tissue context. Requires dissociation of solid tissues. |
| Immunofluorescence (IF) | Similar to IHC but uses fluorescently labeled secondary antibodies for detection. | Allows for multiplexing (staining for multiple targets simultaneously). Higher dynamic range than chromogenic detection. | Autofluorescence in some tissues can be problematic. Requires a fluorescence microscope. |
Understanding Off-Target Toxicity
Off-target toxicity can arise from several mechanisms, and understanding these is crucial for designing safer ADCs.
-
On-Target, Off-Tumor Toxicity: The target antigen is expressed on normal, healthy tissues, leading to ADC-mediated damage.
-
Off-Target, On-Tumor Toxicity (Bystander Effect): The ADC's payload, once released, can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[15][16][17][18][19] While beneficial for efficacy, this can also affect nearby healthy cells.
-
Off-Target, Off-Tumor Toxicity: This can occur through several mechanisms:
-
Premature Payload Release: Instability of the linker in circulation can lead to systemic release of the toxic payload.
-
Fc-Mediated Uptake: The Fc region of the ADC's antibody can be recognized by Fcγ receptors (FcγRs) on immune cells, leading to non-specific internalization and toxicity.[20][21][22][23][24] ADC aggregates can exacerbate this effect.[3][22][23][24]
-
Signaling Pathways in ADC Action and Off-Target Effects
The efficacy of many ADCs relies on the modulation of key signaling pathways upon binding to their target receptor. For example, ADCs targeting HER2 or EGFR interfere with pathways crucial for cell proliferation and survival.
HER2 and EGFR Signaling Crosstalk
Caption: Simplified HER2 and EGFR signaling crosstalk leading to cell proliferation and survival.[19][20][21][25][26][27]
Mechanism of Action of a Typical ADC
Caption: General mechanism of action for a cleavable-linker ADC.
Conclusion
The specificity and cross-reactivity profile of a synthesized ADC is a critical determinant of its therapeutic window. A combination of in vitro cytotoxicity and internalization assays, alongside ex vivo tissue cross-reactivity studies, forms the foundation of this assessment. Emerging technologies such as mass spectrometry imaging and cell-based membrane protein arrays offer valuable complementary data, enabling a more comprehensive and predictive evaluation of ADC safety and efficacy. Careful consideration of potential off-target toxicities, including those mediated by Fcγ receptors, is essential for the successful development of the next generation of highly targeted and potent cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glocat.geneseo.edu [glocat.geneseo.edu]
- 4. Comparative analysis of monoclonal antibody-drug conjugate binding by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Mass spectrometry imaging for early discovery and development of cancer drugs [aimspress.com]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. [PDF] Imaging mass spectrometry for the precise design of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. integralmolecular.com [integralmolecular.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fcγ Receptor-Dependent Internalization and Off-Target Cytotoxicity of Antibody-Drug Conjugate Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ald-Ph-amido-PEG11-C2-NH2: A Guide for Laboratory Professionals
The proper disposal of Ald-Ph-amido-PEG11-C2-NH2 is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a compound featuring a polyethylene (B3416737) glycol (PEG) linker, an aldehyde group, and an amine group, it requires handling as hazardous chemical waste. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
I. Immediate Safety and Hazard Assessment
This compound is a PEGylated compound containing both a reactive aldehyde and a primary amine. While PEG itself is generally considered biocompatible, the aldehyde and amine functionalities introduce potential hazards.[1][2] Aldehydes can be irritants and sensitizers, and some may have toxic properties.[1] Amines can cause skin irritation, respiratory problems, and allergic reactions.[2] Therefore, it is essential to handle this compound with care.
Key Potential Hazards:
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent exposure.[3][4]
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] |
| Lab Coat | Standard laboratory coat to protect skin and clothing.[3] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood.[3] |
| Respiratory Protection | A respirator may be necessary if there is a risk of airborne exposure.[2][5] |
III. Step-by-Step Disposal Protocol
The cornerstone of proper disposal is the segregation and collection of all waste containing this compound for treatment as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]
1. Waste Segregation at the Source:
-
Solid Waste: Collect all solid materials contaminated with the compound, such as unused product, pipette tips, weighing papers, and gloves, in a designated, leak-proof container clearly labeled for solid chemical waste.[1][3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1][3] Do not mix this waste with other chemical waste streams unless approved by your institution's EHS department.[3]
-
Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched according to the experimental protocol before being designated as waste. The quenched mixture should be collected in a compatible container.[1]
2. Labeling of Waste Containers: Proper labeling is critical for safe disposal.[1] All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][6] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture with their approximate percentages.[1][6]
-
The date of waste generation.[6]
-
The location of origin (e.g., department, room number).[6]
-
The name and contact information of the Principal Investigator.[6]
-
Appropriate hazard pictograms.[6]
3. Interim Storage in the Laboratory:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Keep waste containers tightly closed except when adding waste.[1][8]
-
Place liquid waste containers in secondary containment to prevent spills.[1][8]
-
Segregate the waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][9]
4. Final Disposal Arrangements:
-
Adhere to your institution's limits on the volume of waste that can be accumulated in the lab.[1]
-
Once a waste container is full or reaches the institutional time limit, arrange for its pickup and disposal through your EHS department or a licensed chemical waste disposal contractor.[3][9]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[10]
-
Small Spill:
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1][11]
-
-
Large Spill:
-
Evacuate the immediate area.[1]
-
Alert your institution's EHS department or emergency response team immediately.
-
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Ald-Ph-amido-PEG11-C2-NH2
Essential Safety and Handling Guide for Ald-Ph-amido-PEG11-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a non-cleavable 11-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[3]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[3] For tasks with a higher risk of splashing, consider double-gloving. |
| Eye and Face Protection | Safety goggles or glasses | Must meet appropriate national standards (e.g., ANSI Z.87.1 in the US) to protect against chemical splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat is required.[5] For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls may be necessary.[6] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any potential vapors or aerosols.[4] |
Handling and Operational Plan
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, protected from light and moisture. Recommended storage temperatures are often between 0-10°C or at -20°C.[4]
Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
As PEG-amine reagents can be difficult to weigh and dispense accurately due to their potential physical form as a liquid or low-melting solid, preparing a stock solution is recommended.[7]
-
Dissolve the compound in a suitable dry, water-miscible solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Spill Management
In case of a spill:
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated, and if necessary, wear respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully collect the absorbed material into a designated and clearly labeled hazardous waste container for solids.[4]
Disposal Plan
All waste containing this compound must be treated as chemical waste. Do not dispose of this compound down the drain.[4]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Solid Waste: Collect all contaminated materials, including gloves, pipette tips, and absorbent materials, in a separate, clearly labeled hazardous waste container for solids.[4][9]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate as chemical waste. After rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced or removed.[9]
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[4]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 2. Ald-Ph-amido-PEG2-C2-NHS ester | TBE Tick-borne encephalitis [tbe-info.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. appliedpolymers.com.au [appliedpolymers.com.au]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
